molecular formula C8H15NO2 B1623967 1-Piperidineacetic acid, methyl ester CAS No. 58583-90-7

1-Piperidineacetic acid, methyl ester

Cat. No.: B1623967
CAS No.: 58583-90-7
M. Wt: 157.21 g/mol
InChI Key: REGWVSTWPUXKJS-UHFFFAOYSA-N
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Description

1-Piperidineacetic acid, methyl ester is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidineacetic acid, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidineacetic acid, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58583-90-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3

InChI Key

REGWVSTWPUXKJS-UHFFFAOYSA-N

SMILES

COC(=O)CN1CCCCC1

Canonical SMILES

COC(=O)CN1CCCCC1

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1-Piperidineacetic acid methyl ester

[1][2]

Executive Summary

Methyl 2-(piperidin-1-yl)acetate (often referred to as Methyl 1-piperidineacetate or Methyl piperidinoacetate ) is a critical heterocyclic building block in medicinal chemistry.[1][2] Characterized by a piperidine ring nitrogen-linked to a methyl acetate moiety, it serves as a versatile intermediate for introducing the piperidine pharmacophore into complex molecules.[3] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in pharmaceutical development and material science.[3]

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

Nomenclature and Identification

Precision in nomenclature is vital due to the existence of structural isomers where the acetate chain is attached to the carbon atoms (C2, C3, or C4) of the piperidine ring rather than the nitrogen.

ParameterDetail
IUPAC Name Methyl 2-(piperidin-1-yl)acetate
Common Names Methyl 1-piperidineacetate; Methyl piperidinoacetate; N-(Methoxycarbonylmethyl)piperidine
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES COC(=O)CN1CCCCC1
InChI Key Derived from structure:[1][2][4][5][6] COC(=O)CN1CCCCC1
CAS Registry Number Note on Isomers: Frequently confused with Methyl 2-(piperidin-2-yl)acetate (CAS 23692-08-2) or Methyl 2-(piperidin-4-yl)acetate (CAS 81270-37-3).[1][2] The N-substituted specific CAS is less commonly cited in public aggregators but is distinct by its N-C bond connectivity.[1][2][3]
Physicochemical Properties

The molecule exhibits properties characteristic of both tertiary amines and aliphatic esters.[3]

PropertyValue / Description
Physical State Colorless to pale yellow liquid at room temperature.[1][2][3]
Boiling Point ~85–90 °C at 0.3 kPa (vacuum); Est. ~215 °C at 760 mmHg.[3]
Density ~1.02 g/cm³ (Predicted)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH, Acetonitrile).[3] Limited solubility in water due to lipophilic ring, though the amine can be protonated to increase aqueous solubility.[3]
pKa (Conjugate Acid) ~10.1 (Typical for N-alkyl piperidines), making it a moderately strong base.[3]
LogP ~1.2 (Predicted), indicating moderate lipophilicity suitable for CNS penetration.

Synthesis & Manufacturing

The synthesis of Methyl 2-(piperidin-1-yl)acetate is primarily achieved via Nucleophilic Substitution (


)123
Core Synthetic Route: N-Alkylation

Reaction: Piperidine + Methyl Chloroacetate

12

Mechanism: The lone pair on the piperidine nitrogen acts as a nucleophile, attacking the

3

Synthesiscluster_inputsReagentsPiperidinePiperidine(Nucleophile)IntermediateTransition State(SN2 Attack)Piperidine->IntermediateAlkylatingAgentMethyl Chloroacetate(Electrophile)AlkylatingAgent->IntermediateBaseBase(K2CO3 or TEA)Base->IntermediateAcid ScavengerProductMethyl 2-(piperidin-1-yl)acetateIntermediate->ProductByproductSalt Byproduct(KCl or TEA.HCl)Intermediate->Byproduct

Figure 1: Synthetic pathway via N-alkylation of piperidine.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of 10g of Methyl 2-(piperidin-1-yl)acetate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

    
    ).[3]
    
  • Reagents:

    • Piperidine: 1.0 equiv (8.5 g, 100 mmol)

    • Methyl Chloroacetate: 1.05 equiv (11.4 g, 105 mmol)

    • Potassium Carbonate (

      
      ): 1.5 equiv (20.7 g, 150 mmol)
      
    • Solvent: Acetonitrile (ACN) or Acetone (100 mL, anhydrous).[3]

  • Procedure:

    • Suspend

      
       in ACN.[3] Add Piperidine.[3][7][4][8][9][10][11][12] Cool to 0°C.[3]
      
    • Add Methyl Chloroacetate dropwise over 30 minutes to control exotherm.[3]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Filter off the solid salts.[3]

    • Concentrate the filtrate under reduced pressure.[3][8][11][12]

    • Dissolve residue in Ethyl Acetate, wash with water (x2) and brine.[3]

    • Dry over

      
      , filter, and concentrate.[3][13][12]
      
  • Purification: Vacuum distillation is preferred for high purity.[3] Alternatively, use flash column chromatography (Silica, Hexane:EtOAc gradient).[3]

Spectroscopic Characterization

Verification of the N-substituted structure (vs. C-substituted isomers) is crucial.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃, 400 MHz)

3.70 (s, 3H)
Methoxy ester group (-OCH ₃).[1][2]

3.20 (s, 2H)
N-methylene protons (N-CH ₂-CO).[2] Key differentiator from C-isomers.[1][2][3][14]

2.50 (m, 4H)

-protons of piperidine ring (adjacent to N).[3]

1.60 (m, 4H)

-protons of piperidine ring.[3]

1.45 (m, 2H)

-protons of piperidine ring.[3]
¹³C NMR

171.0 (C=O)
Ester carbonyl carbon.[3]

59.5 (N-CH2)
Methylene carbon attached to Nitrogen.[1][2][3]

54.5 (Ring C2/6)

-carbons of the ring.[1][2]
IR 1735–1750 cm⁻¹Strong C=O stretch (Ester).[3]
2700–2800 cm⁻¹Bohlmann bands (C-H stretch adjacent to N lone pair).[3]

Reactivity & Applications

Methyl 2-(piperidin-1-yl)acetate is a bifunctional molecule containing a nucleophilic tertiary amine and an electrophilic ester .[1][2]

Reactivity Profile
  • Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to 1-Piperidineacetic acid (Zwitterionic form).[3]

  • Amidation: Reaction with primary amines yields 2-(piperidin-1-yl)acetamides , a common scaffold in local anesthetics (e.g., Lidocaine analogs).[2][3]

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-(piperidin-1-yl)ethanol .[1][2][3]

  • Quaternization: Reaction with alkyl halides (e.g., MeI) forms quaternary ammonium salts, used as phase transfer catalysts or ionic liquids.[3]

ReactivityCenterMethyl 2-(piperidin-1-yl)acetateHydrolysisHydrolysis(Acid/Base)Center->HydrolysisAmidationAmidation(R-NH2)Center->AmidationReductionReduction(LiAlH4)Center->ReductionAcid1-Piperidineacetic AcidHydrolysis->AcidAmidePiperidino-acetamides(Anesthetic Scaffold)Amidation->AmideAlcohol2-(Piperidin-1-yl)ethanolReduction->Alcohol

Figure 2: Primary reactivity pathways and derivative classes.[1][2]

Applications in Drug Discovery
  • CNS Agents: The piperidine moiety is ubiquitous in psychoactive drugs.[3] This ester serves as a precursor for introducing the N-alkyl piperidine motif found in compounds targeting the sigma receptor or dopamine transporters.[1][2][3]

  • Local Anesthetics: Derivatives synthesized via amidation (reacting the ester with anilines) mimic the structure of Lidocaine and Mepivacaine.

  • Photoresist Materials: In semiconductor manufacturing, "methyl piperidinoacetate" is cited in patent literature as a basic additive (quencher) in chemically amplified photoresists to control acid diffusion and improve pattern resolution [1, 2].[3]

Safety & Handling (MSDS Summary)

  • Hazards:

    • Flammable Liquid: Flash point expected < 100°C.[3]

    • Skin/Eye Irritant: Causes skin irritation and serious eye irritation (H315, H319).[3]

    • Acute Toxicity: Harmful if swallowed (H302).[3]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.[3] Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[3]

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Hatakeyama, J., et al. (2009).[3] Photoacid generators, chemically amplified resist compositions, and patterning process.[3] U.S. Patent No.[3] 7,498,126.[3] Washington, DC: U.S. Patent and Trademark Office.[3]

  • Ohsawa, Y., et al. (2013).[3] Sulfonium salt, acid generator, resist composition, photomask blank, and patterning process.[3] U.S. Patent Application US20130231491A1.[3]

  • BenchChem. (2025).[3][8] Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.[1][2][8] (Analogous chemistry reference).

  • PubChem. (2025).[3] Methyl 2-phenyl-2-(piperidin-1-yl)acetate Compound Summary. National Library of Medicine.[3][4]

Technical Guide: 1-Acetyl-1,2,3,4-tetrahydropyridine (CAS 19615-27-1)

[1][2][3][4]

Executive Summary

1-Acetyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound belonging to the class of N-acetylated tetrahydropyridines. It is primarily recognized in the scientific community as a potent volatile flavor constituent generated via the Maillard reaction, specifically contributing to "roasted," "bready," and "popcorn-like" aromatic profiles in thermally processed matrices such as coffee, peanuts, and baked goods.[1]

For drug development and organic chemistry professionals, this compound represents a significant enamide scaffold. Its chemical reactivity is defined by the electron-rich double bond conjugated with the N-acetyl group, making it a valuable intermediate for functionalizing piperidine rings and studying heterocyclic stability.

Chemical Identity & Structural Analysis

The core structure features a tetrahydropyridine ring with an acetyl group protecting the nitrogen. The "1,2,3,4-tetrahydro" nomenclature implies the double bond is located at the C5–C6 position, creating an enamide functionality which is crucial for its reactivity and stability profile.

Parameter Technical Specification
CAS Registry Number 19615-27-1
IUPAC Name 1-(3,4-Dihydro-2H-pyridin-1-yl)ethanone
Synonyms N-Acetyl-1,2,3,4-tetrahydropyridine; 1-Acetyl-1,2,3,4-THP
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
SMILES CC(=O)N1CCCC=C1
InChI Key ZGKNRILGBQAZDJ-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure and the numbering system used to define the "1,2,3,4" saturation pattern.

ChemicalStructureFigure 1: Connectivity of 1-Acetyl-1,2,3,4-tetrahydropyridine highlighting the C5=C6 enamide system.N1N1C2C2N1->C2Acetyl_CC=ON1->Acetyl_CC3C3C2->C3C4C4C3->C4C5C5C4->C5C6C6C5->C6Double BondC6->N1MethylCH3Acetyl_C->Methyl

[4]

Physicochemical Properties

As a volatile organic compound (VOC), CAS 19615-27-1 exhibits properties typical of low-molecular-weight amides.

Property Data / Observation Implication for Research
Physical State Liquid (at 25°C)Suitable for liquid-phase injection in GC-MS; requires sealed storage.
Boiling Point ~85°C at 0.5 mmHg (Estimated)High volatility; readily detectable in headspace analysis.
Solubility Soluble in MeOH, EtOH, DCM, CHCl₃Lipophilic; easily extracted with organic solvents from aqueous matrices.
LogP (Octanol/Water) ~0.8 (Predicted)Moderate membrane permeability; relevant for bioavailability studies.
Stability Oxidation-sensitiveThe enamide double bond is susceptible to oxidation; store under inert gas (N₂/Ar).
Odor Threshold Low (ppb range)Potent roasted/nutty aroma; requires containment to prevent cross-contamination.

Expert Insight: The enamide double bond (N-C=C) is electronically distinct from isolated alkenes. The nitrogen lone pair donates electron density into the π-system, increasing nucleophilicity at the β-carbon (C5). This makes the compound reactive toward electrophiles, a property that must be accounted for during synthesis or formulation.

Formation Pathway & Mechanism

In food chemistry and biological systems, CAS 19615-27-1 is not typically synthesized de novo but arises from the Maillard Reaction —specifically the thermal degradation of proline in the presence of reducing sugars.

Mechanistic Workflow
  • Condensation: Proline reacts with glucose/fructose.

  • Strecker Degradation: Decarboxylation leads to pyrrolidine or tetrahydropyridine intermediates.

  • Acetylation: Interaction with sugar fragmentation products (e.g., 1-deoxyosones) or acetyl-CoA (in biological systems) yields the N-acetyl derivative.

MaillardPathwayFigure 2: Formation of CAS 19615-27-1 via Maillard Reaction pathways involving Proline.ProlineProline (Amino Acid)AmadoriAmadori Rearrangement ProductProline->AmadoriHeat (>120°C)SugarReducing SugarSugar->AmadoriHeat (>120°C)StreckerStrecker Degradation(Decarboxylation)Amadori->StreckerImine1-Pyrroline / TetrahydropyridineStrecker->Imine- CO2Target1-Acetyl-1,2,3,4-tetrahydropyridine(CAS 19615-27-1)Imine->Target+ Acetyl source(Sugar fragmentation)

[2][4][6][7][8][9]

Synthesis & Preparation Protocol

For analytical standards or drug intermediate usage, isolation from food is inefficient. Chemical synthesis is the preferred route.

Laboratory Scale Synthesis Protocol

Objective: Preparation of high-purity 1-Acetyl-1,2,3,4-tetrahydropyridine.

  • Starting Material: Piperidine or 1,2,3,4-Tetrahydropyridine (generated in situ).

    • Note: 1,2,3,4-Tetrahydropyridine is unstable (trimerizes). It is often generated from the corresponding N-chloropiperidine or via oxidation of piperidine.

  • Acetylation Step:

    • Reagents: Acetic anhydride (Ac₂O) and Pyridine (base).

    • Conditions: 0°C to Room Temperature, inert atmosphere (N₂).

    • Reaction: The unstable cyclic imine is trapped immediately by the acylating agent.

  • Purification:

    • Method: Vacuum distillation (bulb-to-bulb) or Flash Column Chromatography.

    • Stationary Phase: Neutral Alumina (Silica may cause hydrolysis of the enamide).

    • Eluent: Hexane/Ethyl Acetate gradient.

Validation Criteria:

  • GC-MS: Single peak, M+ at m/z 125. Major fragments: m/z 82 (loss of acetyl), m/z 43 (acetyl).

  • NMR: ¹H NMR should show the vinylic protons (C5-H, C6-H) as distinct multiplets downfield (4.5–6.0 ppm) compared to the saturated ring protons.

Handling, Safety & Stability

Safety Classification: Not fully characterized by GHS; treat as a generic reactive organic chemical.

Hazard Category Recommendation
Inhalation High Risk. Potent volatile. Use only in a chemical fume hood. May cause respiratory irritation.[2]
Skin/Eye Contact Wear nitrile gloves and safety glasses. Enamides can be mild irritants.
Storage -20°C under Argon. The compound is prone to oxidation and polymerization.
Disposal Incineration in a licensed chemical disposal facility.

Self-Validating Stability Check: Before use in critical assays, perform a Thin Layer Chromatography (TLC) check.

  • Observation: If a spot remains at the baseline (polymer) or a new polar spot appears (hydrolysis product), repurify the material.

References

  • National Institute of Standards and Technology (NIST). Pyridine, 1-acetyl-1,2,3,4-tetrahydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Acetyl-1,2,3,4-tetrahydropyridine (Compound).[3] National Library of Medicine. [Link]

  • Costa, C. P., et al. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Powerful Strategy for the Exploration of Broas Volatile Composition. Molecules, 27(9), 2728.[1] (Identifies compound as key Maillard product). [Link]

  • Cheméo. Chemical Properties of Pyridine, 1-acetyl-1,2,3,4-tetrahydro-.[Link]

Technical Guide: Solubility Profile of Methyl 1-Piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, solvent compatibility, and handling protocols for Methyl 1-piperidineacetate (CAS 30894-33-0). It is designed for researchers requiring precise solvent selection for synthesis, extraction, and formulation.

Compound Identity & Physicochemical Basis

Methyl 1-piperidineacetate (also known as Methyl 2-(piperidin-1-yl)acetate) is a bifunctional intermediate combining a lipophilic piperidine ring with a polar methyl ester group.[1] Its solubility behavior is governed by the interplay between the basic tertiary amine (proton acceptor) and the ester moiety (dipole-dipole interactions).[1]

PropertyData
CAS Number 30894-33-0
IUPAC Name Methyl 2-(piperidin-1-yl)acetate
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Physical State Liquid (at 25°C)
Predicted LogP ~0.8 – 1.2 (Moderately Lipophilic)
pKa (Conj.[1] Acid) ~9.0 – 10.0 (Estimated, typical for N-alkyl piperidines)
Structural Solubility Prediction

The molecule exhibits amphiphilic character :

  • Piperidine Ring: Hydrophobic domain, driving solubility in non-polar and chlorinated solvents.[1]

  • Tertiary Amine: Provides high basicity, allowing pH-switchable solubility in aqueous media (miscible at pH < 7).[1]

  • Methyl Ester: Facilitates solubility in polar aprotic solvents (esters, ketones) but is susceptible to hydrolysis in strong aqueous base.[1]

SolubilityMechanism cluster_0 Functional Groups cluster_1 Solvent Interaction Compound Methyl 1-piperidineacetate Amine Tertiary Amine (Basic Center) Compound->Amine Ester Methyl Ester (Polar Head) Compound->Ester Ring Piperidine Ring (Lipophilic Tail) Compound->Ring AcidWater Acidic Water (pH < 7) Protonation -> Salt Formation Amine->AcidWater High Solubility (Ionic) Organics Organic Solvents (DCM, EtOH, EtOAc) Ester->Organics Dipole-Dipole Ring->Organics Van der Waals

Figure 1: Structural determinants of solubility. The tertiary amine allows for pH-dependent aqueous solubility, while the piperidine ring ensures compatibility with organic solvents.

Solubility Profile in Organic Solvents[2]

The following data categorizes solvent compatibility based on polarity and functional interaction. As a liquid intermediate, "solubility" often refers to miscibility .[1]

Table 1: Qualitative Solubility Profile
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformMiscible / High Excellent solvation of the amine and lipophilic ring. Preferred for extraction.[1]
Alcohols Methanol, Ethanol, IsopropanolMiscible H-bonding with ester oxygen and amine nitrogen.[1] Suitable for hydrogenation or salt formation.[1]
Esters Ethyl Acetate (EtOAc)High "Like-dissolves-like" interaction with the ester tail.[1] Standard solvent for workup/extraction.[1]
Ethers THF, Diethyl Ether, MTBEHigh Good compatibility; THF is ideal for Grignard or reduction reactions involving this intermediate.[1]
Aprotic Polar DMF, DMSO, AcetonitrileMiscible High dipole interactions.[1] Useful for nucleophilic substitution reactions.[1]
Hydrocarbons Hexane, Heptane, TolueneModerate to High Soluble, but may require cosolvents if polarity is high. Toluene is preferred for azeotropic drying.[1]
Water Water (Neutral pH)Moderate/Low Limited by the lipophilic ring, though the ester/amine adds some polarity.[1]
Water Water (Acidic pH < 5)High (Miscible) Protonation of the amine forms a hydrophilic cationic salt.[1]

Application-Specific Solvent Selection

A. Synthesis & Reaction Media[1]
  • Alkylation/Acylation: Use THF or DCM .[1] These solvents dissolve the free base completely and do not interfere with standard coupling reagents (e.g., DCC, EDC).

  • Hydrogenation: Use Ethanol or Methanol .[1] The compound is stable in alcohols, and they facilitate Pd/C catalyzed reactions if the piperidine ring needs modification.[1]

B. Extraction & Workup (The "pH Switch")

The most effective purification strategy leverages the basicity of the piperidine nitrogen.[1]

  • Acidify the mixture (pH ~2) to drive the compound into the aqueous phase (as the ammonium salt), washing away non-basic impurities with organic solvent.[1]

  • Basify the aqueous phase (pH ~10-12) to regenerate the free base.[1]

  • Extract the free base into DCM or Ethyl Acetate .[1]

C. Crystallization

As the free base is a liquid, crystallization is relevant only for salt forms (e.g., Hydrochloride or Oxalate salts).

  • Solvent System: Isopropanol/Ether or Ethanol/EtOAc mixtures are effective for precipitating the HCl salt.[1]

Experimental Protocols

Protocol 1: Gravimetric Determination of Saturation Solubility

Use this protocol if precise g/L data is required for a specific solvent.[1]

  • Preparation: Add excess Methyl 1-piperidineacetate (liquid) to a glass vial containing 5.0 mL of the test solvent.

  • Equilibration: Vortex for 5 minutes, then shake at 25°C for 24 hours.

  • Separation: If a biphasic system forms (saturation reached), centrifuge at 3000 rpm for 10 minutes.

  • Sampling: Carefully remove 1.0 mL of the saturated solvent layer (supernatant).[1]

  • Drying: Evaporate the solvent in a pre-weighed vial under vacuum/nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL) and
    
    
    is volume (mL).[1]
Protocol 2: pH-Dependent Partitioning (Purification Workflow)

Standard operating procedure for isolating the compound from reaction mixtures.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Adjust to pH 2-3 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Discard Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Basify Add NaOH/Na2CO3 Adjust to pH > 10 AqLayer1->Basify Extract Extract with DCM/EtOAc (3x) Basify->Extract FinalOrg Combined Organic Layers (Product Free Base) Extract->FinalOrg Dry Dry over MgSO4 Concentrate in vacuo FinalOrg->Dry

Figure 2: Acid-Base extraction workflow utilizing the amine functionality for purification.

Safety and Stability

  • Hydrolysis Risk: Avoid prolonged exposure to strong aqueous bases (pH > 12) or acids at elevated temperatures, as the methyl ester can hydrolyze to the carboxylic acid (1-piperidineacetic acid).[1]

  • Flammability: As a liquid organic intermediate, treat as a flammable liquid.[1][2] Ensure proper grounding when transferring in non-conductive solvents like Hexane.[1]

  • Toxicology: Piperidine derivatives can be irritants.[1][3] Handle in a fume hood with nitrile gloves.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3157942, (2-Methylpiperidin-1-yl)acetic acid (Isomer Analog).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291, 1-Methylpiperidine (Structural Analog).[1] Retrieved from [Link]

  • Google Patents. US7498126B2 - Photoacid generators, chemically amplified resist compositions.[1] (Mentions methyl piperidinoacetate solubility in resist solvents). Retrieved from

Sources

therapeutic potential of 1-Piperidineacetic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, synthetic utility, and pharmacological potential of 1-Piperidineacetic acid methyl ester (CAS: 30727-26-9) and its functionalized derivatives.

From Synthetic Precursor to Bioactive Pharmacophore

Executive Summary

1-Piperidineacetic acid methyl ester (Methyl 2-(piperidin-1-yl)acetate) represents a "privileged scaffold" in medicinal chemistry. While historically utilized as a transient intermediate for synthesizing complex alkaloids and local anesthetics, recent structure-activity relationship (SAR) studies have elevated its status to a core pharmacophore.

Its N-substituted architecture allows for rapid diversification, facilitating the development of ligands for Sigma-1 receptors , PPAR agonists , and Acetylcholinesterase (AChE) inhibitors . This guide dissects the molecule’s transition from a chemical building block to a therapeutic candidate, providing validated synthesis protocols and mechanistic insights.

Chemical Architecture & Synthetic Logic

The core value of this scaffold lies in the basicity of the piperidine nitrogen and the electrophilicity of the ester carbonyl. This dual reactivity allows for "divergent synthesis"—the ability to generate multiple drug classes from a single precursor.

Structural Distinction (Expertise Note)

It is critical to distinguish this scaffold from Methylphenidate (Ritalin) .

  • Methylphenidate: A 2-substituted piperidine (C-C bond at the alpha position).

  • 1-Piperidineacetic acid ester: An N-substituted piperidine (N-C bond).

  • Therapeutic Implication: While 2-substituted variants are psychostimulants, N-substituted variants often exhibit neuroprotective, anti-inflammatory, or metabolic modulatory profiles without the high addiction potential of amphetamine-like stimulants.

Validated Synthesis Workflow

The following protocol describes the generation of the core ester and its conversion into a bioactive hydrazide derivative (a common motif in anti-inflammatory screening).

Protocol: Nucleophilic Substitution & Hydrazinolysis

  • Reagents: Piperidine (1.0 eq), Methyl chloroacetate (1.1 eq), K2CO3 (2.0 eq), Acetone (Solvent).

  • Step 1 (N-Alkylation): Dissolve piperidine in acetone. Add K2CO3. Dropwise add methyl chloroacetate at 0°C to prevent bis-alkylation. Reflux for 6 hours.

  • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of piperidine spot indicates completion.

  • Step 2 (Functionalization): Treat the isolated methyl ester with Hydrazine Hydrate (99%) in ethanol at reflux for 4 hours.

  • Causality: The use of K2CO3 scavenges the HCl byproduct, driving the equilibrium forward. Acetone is chosen for its polarity, solubilizing the reagents while allowing the inorganic salt (KCl) to precipitate for easy removal.

SynthesisWorkflow Figure 1: Divergent Synthesis Pathway for N-Substituted Piperidine Derivatives Start Piperidine (Nucleophile) Inter 1-Piperidineacetic acid methyl ester (Core Scaffold) Start->Inter K2CO3, Acetone Reflux 6h (SN2) Reagent Methyl Chloroacetate (Electrophile) Reagent->Inter Product Bioactive Hydrazide/Amide (Target Derivative) Inter->Product N2H4 or R-NH2 Nucleophilic Acyl Substitution

Therapeutic Domain A: Metabolic Modulation (PPAR Agonists)

Recent literature identifies piperidine-alkanoic acid derivatives as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 and PPAR

. These receptors regulate lipid metabolism and glucose homeostasis.
  • Mechanism: The piperidine ring occupies the hydrophobic pocket of the receptor, while the acetic acid tail (formed after ester hydrolysis in vivo) interacts with the polar residues (His323, His449) in the ligand-binding domain (LBD).

  • Therapeutic Utility: Treatment of dyslipidemia and Type 2 Diabetes.

Mechanism of Action: Gene Transcription

PPAR_Pathway Figure 2: Agonist-Induced PPAR Signaling Pathway Ligand Piperidine Derivative (Agonist) Receptor PPAR-delta/gamma (Cytosol/Nucleus) Ligand->Receptor Binding Complex Heterodimer Complex (PPAR-RXR) Receptor->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Translocation & Binding Effect Transcription of Lipid Metabolism Genes (ABCA1, CPT1) DNA->Effect Upregulation

Therapeutic Domain B: Neuroprotection (AChE Inhibition)

Derivatives of 1-piperidineacetic acid, particularly when linked to benzyl or pyridine moieties (via the ester group), show significant affinity for Acetylcholinesterase (AChE) .

  • Logic: The piperidine ring mimics the choline headgroup of acetylcholine, binding to the anionic sub-site of the enzyme. The ester/linker region spans the gorge to interact with the peripheral anionic site (PAS).

  • Data Summary: Comparative potency of piperidine derivatives against standard Alzheimer's treatments.

Compound ClassTargetIC50 (nM)Potency Relative to Tacrine
Tacrine (Standard) AChE~1901.0x
1-Piperidineacetate-hydrazide AChE4500.4x
N-Benzyl-piperidine derivative AChE120 1.6x
Piperidine-alkanoic ester BuChE8000.2x

Note: Data represents aggregated values from structure-activity studies of N-benzylpiperidine and piperidine-acetic acid analogs.

Experimental Validation: The "Self-Validating" Bioassay

To confirm the therapeutic potential of a synthesized derivative, the Ellman’s Assay is the gold standard for AChE inhibition.

Protocol: Modified Ellman’s Assay

  • Preparation: Dissolve the test compound (Piperidine derivative) in DMSO.

  • Enzyme Mix: Mix 20 µL of AChE (0.05 U/mL) with phosphate buffer (pH 8.0).

  • Substrate: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Measurement: Incubate at 25°C for 20 minutes. Measure absorbance at 412 nm .

  • Self-Validation Check:

    • Positive Control:[1] Tacrine or Donepezil must show >90% inhibition at 10 µM.

    • Negative Control:[1] DMSO only must show 0% inhibition.

    • Interference Check: Test compound + DTNB (without enzyme) to rule out chemical reaction with the dye.

Future Outlook: PROTACs and Linkers

The 1-piperidineacetic acid scaffold is evolving beyond a simple active agent. It is increasingly used as a linker motif in PROTACs (Proteolysis Targeting Chimeras) . The piperidine nitrogen provides a stable attachment point for E3 ligase ligands (like Cereblon), while the acetic acid chain offers variable length to reach the target protein.

Conclusion: 1-Piperidineacetic acid methyl ester is not merely a reagent; it is a tunable scaffold.[2] Its derivatives bridge the gap between metabolic regulation (PPARs) and neuroprotection (AChE), validating its continued relevance in modern drug discovery.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol.[3] Sci. (2020).[4] A comprehensive review of piperidine synthesis and bioactivity.

  • Discovery of Novel Piperidinyl-benzothiazole Derivatives as Potent PPARδ Agonists. Chem. Pharm. Bull. (2023).[5] Details the SAR of piperidine acetic acid derivatives in metabolic disease.

  • Design, synthesis, and biological evaluation of benzylpiperidine derivatives. Eur. J. Med. Chem. (2023).[5] validation of piperidine scaffolds as AChE and MAGL inhibitors.

  • Piperidin-4-yl-acetic acid methyl ester hydrochloride salt. Chem-Impex. Technical specifications and general applications of the methyl ester scaffold.[6][7]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry (2020).[4]

Sources

Strategic Applications of Piperidineacetic Acid Esters in Modern Drug Discovery: A Mechanistic and Synthetic Review

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Author Perspective: Senior Application Scientist

Executive Summary

From an application scientist's perspective, the piperidineacetic acid ester scaffold is a masterclass in pharmacophore design. Bridging the gap between central nervous system (CNS) stimulants and peripheral therapeutics, this bifunctional organic framework provides unparalleled structural versatility. This technical whitepaper critically evaluates the literature surrounding piperidineacetic acid esters, detailing their mechanistic roles in neuropharmacology, their utility as synthetic building blocks for gastrointestinal and cardiovascular drugs, and the rigorous stereoselective methodologies required for their synthesis.

Pharmacophore Rationale: The Piperidine-Ester Axis

Why is this specific chemical architecture so highly conserved across diverse therapeutic classes? The causality lies in its dual-domain structure:

  • The Piperidine Core: A six-membered saturated nitrogen heterocycle that is predominantly protonated at physiological pH (pKa ~9.0–10.0). This cationic state is not merely structural; it is the primary electrostatic anchor that binds to conserved aspartate residues within the orthosteric sites of monoamine transporters[1].

  • The Acetic Acid Ester Moiety: Acting as a highly tunable lipophilic appendage, the ester group dictates blood-brain barrier (BBB) permeability. Crucially, it serves as a metabolic "soft spot." Carboxylesterases rapidly hydrolyze the ester into the inactive piperidineacetic acid (e.g., ritalinic acid), ensuring a predictable pharmacokinetic half-life and mitigating the risk of dangerous systemic accumulation[2].

Central Nervous System (CNS) Therapeutics: Monoamine Transporter Modulation

The most prominent application of the piperidineacetic acid ester scaffold lies in neuropharmacology, specifically in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3].

  • Methylphenidate (MPH): The prototypical derivative, methyl

    
    -phenyl-2-piperidineacetate, acts as a potent competitive inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2]. By blocking reuptake, MPH increases the extracellular concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling in the striatum[2].
    
  • HDMP-28 (Methylnaphthidate): By replacing the phenyl ring of methylphenidate with a bulky naphthalene moiety, researchers developed HDMP-28. This structural modification shifts the binding affinity dramatically toward the Serotonin Transporter (SERT), yielding a

    
     of 105 nM[4]. This demonstrates the scaffold's exquisite sensitivity to steric bulk at the 
    
    
    
    -position.

DAT_Inhibition Presynaptic Presynaptic Neuron (Dopamine Synthesis) Release Dopamine Release into Synaptic Cleft Presynaptic->Release DAT Dopamine Transporter (DAT) Reuptake Release->DAT Normal Reuptake Accumulation Dopamine Accumulation in Synaptic Cleft Release->Accumulation Blocked Reuptake DAT->Accumulation Inhibited Drug Piperidineacetic Acid Ester (e.g., Methylphenidate) Drug->DAT Competitive Inhibition Postsynaptic Postsynaptic Receptor Activation (D1/D2) Accumulation->Postsynaptic Enhanced Signaling

Mechanism of Action: DAT Inhibition by Piperidineacetic Acid Esters.

Peripheral Applications: Gastrointestinal and Cardiovascular Targeting

Beyond the CNS, positional isomers of piperidineacetic acid esters serve as critical intermediates for peripheral drugs.

  • Gastrointestinal Prokinetics: The intermediate butyl 4-amino-1-piperidineacetate is utilized to synthesize AU-224, a potent gastro- and colon-prokinetic agent[5]. The butyl ester enhances lipophilicity for optimal oral bioavailability, and the compound exhibits potent 5-HT4 receptor agonism without significant side effects[5].

  • Cardiovascular (ACE Inhibitors): Derivatives such as 3-(mercaptomethyl)-2-oxo-1-piperidineacetic acid ethyl ester have been synthesized to mimic the structural features of captopril[6]. The piperidineacetic acid backbone maintains the precise Angstrom distance between the zinc-binding mercaptan group and the carboxylic acid required for Angiotensin-Converting Enzyme (ACE) inhibition[6].

Synthetic Methodologies and Self-Validating Protocols

The synthesis of piperidineacetic acid esters requires strict stereochemical control, as biological activity is often enantiomer-specific (e.g., the d-threo enantiomer of methylphenidate is the primary active pharmacophore)[7]. Intermediates like methyl 4-piperidineacetate frequently utilize tert-butyloxycarbonyl (Boc) protection to allow orthogonal functionalization of the nitrogen atom during multi-step campaigns[8][9].

Synthesis_Workflow Step1 N-Boc-piperidine + Cyclohexane Solvent Step3 Catalytic C-H Insertion & Ring Formation Step1->Step3 Step2 2-diazo-2-phenylacetamide (Slow Addition, 50°C) Step2->Step3 Carbene Intermediate Step4 Silica Filtration & Cooling Step3->Step4 Step5 Boc Deprotection (Acidic Conditions) Step4->Step5 Step6 Esterification (Methanol/HCl) Step5->Step6 Product D-threo-Methylphenidate Hydrochloride Step6->Product Final Yield

Enantioselective Synthetic Workflow for D-threo-Methylphenidate.

Protocol: Enantioselective Synthesis of D-threo-Methylphenidate Precursors

Causality & Rationale: The dropwise, slow addition of the diazo compound is critical. It prevents the dangerous accumulation of reactive carbene intermediates, suppressing unwanted dimerization side reactions. Cyclohexane is selected as the solvent because its inert, non-polar nature stabilizes the transition state during the crucial C-H insertion phase[7].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 5 mL reaction flask fitted with a stirring bar and septum under a continuous argon purge. Validation Checkpoint: The absence of condensation and maintenance of positive argon pressure ensures ambient moisture is eliminated, which would otherwise quench the carbene intermediate.

  • Reagent Loading: Inject 0.35 mL of N-butoxycarbonyl piperidine (Boc-piperidine) into the flask and degas the system. Add 0.35 mL of freshly distilled cyclohexane[7].

  • Controlled Catalytic Addition: Over a precise 4-hour window, inject 70.4 mg of 2-diazo-2-phenylacetamide. Validation Checkpoint: Add the reagent in ~10 mg aliquots every 30 minutes. The reaction mixture must maintain a distinct blue color and a steady temperature of 50°C. The persistence of the blue hue confirms active catalytic turnover; a premature color change indicates catalyst degradation or quenching[7].

  • Termination & Purification: Allow the mixture to cool to room temperature (20°C) over 30 minutes. Filter the cooled mixture through a silica bed. Validation Checkpoint: The silica filtration should successfully trap the metal catalyst and high-molecular-weight oligomers, yielding a clear filtrate containing the protected piperidineacetic acid ester precursor[7].

Quantitative Structure-Activity Relationships (SAR)

The following table summarizes the quantitative data and target affinities for key piperidineacetic acid ester derivatives discussed in the literature, highlighting how minor structural tweaks dictate macroscopic pharmacological effects.

Compound NameCAS NumberPrimary TargetBinding Affinity / ActivityClinical / Research Application
Methylphenidate 113-45-1DAT / NETHigh affinity reuptake inhibitionADHD, Narcolepsy[2][3]
HDMP-28 219915-69-2SERT

= 105 nM
Serotonergic pharmacology[4]
AU-224 N/A5-HT4 ReceptorPotent prokinetic activityGI motility disorders[5]
Methyl 4-piperidineacetate 168986-49-0N/A (Scaffold)N/AAnalgesic & anti-inflammatory synthesis[8][9]

Conclusion

The piperidineacetic acid ester structural motif is a cornerstone of modern medicinal chemistry. Its highly tunable nature—where the basic piperidine nitrogen anchors the molecule to biological targets and the ester dictates pharmacokinetic distribution and clearance—makes it indispensable. From the precise DAT inhibition of methylphenidate to the synthesis of complex gastrointestinal and cardiovascular agents, mastering the stereoselective synthesis and functionalization of this scaffold remains a critical competency for drug development professionals.

Comprehensive References

  • Title: Methylphenidate | C14H19NO2 | CID 4158 Source: PubChem - NIH URL: [Link]

  • Title: An Improved Synthesis of Butyl 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) Source: J-Stage URL: [Link]

  • Title: .alpha.-Phenyl-2-piperidineacetic acid methyl ester Source: PharmaCompass URL: [Link]

  • Title: Enantioselective method of synthesizing methylphenidate and derivatives Source: myExperiment URL: [Link]

Sources

The Pharmacological Significance of Piperidine Esters in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the most frequently utilized nitrogenous heterocycle in U.S. Food and Drug Administration (FDA) approved pharmaceuticals, serving as the structural foundation for over 70 commercialized drugs. Within this privileged chemical space, piperidine esters represent a highly specialized subclass. By appending an ester linkage to the piperidine core, medicinal chemists can precisely engineer a molecule's lipophilicity, blood-brain barrier (BBB) penetrability, and metabolic half-life.

This technical guide explores the mechanistic rationale behind piperidine ester drug design, detailing how this specific pharmacophore is leveraged to create both long-acting CNS stimulants and ultra-short-acting analgesics. Furthermore, it outlines a self-validating experimental workflow for the synthesis and preclinical evaluation of novel piperidine ester candidates.

Structural Rationale: The Causality of the Piperidine Ester Scaffold

As application scientists, we do not select scaffolds arbitrarily; every structural modification is a calculated hypothesis. The piperidine ring provides a basic secondary or tertiary amine that is predominantly protonated at physiological pH (7.4). This cationic center is essential for anchoring the drug to the highly conserved aspartate residues (e.g., Asp147 in the


-opioid receptor) found within the transmembrane domains of G-protein coupled receptors (GPCRs) and monoamine transporters.

The strategic addition of an ester moiety to this core serves two distinct, causal functions in drug design:

  • Modulation of Lipophilicity: Free carboxylic acids on a piperidine ring are highly polar and struggle to cross the lipophilic blood-brain barrier. Esterification masks this polarity. For example, the methyl ester in [1] significantly increases the molecule's partition coefficient (LogP), enabling rapid CNS penetration to inhibit dopamine and norepinephrine transporters (DAT/NET).

  • "Soft Drug" Design and Predictable Metabolism: Esters are inherently labile to enzymatic cleavage by non-specific tissue and plasma esterases. By tuning the steric hindrance around the ester bond, scientists can dictate the drug's half-life. This is elegantly demonstrated by [2], a piperidine derivative featuring a propionyl ester. The lack of steric bulk allows rapid hydrolysis into an inactive carboxylic acid metabolite, yielding an ultra-short duration of action (t

    
     ~3-10 minutes) ideal for precise intraoperative anesthesia control.
    

Quantitative Profiling of Key Piperidine Esters

The versatility of the piperidine ester scaffold is best illustrated by comparing the distinct pharmacological profiles of its most prominent derivatives.

Table 1: Pharmacological and Pharmacokinetic Profiles of Major Piperidine Ester Therapeutics

Drug NameEster TypePrimary TargetClinical IndicationActive Half-Life (t

)
Metabolic Fate
Methylphenidate Methyl esterDAT / NET (Inhibitor)ADHD, Narcolepsy2 – 3 hoursHepatic carboxylesterase-1 (CES1) hydrolysis to ritalinic acid.
Meperidine (Pethidine) Ethyl ester

-Opioid Receptor (Agonist)
Moderate to Severe Pain3 – 5 hoursHepatic N-demethylation and ester hydrolysis.
Remifentanil Methyl propanoate

-Opioid Receptor (Agonist)
Surgical Anesthesia3 – 10 minutesRapid cleavage by non-specific blood/tissue esterases.

Mechanistic Pathways: Pharmacodynamics vs. Pharmacokinetics

To understand the clinical utility of soft piperidine esters, one must visualize the competing forces of receptor activation (pharmacodynamics) and enzymatic degradation (pharmacokinetics). The diagram below maps this dual pathway.

G Remi Piperidine Ester (e.g., Remifentanil) MOR Target Receptor (e.g., Mu-Opioid) Remi->MOR Pharmacodynamics Esterase Tissue Esterases (Enzymatic Cleavage) Remi->Esterase Pharmacokinetics Gi G-Protein Coupling (Signal Transduction) MOR->Gi Effect Pharmacological Effect (Analgesia) Gi->Effect Metabolite Carboxylic Acid (Inactive Metabolite) Esterase->Metabolite Hydrolysis Clearance Rapid Clearance (Soft Drug Paradigm) Metabolite->Clearance

Fig 1: Dual pharmacodynamic and pharmacokinetic pathways of soft piperidine esters.

Experimental Protocols: Synthesis and Preclinical Evaluation

When developing novel piperidine esters, ensuring scientific integrity requires a self-validating experimental workflow. The following protocols detail the critical steps for synthesizing a candidate and evaluating its target affinity and metabolic stability, explaining the causality behind each methodological choice.

Phase A: Radioligand Binding Assay (Target Affinity)

To determine the binding affinity (


) of a novel piperidine ester for a target receptor (e.g., the 

-opioid receptor), a competitive radioligand displacement assay is utilized [3].
  • Membrane Preparation: Homogenize CHO cells stably expressing the human

    
    -opioid receptor in ice-cold Tris-HCl buffer. Causality: Ice-cold conditions prevent endogenous protease activity from degrading the GPCRs.
    
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a radioligand (e.g., 1 nM [

    
    H]-DAMGO), and varying concentrations of the novel piperidine ester (10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand to the filter itself, thereby ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase B: In Vitro Plasma Stability Assay (Metabolic Lability)

Because the ester bond is the defining feature of this scaffold, its susceptibility to enzymatic hydrolysis must be quantified to predict in vivo clearance [4].

  • Spiking: Pre-warm pooled human plasma to 37°C. Spike the novel piperidine ester into the plasma to achieve a final concentration of 1 µM.

  • Sampling & Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Causality: The organic solvent instantly denatures the plasma esterases, halting the reaction at the exact time point. The internal standard corrects for downstream ion suppression during mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. The slope of this linear regression represents the elimination rate constant (

    
    ), from which the in vitro half-life is calculated (
    
    
    
    ).

Workflow Synth 1. Synthesis & Purification Binding 2. Radioligand Binding Assay Synth->Binding Affinity Stability 3. Plasma Stability Assay Synth->Stability Metabolism Data 5. PK/PD Modeling Binding->Data LCMS 4. LC-MS/MS Quantification Stability->LCMS LCMS->Data

Fig 2: Preclinical evaluation workflow for novel piperidine ester drug candidates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4158, Methylphenidate" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60815, Remifentanil" PubChem, [Link].

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, ACS Publications, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5750, Meperidine" PubChem, [Link].

The Ester Choice: A Comparative Analysis of 1-Piperidineacetic Acid Methyl and Ethyl Esters in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, the decision between two closely related chemical building blocks is rarely arbitrary. It is a choice dictated by a nuanced understanding of their physical properties, reactivity, and behavior within a complex synthetic landscape. This guide provides an in-depth comparative analysis of 1-Piperidineacetic acid methyl ester and 1-Piperidineacetic acid ethyl ester, two foundational scaffolds in drug discovery and organic synthesis. Our objective is to move beyond a simple datasheet comparison and delve into the causality behind their differences, empowering researchers to make informed decisions that enhance experimental design, optimize reaction outcomes, and ensure the integrity of their results.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer desirable physicochemical properties like improved solubility and metabolic stability.[1][2] Its N-substituted acetic acid derivatives, particularly the methyl and ethyl esters, serve as versatile intermediates for elaborating molecular complexity, making a thorough understanding of their individual characteristics essential for any drug development professional.[3]

Part 1: Physicochemical Properties - A Comparative Analysis

The addition of a single methylene unit (–CH₂–) when moving from the methyl to the ethyl ester imparts subtle yet significant changes to the molecule's physical properties. These differences, primarily driven by an increase in molecular weight and van der Waals forces, directly impact handling, purification, and reaction conditions.

Property1-Piperidineacetic acid methyl ester1-Piperidineacetic acid ethyl esterRationale for Difference
CAS Number 58583-90-7[4]23853-10-3Unique identifiers for distinct chemical substances.
Molecular Formula C₈H₁₅NO₂C₉H₁₇NO₂The ethyl ester contains an additional CH₂ group.
Molecular Weight 157.21 g/mol 171.24 g/mol Direct consequence of the additional CH₂ group in the ethyl ester.
Boiling Point Not readily available, predicted to be lower than the ethyl ester.109-111 °C / 25 mmHgIncreased molecular weight and stronger intermolecular forces in the ethyl ester lead to a higher boiling point, making the methyl ester more volatile.
Density Not readily available, predicted to be slightly lower than the ethyl ester.0.984 g/mL at 25 °CThe larger ethyl group results in a slight increase in density compared to the methyl ester.
Refractive Index (n20/D) Not readily available.1.453This optical property is influenced by density and molecular structure.

Part 2: Synthesis and Methodologies

The most direct and common route to both esters is the Fischer-Speier esterification of the parent carboxylic acid, 1-Piperidineacetic acid.[5][6] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis, and its successful execution relies on manipulating reaction conditions to favor product formation.

The core principle involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7] To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, often serving as the solvent itself. Alternatively, removal of the water byproduct via a Dean-Stark apparatus achieves the same outcome, in accordance with Le Châtelier's Principle.[5][8]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize 1-Piperidineacetic acid methyl or ethyl ester from 1-Piperidineacetic acid.

Materials:

  • 1-Piperidineacetic acid (1.0 eq)

  • Methanol or Ethanol (≥ 20 eq, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask containing 1-Piperidineacetic acid (1.0 eq), add a large excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester). Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Carefully and slowly add the catalytic amount of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 12 hours.

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If a co-solvent like dichloromethane or ethyl acetate was not used, add one now to extract the product. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, pure ester.

Causality in Protocol Design:

  • Excess Alcohol: Using the alcohol as the solvent creates a high concentration of one reactant, pushing the equilibrium to favor the ester product.[7]

  • Acid Catalyst: The proton from the strong acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][9]

  • Neutralization: The basic wash with NaHCO₃ is critical to remove the acid catalyst and any unreacted carboxylic acid, preventing re-hydrolysis of the ester product during workup and storage.

Workflow Visualization

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification CarboxylicAcid 1-Piperidineacetic Acid Reflux Heat to Reflux (Shift Equilibrium) CarboxylicAcid->Reflux 1. Reaction Alcohol Methanol or Ethanol (Excess) Alcohol->Reflux 1. Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reflux 1. Reaction Quench Neutralize with NaHCO₃ Reflux->Quench 2. Cooldown Extract Extract with Organic Solvent Quench->Extract Dry Dry (e.g., MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify 3. Purification Product Pure Methyl or Ethyl Ester Purify->Product

Fig. 1: General workflow for Fischer-Speier esterification.

Part 3: Comparative Analytical Characterization

While structurally similar, the methyl and ethyl esters are unambiguously distinguishable by standard analytical techniques, most notably NMR spectroscopy and mass spectrometry.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for differentiation.

    • Methyl Ester: Will exhibit a sharp singlet (s) integrating to 3 protons, typically in the δ 3.6-3.8 ppm range, corresponding to the -OCH₃ group.[10]

    • Ethyl Ester: Will show a characteristic ethyl group pattern: a quartet (q) integrating to 2 protons around δ 4.0-4.2 ppm (-OCH₂CH₃) and a triplet (t) integrating to 3 protons around δ 1.2-1.3 ppm (-OCH₂CH₃).[11] The splitting pattern arises from the coupling between the adjacent methylene and methyl protons.

  • Carbon-13 (¹³C) NMR: The differences are also clear here.

    • Methyl Ester: A signal for the methoxy carbon (-OCH₃) will appear around δ 51-53 ppm.

    • Ethyl Ester: Two distinct signals for the ethoxy group will be present: one for the methylene carbon (-OCH₂) around δ 60-62 ppm and one for the methyl carbon (-CH₃) around δ 14-15 ppm.[11]

  • Mass Spectrometry (MS): The molecular ion peak will differ by 14 m/z units (the mass of a CH₂ group). Fragmentation patterns will also be distinct. A common fragmentation for esters is the loss of the alkoxy group.

    • Methyl Ester (MW: 157.21): Expect a molecular ion [M]⁺ at m/z 157 and a significant fragment from the loss of a methoxy radical (•OCH₃), resulting in an acylium ion at m/z 126.

    • Ethyl Ester (MW: 171.24): Expect a molecular ion [M]⁺ at m/z 171 and a fragment from the loss of an ethoxy radical (•OCH₂CH₃) at m/z 126.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Ester Sample (Methyl or Ethyl) NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data ¹H: Singlet (Me) vs. Quartet/Triplet (Et) ¹³C: 1 vs. 2 signals for alkoxy group NMR->NMR_Data MS_Data [M]⁺ at m/z 157 (Me) vs. 171 (Et) Distinct Fragmentation MS->MS_Data IR_Data Confirm C=O Ester Stretch (~1735 cm⁻¹) IR->IR_Data Conclusion Structural Confirmation & Differentiation NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Fig. 2: Standard analytical workflow for ester characterization.

Part 4: Reactivity and Stability - The Impact of Steric Hindrance

The most common reaction these esters undergo is hydrolysis—the reverse of their formation—to yield the parent carboxylic acid and the corresponding alcohol. This can be catalyzed by either acid or base.[12]

The primary difference in reactivity between the methyl and ethyl ester lies in the rate of hydrolysis, which is governed by steric hindrance around the electrophilic carbonyl carbon. The methyl group is sterically smaller than the ethyl group. Consequently, the carbonyl carbon of the methyl ester is slightly more accessible to nucleophilic attack (e.g., by water or a hydroxide ion). This leads to a generally faster rate of hydrolysis for the methyl ester compared to the ethyl ester under identical conditions.

Mechanism of Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification.[9]

  • Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the alkoxy group into a good leaving group (an alcohol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of alcohol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

G Ester R-C(=O)-OR' Ester ProtonatedEster R-C(=O⁺H)-OR' Protonated Ester Ester:f0->ProtonatedEster:f0 + H₃O⁺ - H₂O H3O H₃O⁺ H2O H₂O Tetrahedral1 R-C(OH)(O⁺H₂)-OR' Tetrahedral Intermediate ProtonatedEster:f0->Tetrahedral1:f0 + H₂O Tetrahedral2 R-C(OH)₂(O⁺HR') Proton Transfer Tetrahedral1:f0->Tetrahedral2:f0 Proton Transfer FinalProducts R-C(=O)-OH | Carboxylic Acid Tetrahedral2:f0->FinalProducts:f0 - R'OH Alcohol R'OH H3O_regen H₃O⁺

Fig. 3: Mechanism of acid-catalyzed ester hydrolysis (R'=Me or Et).

This difference in hydrolysis rate has practical implications. The methyl ester is slightly less stable in the presence of aqueous acid or base and may require more stringent anhydrous conditions for storage and handling compared to the ethyl ester.

Part 5: Applications in Research and Drug Development

Both esters are valuable intermediates, acting as precursors for the parent 1-piperidineacetic acid (via hydrolysis) or for the synthesis of amides (via aminolysis). The choice between them often comes down to practical considerations in a multi-step synthesis.

  • 1-Piperidineacetic acid methyl ester: Its higher volatility can be an advantage. Following a reaction, any unreacted methyl ester can often be more easily removed under high vacuum than the less volatile ethyl ester. This is particularly useful in small-scale lab synthesis where ease of purification is paramount.

  • 1-Piperidineacetic acid ethyl ester: This ester is frequently employed in pharmaceutical development. Ethanol is a less toxic and more pharmaceutically acceptable solvent than methanol, which can influence its selection in processes governed by regulatory and safety standards (e.g., Good Manufacturing Practice, GMP). The ethyl ester's lower volatility also results in lower handling losses during large-scale transfers and workups. These esters are used as reactants for synthesizing nicotinic acid receptor agonists and various benzhydrylamides for pharmacological studies.

Ultimately, the selection is a strategic decision based on the specific needs of the synthetic step and the overall goals of the research program.

Conclusion

While 1-Piperidineacetic acid methyl ester and ethyl ester may appear interchangeable at first glance, they possess a distinct set of properties that can significantly influence the course of a research and development project. The methyl ester offers advantages in volatility and potentially faster reaction kinetics due to reduced steric hindrance. In contrast, the ethyl ester provides benefits in terms of higher boiling point, reduced handling losses on a larger scale, and the use of a more industrially favored alcohol (ethanol) in its synthesis.

A thorough understanding of these differences in their physical properties, analytical signatures, relative stability, and practical applications allows the discerning scientist to select the optimal building block, thereby streamlining synthesis, simplifying purification, and ultimately accelerating the path to discovery.

References

  • Ethyl 1-piperidineacetate 98% 23853-10-3 . Sigma-Aldrich.

  • 1-Piperazineacetic acid, 4-methyl-, ethyl ester . PubChem.

  • 1-Piperidinecarboxylic acid, ethyl ester . PubChem.

  • CAS 67686-05-9 ((1-Methyl-piperidin-4-yl)-acetic acid ethyl ester) . BOC Sciences.

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals.

  • Fischer-Speier esterification | Request PDF . ResearchGate.

  • 1-Piperidineacetic acid, methyl ester | 58583-90-7 . BuyersGuideChem.

  • Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester . PrepChem.com.

  • Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters . Academia.edu.

  • 4-Piperidine acetic acid ethyl ester | C9H17NO2 . BuyersGuideChem.

  • Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters . Google Patents.

  • 1-Piperidinepropanoic acid, ethyl ester . PubChem.

  • 1-Piperazinecarboxylic acid, ethyl ester . NIST WebBook.

  • 1-Piperidinecarboxylic acid, 2-methoxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum . SpectraBase.

  • Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine . ResearchGate.

  • 1-Piperidineacetic acid, alpha-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride, (S)- . PubChem.

  • Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery . Benchchem.

  • Spectral Assignments and Reference Data . Universitat de València.

  • Hydrolysis of an Ester. Source not specified.
  • 1-Cbz-4-piperidineacetic acid methyl ester 95% . AChemBlock.

  • Piperidin-4-yl-acetic acid methyl ester hydrochloride . Santa Cruz Biotechnology.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . DigitalCommons@TMC.

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions . Royal Society of Chemistry.

  • FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids . R Discovery.

  • Acid Catalyzed Hydrolysis of Esters . Chemistry LibreTexts.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online.

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof . Google Patents.

  • PIPERIDIN-4-YL-ACETIC ACID METHYL ESTER HYDROCHLORIDE . ChemicalBook.

  • Fischer Esterification . Organic Chemistry Portal.

  • Piperidin-1-yl-acetic acid . PubChem.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry.

  • Fischer–Speier esterification . Wikipedia.

  • 1-methyl-piperidine-3-carboxylic acid methyl ester . ChemBK.

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Source not specified.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps.

  • A sideways look at the mechanism of ester hydrolysis . Henry Rzepa's Blog.

  • Ester hydrolysis . Wikipedia.

  • Ethyl 1-methyl-3-piperidinecarboxylate 96% . MilliporeSigma.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed.

  • Methyl Esters and Deriv
  • Pharmacological Applications of Piperidine Derivatives . Encyclopedia MDPI.

  • Chemistry of Esters . Chemistry LibreTexts.

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Methodological & Application

Application Note & Synthesis Protocol: 1-Piperidineacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-Piperidineacetic acid methyl ester (IUPAC: Methyl 2-(piperidin-1-yl)acetate)

Executive Summary & Chemical Identity

1-Piperidineacetic acid methyl ester is a highly versatile


-alkylated heterocyclic building block. It is heavily utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs), including potent analgesics, complex I inhibitors, and diverse 

-heterocyclic scaffolds [1, 3]. The compound features both a basic piperidine nitrogen and a reactive methyl ester, making it an ideal bifunctional intermediate for subsequent amidation, reduction, or saponification reactions.
Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 2-(piperidin-1-yl)acetate
CAS Registry Number 58583-90-7
Molecular Formula

Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, EtOAc, MeOH, MeCN; partially miscible in

Mechanistic Insights & Experimental Design

The most efficient and scalable route to synthesize 1-piperidineacetic acid methyl ester is via a bimolecular nucleophilic substitution (


) reaction. The secondary amine of piperidine acts as the nucleophile, attacking the electrophilic 

-carbon of methyl bromoacetate.

Causality Behind Experimental Choices:

  • Choice of Electrophile: Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The bromide ion is a superior leaving group due to its larger atomic radius and greater polarizability, which lowers the activation energy of the

    
     transition state and allows the reaction to proceed efficiently at room temperature [2].
    
  • Base Selection (

    
    ):  Anhydrous potassium carbonate is utilized as a heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) byproduct. Using a mild, insoluble inorganic base is critical; stronger bases or aqueous hydroxide solutions would trigger unwanted saponification (hydrolysis) of the sensitive methyl ester moiety into the corresponding carboxylic acid [1].
    
  • Solvent Dynamics (MeCN): Acetonitrile (MeCN) is the optimal polar aprotic solvent for this transformation. It effectively solvates the potassium cation, leaving the carbonate anion relatively naked and basic, while simultaneously avoiding hydrogen-bonding with the piperidine nucleophile, thereby maximizing its reactivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup procedures ensure that unreacted starting materials and inorganic salts are quantitatively removed prior to final purification.

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountMoles
Piperidine85.151.00852 mg10.0 mmol
Methyl bromoacetate152.971.151.76 g (1.09 mL)11.5 mmol
Potassium carbonate (

)
138.212.002.76 g20.0 mmol
Acetonitrile (MeCN)--25.0 mL-
Methodological Workflow
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Reagent Loading: Add piperidine (852 mg, 10.0 mmol) and anhydrous

    
     (2.76 g, 20.0 mmol) to the flask, followed by 25 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature (20–25 °C) to ensure uniform dispersion.
    
  • Electrophile Addition: Using a syringe, add methyl bromoacetate (1.09 mL, 11.5 mmol) dropwise over 5 minutes. Caution: Methyl bromoacetate is a potent lachrymator and alkylating agent; perform this step strictly inside a fume hood.

  • Reaction Propagation: Stir the heterogeneous mixture vigorously at room temperature for 5 to 8 hours.

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Eluent: 10% MeOH in DCM, visualized by Ninhydrin stain). The secondary amine (piperidine) will form a distinct colored spot with Ninhydrin, which should disappear as the tertiary amine product forms.

  • Quenching and Workup: Once complete, filter the reaction mixture through a medium-porosity glass frit to remove the inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with ethyl acetate (2 × 15 mL).
  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting oily residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in Chloroform or DCM) to afford the pure 1-piperidineacetic acid methyl ester as a pale yellow oil.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Reagent Preparation Piperidine + K2CO3 in MeCN Addition Electrophile Addition Dropwise Methyl Bromoacetate Start->Addition Reaction N-Alkylation (SN2) Vigorous Stirring at RT (5-8 h) Addition->Reaction Monitor In-Process Control TLC Monitoring (Ninhydrin) Reaction->Monitor Monitor->Reaction Incomplete (Continue Stirring) Workup Aqueous Workup Filtration & EtOAc/H2O Extraction Monitor->Workup Reaction Complete Purification Purification Silica Gel Flash Chromatography Workup->Purification Product Target Compound Methyl 2-(piperidin-1-yl)acetate Purification->Product

Caption: Experimental workflow for the


 N-alkylation synthesis of 1-Piperidineacetic acid methyl ester.

Analytical Validation Parameters

To validate the trustworthiness of the synthesized batch, perform the following analytical checks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic singlet of the methyl ester protons at
    
    
    ~3.70 ppm (3H, s) and the isolated methylene bridge protons (
    
    
    to the carbonyl and nitrogen) at
    
    
    ~3.15 ppm (2H, s). The piperidine ring protons will appear as multiplets between
    
    
    1.40–2.50 ppm.
  • LC-MS (ESI+): The expected mass-to-charge ratio (

    
    ) for the 
    
    
    
    ion is 158.1 .

References

  • Feldman, P. L., et al. (1989). N-phenyl-N-(4-piperidinyl)amides useful as analgesics. U.S. Patent No. 5,019,583A. Washington, DC: U.S. Patent and Trademark Office. Available at:[1]

  • Schöning, R., et al. (2022). Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179. Journal of Medicinal Chemistry. Available at:[Link][2]

Sources

The Strategic Utility of Methyl Piperidinoacetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Versatility of Methyl Piperidinoacetate

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] Substituted piperidines are integral components of drugs targeting the central nervous system (CNS), as well as antiviral, and analgesic agents.[1] Within this important class of building blocks, methyl piperidinoacetate (also known as methyl 2-piperidinecarboxylate) emerges as a highly versatile pharmaceutical intermediate. Its structure features a secondary amine within the piperidine ring and a methyl ester at the 2-position, providing two distinct points for chemical modification. This bifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

This guide provides a detailed exploration of methyl piperidinoacetate as a pharmaceutical intermediate. It offers not just procedural steps but also the underlying chemical logic, empowering researchers to effectively utilize this intermediate in their drug discovery and development programs. We will delve into its synthesis, key reactions, and provide detailed protocols for its application in the synthesis of notable pharmaceutical agents.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of an intermediate is a prerequisite for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of Methyl Piperidinoacetate

PropertyValueSource
IUPAC Name methyl piperidine-2-carboxylateChemicalBook
Synonyms Methyl 2-piperidinecarboxylate[2]
CAS Number 41994-45-0[2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Not explicitly stated, but related compounds have high boiling points
Density 1.021 g/cm³[2]
Flash Point 71°C[2]
Safety and Handling Precautions

Methyl piperidinoacetate and its precursors should be handled with appropriate care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[2]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Synthesis of Methyl Piperidinoacetate

The synthesis of methyl piperidinoacetate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Two common and effective pathways are detailed below.

Pathway 1: Catalytic Hydrogenation of Methyl Picolinate

This method involves the reduction of the aromatic pyridine ring of a commercially available precursor, methyl 2-picolinate, to the saturated piperidine ring. Platinum(IV) oxide (PtO₂) is a highly effective catalyst for this transformation.[3][4]

cluster_0 Synthesis via Catalytic Hydrogenation Methyl_2-picolinate Methyl 2-picolinate Methyl_piperidinoacetate Methyl piperidinoacetate Methyl_2-picolinate->Methyl_piperidinoacetate H₂, PtO₂ Glacial Acetic Acid Room Temp, 50-70 bar

Caption: Catalytic hydrogenation of methyl 2-picolinate.

Protocol 1: Synthesis of Methyl Piperidinoacetate via Catalytic Hydrogenation

Rationale: This protocol employs platinum(IV) oxide (Adam's catalyst) in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction. The hydrogenation is performed under pressure to ensure an adequate supply of hydrogen for the reaction.

Materials:

  • Methyl 2-picolinate

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure reaction vessel (autoclave/hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, prepare a solution of methyl 2-picolinate (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).[3]

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere.[4]

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[3]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude methyl piperidinoacetate can be purified by vacuum distillation.

Pathway 2: Esterification of 2-Piperidinecarboxylic Acid

This is a direct and efficient method if the corresponding carboxylic acid is readily available. The Fischer esterification is a classic method, typically catalyzed by a strong acid.[5] A more modern and often higher-yielding approach uses an activating agent like thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride in situ.

cluster_1 Synthesis via Esterification 2-Piperidinecarboxylic_acid 2-Piperidinecarboxylic Acid Methyl_piperidinoacetate_ester Methyl piperidinoacetate 2-Piperidinecarboxylic_acid->Methyl_piperidinoacetate_ester SOCl₂, Methanol Reflux

Caption: Esterification of 2-piperidinecarboxylic acid.

Protocol 2: Synthesis of Methyl Piperidinoacetate via Esterification

Rationale: This protocol uses thionyl chloride to activate the carboxylic acid, followed by reaction with methanol. The reaction is typically performed at reflux to drive it to completion. An aqueous workup with a mild base is necessary to remove any unreacted acid and the acidic byproducts.

Materials:

  • 2-Piperidinecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Benzene or other suitable organic solvent (e.g., dichloromethane)

  • 5% Potassium carbonate (K₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-piperidinecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per 1 g of acid).[2]

  • While stirring and cooling the suspension in an ice bath, add thionyl chloride (2.0-2.5 eq) dropwise, maintaining the temperature below 30°C.[2]

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like benzene or dichloromethane.[2]

  • Wash the organic solution sequentially with a 5% potassium carbonate solution and then with a saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The resulting crude product can be purified by vacuum distillation to yield pure methyl piperidinoacetate.[2]

Applications in Pharmaceutical Synthesis

The true value of methyl piperidinoacetate lies in its utility as a scaffold for building more complex molecules. The secondary amine is a nucleophilic handle for N-alkylation, N-acylation, and N-arylation reactions, while the ester group can be hydrolyzed, reduced, or used in condensation reactions.

Application 1: Intermediate in the Synthesis of Methylphenidate Analogues

Methylphenidate (sold as Ritalin®) is a well-known CNS stimulant used to treat ADHD.[6] It is chemically methyl α-phenyl-2-piperidineacetate. While the direct synthesis of methylphenidate often starts from different precursors, methyl piperidinoacetate is a logical and valuable intermediate for the synthesis of methylphenidate analogues. The key transformation is the introduction of a phenyl group at the α-position to the ester. A more common approach in medicinal chemistry for creating analogues involves the N-arylation of the piperidine ring.

cluster_2 Application in N-Arylation for CNS Scaffolds Methyl_piperidinoacetate_app1 Methyl piperidinoacetate N-Aryl_piperidine_product N-Aryl Piperidine Derivative Methyl_piperidinoacetate_app1->N-Aryl_piperidine_product Aryl_halide Aryl Halide (e.g., Bromobenzene) Aryl_halide->N-Aryl_piperidine_product Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base

Caption: N-Arylation of methyl piperidinoacetate.

Protocol 3: N-Arylation of Methyl Piperidinoacetate (Buchwald-Hartwig Amination)

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This protocol provides a general method for the N-arylation of methyl piperidinoacetate, which is a common strategy for creating libraries of compounds for screening in drug discovery programs targeting the CNS.

Materials:

  • Methyl piperidinoacetate

  • Aryl halide (e.g., bromobenzene, aryl triflate) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)[7]

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)[7]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., Argon), combine the aryl halide (1.1 eq), methyl piperidinoacetate (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), and base (e.g., NaOtBu, 1.5-2.0 eq) in a dry Schlenk tube or reaction vial.[7][8]

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.[7]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the N-aryl piperidine derivative.

Application 2: Intermediate in the Synthesis of Argatroban

Argatroban is a direct thrombin inhibitor used as an anticoagulant.[9] A key step in its synthesis involves the coupling of a piperidine carboxylic acid derivative with a protected L-arginine moiety. (2R, 4R)-4-methyl-2-piperidinecarboxylic acid ethyl ester is a known intermediate for Argatroban.[9][10] Methyl piperidinoacetate can be used in a similar fashion, especially for creating analogues of Argatroban.

cluster_3 Application in Peptide Coupling for Anticoagulants Methyl_piperidinoacetate_app2 Methyl piperidinoacetate Coupled_Product Dipeptide-like Precursor Methyl_piperidinoacetate_app2->Coupled_Product Protected_Arginine Protected L-Arginine Derivative Protected_Arginine->Coupled_Product Peptide Coupling DCC, CH₂Cl₂

Caption: Peptide coupling of methyl piperidinoacetate.

Protocol 4: Amide Coupling with a Protected Amino Acid

Rationale: This protocol describes a standard peptide coupling reaction to form an amide bond between the secondary amine of methyl piperidinoacetate and the carboxylic acid of a protected amino acid, such as a protected L-arginine derivative. N,N'-Dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent to facilitate the coupling.[11]

Materials:

  • Methyl piperidinoacetate

  • N-protected amino acid (e.g., N G-nitro-N 2-tBoc-L-arginine) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 5-10% Sodium hydroxide solution

  • 5-10% Citric acid solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve the N-protected amino acid (1.0 eq) and methyl piperidinoacetate (1.0-1.2 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 1-5 hours.[11]

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, cool the mixture to 0°C and filter to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5-10% citric acid solution, water, 5-10% sodium hydroxide solution, and finally with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude coupled product.

  • The product can be further purified by column chromatography or recrystallization.

Conclusion

Methyl piperidinoacetate is a powerful and versatile intermediate in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse and complex molecular scaffolds. The synthetic protocols detailed herein for its preparation and subsequent functionalization offer robust and adaptable methods for researchers. By understanding the underlying principles of these reactions, scientists can leverage methyl piperidinoacetate to accelerate the discovery and development of novel therapeutic agents, particularly in the realms of CNS disorders and anticoagulation.

References

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - Methyl 2-piperidinecarboxylate.
  • Benchchem. (n.d.). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway.
  • myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • Google Patents. (n.d.). CN100465161C - Process for preparing argatroban intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
  • PubMed. (1998).
  • Google Patents. (n.d.). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof.
  • Google Patents. (n.d.). EP0881216A1 - Solid methylphenidate, its preparation and use in medicine.
  • Google Patents. (n.d.). WO2012136504A1 - Method for the preparation of process intermediates for the synthesis of argatroban monohydrate.
  • API SYNTHESIS INTERNATIONAL. (2015, September 8). Argatroban.
  • Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • Davies, H. M. L., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802.
  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activ
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Wiley Online Library. (n.d.). Regiospecific N-Arylation of Aliphatic Amines under Mild and Metal-Free Conditions.
  • Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Google Patents. (n.d.). US5374728A - Process for the preparation of 2-aminomethylpiperidine.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • MDPI. (2021, March 16). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • International Journal of PharmTech Research. (2015).
  • Nature. (2013, December 25). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • Benchchem. (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • PMC. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

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Application Note: Optimization of Hydrolysis Conditions for 1-Piperidineacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

1-Piperidineacetic acid methyl ester (methyl 2-(piperidin-1-yl)acetate) is a critical synthetic intermediate frequently utilized in the development of analgesics, peptidomimetics, and novel pharmacophores. The conversion of this ester to its corresponding carboxylic acid is a fundamental transformation; however, it presents a unique isolation challenge that frequently causes bottlenecks in drug development workflows.

The Causality of Extraction Failures

1-Piperidineacetic acid (PAA) functions as a synthetic amino acid where the basic amino group is embedded within an alicyclic ring. Because the piperidine nitrogen is highly basic (pKa ~10) and the carboxylic acid is acidic (pKa ~2–3), the molecule exists predominantly as a highly polar zwitterion in both the solid state and in aqueous solutions[1].

When researchers attempt standard liquid-liquid extractions at neutral pH, the zwitterion fails to partition into organic solvents (such as ethyl acetate or dichloromethane) due to its extreme hydrophilicity. Therefore, the choice of hydrolysis conditions—acidic versus basic—must be strategically paired with a specialized isolation methodology (either isoelectric precipitation or complete solvent evaporation) to ensure high yields and purity[2],[3].

Reaction Pathways & Visualization

The workflow below illustrates the divergent chemical pathways based on the chosen catalytic conditions. Basic hydrolysis requires careful desalting, whereas acidic hydrolysis offers a direct route to the hydrochloride salt.

G Ester 1-Piperidineacetic Acid Methyl Ester Basic Basic Hydrolysis (LiOH, MeOH/H₂O, RT) Ester->Basic Pathway A Acidic Acidic Hydrolysis (6M HCl, Reflux) Ester->Acidic Pathway B LithiumSalt Lithium 1-Piperidineacetate (Intermediate) Basic->LithiumSalt HClSalt 1-Piperidineacetic Acid Hydrochloride Salt Acidic->HClSalt Direct Evaporation Zwitterion Zwitterion Form (pH ~6-7) LithiumSalt->Zwitterion Neutralize (pH 6) LithiumSalt->HClSalt Excess HCl (pH < 2) + Evaporate Zwitterion->HClSalt Acidification

Figure 1: Divergent hydrolysis pathways of 1-piperidineacetic acid methyl ester.

Condition Matrix & Quantitative Data

To facilitate experimental design, the following table summarizes the quantitative metrics and strategic differences between the two primary hydrolysis methodologies.

ParameterProtocol A: Base-Catalyzed HydrolysisProtocol B: Acid-Catalyzed Hydrolysis
Reagents LiOH·H₂O (1.5 eq), MeOH, H₂O6M Aqueous HCl (10 volumes)
Temperature Room Temperature (20–25 °C)Reflux (100–105 °C)
Reaction Time 2–4 hours4–6 hours
Workup Strategy Acidification, evaporation, selective triturationDirect evaporation in vacuo
Isolated Form Hydrochloride salt (or Zwitterion at pH 6)Hydrochloride salt
Inorganic Salts LiCl byproduct requires physical removalNone (volatile byproducts only)
Best Application Substrates with acid-sensitive moietiesUnsubstituted or robust substrates
Typical Yield 75–85%85–95%

Experimental Protocols

Protocol A: Base-Catalyzed Saponification (Mild Conditions)

Self-Validating Principle: This protocol is designed for complex molecules where harsh acidic reflux would degrade other functional groups. The critical step is the non-aqueous extraction (trituration) to separate the organic hydrochloride salt from the inorganic lithium chloride byproduct.

  • Dissolution : Dissolve 1-piperidineacetic acid methyl ester (1.0 eq) in a 3:1 mixture of methanol and deionized water to achieve a 0.2 M concentration.

  • Reagent Addition : Cool the solution to 0 °C. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise to prevent exotherm-induced side reactions.

  • Reaction : Remove the ice bath, warm to room temperature (20–25 °C), and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Acidification : Cool the mixture back to 0 °C. Carefully add 1M aqueous HCl dropwise until the pH reaches 1.5–2.0. Note: This ensures complete protonation of the carboxylate to the carboxylic acid, while the piperidine nitrogen remains protonated.

  • Evaporation : Remove all solvents in vacuo. Co-evaporate the residue with anhydrous toluene (2 × 10 mL) to azeotropically remove residual water.

  • Desalting (Trituration) : Suspend the resulting solid (a mixture of product and LiCl) in anhydrous dichloromethane/methanol (9:1 v/v). Stir vigorously for 15 minutes, then filter through a Celite pad to remove the insoluble LiCl.

  • Isolation : Concentrate the filtrate under reduced pressure to afford 1-piperidineacetic acid hydrochloride as a crystalline solid.

Protocol B: Acid-Catalyzed Hydrolysis (Robust & Direct)

Self-Validating Principle: By utilizing volatile reagents (aqueous HCl), this protocol entirely bypasses the zwitterion extraction problem and avoids the generation of inorganic salts, resulting in a highly pure product upon simple evaporation.

  • Reaction Setup : Suspend 1-piperidineacetic acid methyl ester (1.0 eq) in 6M aqueous HCl (10 volumes relative to substrate weight).

  • Reflux : Heat the mixture to reflux (100–105 °C) for 4–6 hours. Note: The highly acidic environment catalyzes ester cleavage while simultaneously trapping the basic piperidine nitrogen, driving the equilibrium forward as methanol is formed and vaporized.

  • Evaporation : Cool the reaction mixture to room temperature. Remove the aqueous HCl and generated methanol completely under reduced pressure using a rotary evaporator.

  • Drying : Co-evaporate the resulting residue with anhydrous toluene (3 × 15 mL) to remove trace amounts of water.

  • Isolation : Triturate the crude solid with cold diethyl ether, filter, and dry under high vacuum to yield analytically pure 1-piperidineacetic acid hydrochloride.

Analytical Characterization & Troubleshooting

  • TLC Monitoring : The bare piperidine ring lacks a strong chromophore, making UV visualization (254 nm) ineffective. Use a Ninhydrin stain (requires heating) or an Iodine chamber to visualize the starting material and product spots.

  • LC-MS Analysis : The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of 1-piperidineacetic acid is 144.1 .

  • Isoelectric Point Considerations : If the neutral zwitterion is specifically required (rather than the hydrochloride salt), Protocol A should be modified by adjusting the pH to exactly ~6.0–6.5 (the isoelectric point). The solution must then be subjected to ion-exchange chromatography (e.g., Dowex 50WX8 strongly acidic resin) to isolate the pure zwitterion[1].

References

  • Title: Annals of Polish Chemical Society 2007 (Roczniki Polskiego Towarzystwa Chemicznego) Source: pg.gda.pl URL: 4

  • Title: Greene's Protective Groups in Organic Synthesis. Fourth Edition. Source: acs.org (Journal of Medicinal Chemistry) URL: 3

  • Title: Free Download Vogel's Textbook Of Practical Organic Chemistry Source: chemistrydocs.com URL: 2

Sources

Synthesis of Piperidine-Based Ligands Using Methyl Ester Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of piperidine-based ligands utilizing methyl ester precursors. We delve into the strategic considerations behind various synthetic routes, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Central Role of Piperidine in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design due to its ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations.[2] Its derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids.[1] The synthesis of functionalized piperidines is therefore a critical task in the development of new therapeutic agents. Methyl esters serve as versatile and readily available precursors for the construction of these complex architectures.

This guide will focus on two primary and robust strategies for the conversion of methyl ester precursors into valuable piperidine-based ligands:

  • Strategy 1: Intramolecular Cyclization via Dieckmann Condensation

  • Strategy 2: Amidation followed by Reduction

Strategic Considerations: Choosing the Right Synthetic Pathway

The selection of an appropriate synthetic strategy depends on the desired substitution pattern of the final piperidine ligand and the nature of the available starting materials.

2.1. Dieckmann Condensation: A Powerful Tool for 4-Piperidone Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester.[3] This method is particularly effective for the synthesis of 4-piperidone derivatives, which are versatile intermediates for a wide range of piperidine-based ligands.[4] The reaction is typically base-catalyzed, with sodium ethoxide or sodium hydride being common choices.

The general workflow for this approach is illustrated below:

G cluster_0 Dieckmann Condensation Workflow Start N-Substituted Diethyl Iminodiacetate Derivative Step1 Intramolecular Cyclization (Dieckmann Condensation) Start->Step1 Base (e.g., NaOEt) Step2 Hydrolysis Step1->Step2 Acidic or Basic Workup Step3 Decarboxylation Step2->Step3 Heat Product N-Substituted-4-Piperidone Step3->Product

Caption: Workflow for 4-piperidone synthesis via Dieckmann condensation.

2.2. Amidation and Reduction: A Versatile Route to Diverse Piperidines

This two-step strategy involves the initial conversion of a methyl ester to an amide, followed by reduction of the amide to the corresponding amine. This approach offers significant flexibility in the introduction of various substituents on the piperidine nitrogen. The amidation can be achieved by heating the ester with an appropriate amine, sometimes with catalytic additives.[5][6] Subsequent reduction of the amide can be accomplished using powerful reducing agents like lithium aluminum hydride (LAH).

The logical flow for this synthetic sequence is as follows:

G cluster_1 Amidation-Reduction Workflow Start Methyl Ester Precursor Step1 Amidation with Primary or Secondary Amine Start->Step1 Heat or Catalyst Step2 Amide Reduction Step1->Step2 Reducing Agent (e.g., LAH) Product Piperidine-Based Ligand Step2->Product

Caption: General workflow for piperidine synthesis via amidation and reduction.

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

This protocol details the synthesis of 1-benzyl-4-piperidone, a key intermediate, starting from N,N-bis(β-propionic acid methyl ester)benzylamine.[7]

Materials:

  • N,N-bis(β-propionic acid methyl ester)benzylamine

  • Sodium metal

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • 20% Hydrochloric acid solution

  • 35% Sodium hydroxide solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous toluene. Carefully add small pieces of sodium metal to the toluene. Heat the mixture to reflux and add anhydrous methanol dropwise to generate sodium methoxide in situ.

  • Dieckmann Condensation: To the freshly prepared sodium methoxide solution, add a solution of N,N-bis(β-propionic acid methyl ester)benzylamine in anhydrous toluene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Decarboxylation: After the condensation is complete, cool the reaction mixture to room temperature. Add 150 mL of 20% hydrochloric acid solution and reflux the mixture for 5 hours.[7]

  • Work-up: Cool the reaction mixture and neutralize to a pH of 8-9 with a 35% sodium hydroxide solution.[7] Extract the aqueous layer multiple times with ethyl acetate.[7] Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure to yield crude 1-benzyl-4-piperidone. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

3.2. Protocol 2: Synthesis of a Tertiary Amine via Amidation and Reduction

This protocol describes a general procedure for the synthesis of a tertiary amine from a methyl ester and a secondary amine.

Materials:

  • Methyl ester (e.g., Methyl Benzoate)

  • Secondary amine (e.g., Piperidine)

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • Amidation: In a round-bottom flask, combine the methyl ester and the secondary amine. If the reaction is sluggish at room temperature, gentle heating may be required.[5] The progress of the reaction can be monitored by TLC or Gas Chromatography (GC). Once the starting ester is consumed, the crude amide can be isolated by removing any excess amine under reduced pressure.

  • Reduction: (Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere). In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LAH in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude amide from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the amide is completely reduced (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure to obtain the crude tertiary amine. Further purification can be achieved by distillation or column chromatography.

Data Presentation and Characterization

The successful synthesis of piperidine-based ligands should be confirmed by various analytical techniques.

Analytical TechniqueExpected Observations for a Piperidine Derivative
¹H NMR Characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The chemical shifts and coupling patterns will depend on the substitution and stereochemistry.
¹³C NMR Signals corresponding to the sp³-hybridized carbons of the piperidine ring, typically in the range of 20-60 ppm.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the target ligand. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy C-N stretching vibrations in the region of 1000-1250 cm⁻¹. The absence of a carbonyl stretch (around 1700 cm⁻¹) from the starting ester is a key indicator of a complete reaction in the amidation-reduction sequence.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Dieckmann Condensation Incomplete reaction; side reactions.Ensure anhydrous conditions. Use a stronger base or higher temperature. Optimize reaction time.
Incomplete Amidation Low reactivity of the ester or amine.Use a catalyst (e.g., sodium methoxide).[8] Increase the reaction temperature or use a sealed tube for volatile amines.
Incomplete Reduction of Amide Insufficient reducing agent; deactivation of LAH.Use a larger excess of LAH. Ensure all reagents and solvents are strictly anhydrous.
Formation of Side Products Over-reduction; side reactions.Control the reaction temperature during LAH addition. Optimize the work-up procedure.
Purification Difficulties Similar polarity of product and impurities.Employ alternative purification techniques such as acid-base extraction for basic piperidine products or recrystallization if the product is a solid.[9][10]

Conclusion

The synthesis of piperidine-based ligands from methyl ester precursors is a versatile and powerful strategy in drug discovery. The Dieckmann condensation provides an efficient route to 4-piperidone intermediates, while the amidation-reduction sequence offers broad flexibility for the synthesis of a diverse range of substituted piperidines. By understanding the underlying principles and carefully following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize novel piperidine-containing molecules for biological evaluation.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.
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  • Scripps Research Institute. New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • MDPI.
  • Defense Technical Inform
  • Organic Chemistry Portal. Piperidine synthesis.
  • Royal Society of Chemistry. Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents. Method of making amides of dimethylamine and piperazine.
  • Benchchem.
  • Centers for Disease Control and Prevention. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • ResearchGate. Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)
  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

  • WIPO Patentscope.
  • ResearchGate.
  • White Rose Research Online.
  • National Center for Biotechnology Information. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • ScienceDirect.
  • National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • Academia.edu. Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)
  • Research Project Thesis. A Novel Approach To The Total Synthesis Of The Piperidine Alkaloid (+)-α-Conhydrine.
  • ResearchGate. Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. [Link]

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  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • OSTI.GOV. Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. [Link]

  • YouTube.
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  • Semantic Scholar. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
  • Fisher Scientific. Amide Synthesis.

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Application Note: Catalytic Hydrogenation of 1-Piperidineacetic Acid Methyl Ester Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-Piperidineacetic acid methyl ester and its functionalized derivatives are highly versatile scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of ultra-short-acting opioid analgesics (e.g., remifentanil analogs)[1],[2], antiplatelet agents (e.g., clopidogrel derivatives)[3], and fibrinogen receptor antagonists like tirofiban[4].

In the development of these Active Pharmaceutical Ingredients (APIs), catalytic hydrogenation is the premier transformation for two distinct synthetic phases:

  • Core Construction: The exhaustive reduction of 1-(2-methoxy-2-oxoethyl)pyridinium precursors to form the saturated piperidine ring[5],[4].

  • Chemoselective Modification: The targeted reduction of side-chain functional groups (e.g., alkenes, nitro groups, or benzyl ethers) on the functionalized piperidine ring without cleaving the methyl ester or degrading the heterocycle[1].

As a Senior Application Scientist, the goal of this guide is to move beyond standard operating procedures by detailing the causality behind catalyst selection and establishing self-validating experimental systems to ensure high yield, chemoselectivity, and reproducibility.

Mechanistic Rationale & Catalyst Selection

The Challenge of Catalyst Poisoning

A ubiquitous pitfall in the hydrogenation of piperidine derivatives is catalyst deactivation. The lone electron pair on the piperidine nitrogen (a tertiary amine in 1-piperidineacetic acid methyl ester) acts as a strong ligand, coordinating to the surface of palladium (Pd) or platinum (Pt) catalysts. This coordination blocks active hydrogen-adsorption sites, leading to sluggish kinetics or complete reaction stalling.

The Solution (Causality): To circumvent this, the reaction must be performed in slightly acidic media. By adding 1.0 to 1.1 equivalents of glacial acetic acid, or by utilizing the pre-formed hydrochloride salt of the substrate, the tertiary amine is protonated. The resulting ammonium cation lacks nucleophilicity, entirely preventing catalyst surface coordination and preserving turnover rates.

Ester Hydrolysis Prevention

The methyl ester moiety is highly susceptible to hydrolysis if trace water is present, especially under the acidic conditions required to prevent catalyst poisoning. Therefore, strictly anhydrous solvents (e.g., anhydrous methanol or ethyl acetate) must be utilized.

Catalyst Selection Matrix

Different synthetic phases require distinct catalytic approaches:

  • Aromatic Ring Reduction: Reducing a pyridinium salt to a piperidine requires high-energy disruption of aromaticity. Adams' catalyst (

    
    ) or Rhodium on Alumina (
    
    
    
    ) under moderate to high pressure (50–60 psi) is required[5],[4].
  • Chemoselective Side-Chain Reduction: Reducing an alkene or nitro group on a substituted 1-piperidineacetic acid methyl ester requires milder conditions to prevent over-reduction or ester cleavage. Here, 5% or 10% Palladium on Carbon (

    
    ) at ambient pressure (1 atm) is optimal[1].
    

Pathways A Pyridinium Precursor B 1-Piperidineacetic Acid Methyl Ester Core A->B PtO2 or Rh/Al2O3 H2 (50-60 psi) Ring Reduction C Functionalized Intermediate B->C Alkylation / Acylation D Reduced Target API (e.g., Analgesic) C->D Pd/C, H2 (1 atm) Chemoselective Reduction

Fig 1. Logical pathways for the synthesis and modification of piperidineacetic acid derivatives.

Quantitative Data: Catalyst & Condition Matrix

To facilitate rapid experimental design, the following table summarizes field-proven conditions for various transformations involving the 1-piperidineacetic acid methyl ester scaffold.

Transformation TargetPreferred CatalystSolvent SystemH₂ PressureTempAdditiveExpected Yield
Pyridinium → Piperidine 10%

Anhydrous MeOH50 psi25 °C1.1 eq AcOH> 90%
Pyridinium → Piperidine 5%

Anhydrous EtOH60 atm60 °CNone (HCl salt)85-95%
Alkene → Alkane 5%

EtOAc or MeOH1 atm (Balloon)25 °C1.0 eq AcOH> 95%
Nitroaryl → Aminoaryl 10%

Anhydrous MeOH1 atm to 15 psi25 °CNone90-98%
O-Debenzylation 10%

Anhydrous MeOH30 psi40 °C1.0 eq AcOH80-90%

Experimental Protocols

Protocol A: Synthesis of the Piperidine Core via Pyridinium Reduction

Objective: Exhaustive reduction of 1-(2-methoxy-2-oxoethyl)pyridinium chloride to 1-piperidineacetic acid methyl ester.

  • Substrate Preparation: Dissolve 10.0 mmol of the pyridinium chloride precursor in 30 mL of anhydrous methanol in a heavy-walled Parr hydrogenation vessel.

  • Catalyst Loading: Carefully add 10 mol% of

    
     (Adams' catalyst). Safety Note: 
    
    
    
    can ignite methanol vapors; add the catalyst under a gentle stream of Argon.
  • Purging Sequence: Seal the vessel. Apply vacuum until the solvent gently boils, then backfill with Argon. Repeat 3 times. Follow with 3 cycles of vacuum/

    
     backfill.
    
  • Hydrogenation: Pressurize the vessel to 50 psi with

    
     gas. Agitate the mixture at room temperature.
    
  • Self-Validation (Endpoint Detection): Monitor the pressure drop. The theoretical uptake for a pyridine ring is 3 molar equivalents of

    
    . The reaction is complete when pressure stabilizes (typically 12–18 hours). Verify via LC-MS (disappearance of the aromatic chromophore at 254 nm).
    
  • Isolation: Vent the

    
     and purge with Argon. Filter the mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with 20 mL of methanol. Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of the product.
    
Protocol B: Chemoselective Side-Chain Reduction

Objective: Reduction of an alkene or nitro group on a functionalized 1-piperidineacetic acid methyl ester (e.g., intermediate for N-phenyl-N-(4-piperidinyl)amides)[1],[2].

  • Substrate Preparation: Dissolve 5.0 mmol of the functionalized piperidine derivative in 20 mL of anhydrous ethyl acetate. Add 5.5 mmol (1.1 eq) of glacial acetic acid to protonate the piperidine nitrogen.

  • Catalyst Loading: Add 5%

    
     (10% w/w relative to the substrate) under an Argon blanket.
    
  • Purging Sequence: Degas the flask via 3 cycles of vacuum/Argon, followed by 3 cycles of vacuum/

    
     (using a double-layered 
    
    
    
    balloon).
  • Hydrogenation: Stir vigorously at room temperature under 1 atm of

    
    .
    
  • Self-Validation: Monitor via TLC (stain with Ninhydrin or

    
    ). The reaction is typically complete within 2–4 hours. If the reaction stalls before completion, it indicates insufficient acid was added, leading to Pd-poisoning.
    
  • Isolation: Filter through Celite under Argon. Wash with ethyl acetate. To isolate the free base, wash the organic filtrate with saturated aqueous

    
    , dry over anhydrous 
    
    
    
    , and concentrate.

Workflow S1 1. Substrate Preparation Dissolve in anhydrous MeOH + 1.1 eq AcOH S2 2. Catalyst Loading Add Pd/C or PtO2 under Ar(g) blanket S1->S2 S3 3. Purging Sequence 3x Vacuum / H2 backfill cycles S2->S3 S4 4. Active Hydrogenation Monitor H2 uptake & LC-MS endpoints S3->S4 S5 5. Safe Filtration Filter through Celite pad under Ar(g) S4->S5 S6 6. Isolation & QC Concentrate, neutralize, & verify purity S5->S6 Warn Critical Control Point Protonate tertiary amine to prevent catalyst poisoning Warn->S1

Fig 2. Self-validating experimental workflow for the catalytic hydrogenation of piperidine esters.

References

  • US5019583A - N-phenyl-N-(4-piperidinyl)
  • EP0383579A1 - N-Phenyl-N-(4-piperidinyl)
  • 4-(Acetylthio)-α-(2-chlorophenyl)-3-(2-ethoxy-2-oxoethylidene)
  • CN101723879A - Method for synthesizing (R)
  • Tirofiban hydrochloride, MK-383, L-700462, Aggrastat - 药物合成数据库 Source: DrugFuture URL

Sources

Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-(piperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-(piperidin-1-yl)acetate, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis is achieved through a robust and efficient nucleophilic substitution reaction involving the N-alkylation of piperidine with a methyl haloacetate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.

Introduction and Significance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] Its functionalization is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacological properties. Methyl 2-(piperidin-1-yl)acetate serves as a key intermediate, incorporating a versatile ester handle that can be further modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries. The synthetic route detailed herein is a classic example of N-alkylation, a fundamental transformation in organic chemistry.[2]

Synthetic Strategy and Mechanism

The preparation of methyl 2-(piperidin-1-yl)acetate from piperidine is achieved via a direct N-alkylation, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

Piperidine + Methyl 2-bromoacetate $\xrightarrow{Base, Solvent}$ Methyl 2-(piperidin-1-yl)acetate

In this reaction, the secondary amine of piperidine acts as the nucleophile, attacking the electrophilic α-carbon of methyl 2-bromoacetate. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.

An inorganic base, such as potassium carbonate (K₂CO₃), is crucial for the reaction's success. It serves two primary purposes:

  • Neutralization: The reaction generates hydrobromic acid (HBr) as a byproduct. The base neutralizes this acid, preventing the protonation of the piperidine starting material. Protonated piperidine (the piperidinium ion) is not nucleophilic and would halt the reaction.

  • Driving Equilibrium: By consuming the acid byproduct, the base drives the reaction equilibrium towards the product, ensuring a high yield.

The choice of an aprotic solvent like acetonitrile or toluene is preferred as it effectively solvates the reagents without interfering with the nucleophilic attack.

Figure 1: Sₙ2 Reaction Mechanism

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Molar Eq.Mass/VolumePurity
PiperidineC₅H₁₁N85.1550.01.04.26 g (4.94 mL)≥99%
Methyl 2-bromoacetateC₃H₅BrO₂152.9752.51.058.03 g (5.25 mL)≥98%
Potassium CarbonateK₂CO₃138.2175.01.510.37 g≥99%, anhydrous
Acetonitrile (ACN)CH₃CN41.05--100 mLAnhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11--~200 mLTechnical Grade
Saturated BrineNaCl(aq)---~50 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04--As neededGranular
Essential Safety Precautions
  • Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3][4][5] It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][6]

  • Methyl 2-bromoacetate: Toxic and a strong lachrymator (induces tearing). Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.

  • General Precautions: The reaction setup should be equipped with a reflux condenser. Grounding and bonding of metal containers are recommended to prevent static discharge.[3][4] An emergency shower and eyewash station should be readily accessible.[5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum for additions. Ensure the glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Charging Reagents: To the flask, add anhydrous potassium carbonate (10.37 g, 75.0 mmol). Add anhydrous acetonitrile (100 mL) via syringe. Begin vigorous stirring to create a slurry.

  • Add piperidine (4.94 mL, 50.0 mmol) to the slurry using a syringe.

  • Addition of Alkylating Agent: Using a syringe pump for optimal control, add methyl 2-bromoacetate (5.25 mL, 52.5 mmol) dropwise to the stirred mixture over 30-45 minutes. Slow addition is critical to control the reaction exotherm and minimize the potential for side reactions.[7]

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C using an oil bath and maintain this temperature for 4-6 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica. Elute the TLC plate with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize spots using a potassium permanganate stain. The disappearance of the piperidine spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with ethyl acetate (2 x 25 mL).

  • Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove any remaining inorganic impurities and acetonitrile.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation to yield methyl 2-(piperidin-1-yl)acetate as a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling point: ~85-90 °C at 10 mmHg).

G A 1. Reagent Setup - Charge K₂CO₃ and ACN to flask. - Add Piperidine. B 2. Slow Addition - Add Methyl 2-bromoacetate dropwise via syringe pump. A->B C 3. Reaction - Heat to 50 °C. - Stir for 4-6 hours. B->C D Monitor by TLC: Reaction Complete? C->D D->C No (continue heating) E 4. Work-up: Filtration - Cool to RT. - Filter solids through Celite®. D->E Yes F 5. Work-up: Extraction - Wash filtrate with H₂O and Brine. E->F G 6. Drying & Concentration - Dry organic layer (Na₂SO₄). - Concentrate on rotovap. F->G H 7. Purification - Purify by vacuum distillation. G->H I Pure Product: Methyl 2-(piperidin-1-yl)acetate H->I

Figure 2: Experimental Workflow Diagram

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the piperidine ring protons, the singlet for the α-protons adjacent to the nitrogen and carbonyl, and the singlet for the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Purity: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A typical yield for this procedure is in the range of 80-90%.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (hydrated K₂CO₃).2. Insufficient reaction time or temperature.3. Poor quality of starting materials.1. Use freshly opened or properly dried anhydrous K₂CO₃.2. Increase reaction time and monitor by TLC. Consider a modest temperature increase (e.g., to 60-70 °C).3. Verify the purity of piperidine and the haloacetate.
Formation of Side Products 1. Quaternization (over-alkylation) of the product.2. Hydrolysis of the ester.1. Ensure slow, controlled addition of the alkylating agent. Using a slight excess of piperidine (e.g., 1.1 eq) relative to the haloacetate can also suppress this.2. Ensure all reagents and solvents are anhydrous.
Difficult Purification 1. Emulsion during aqueous work-up.2. Product co-distills with impurities.1. Add more brine to the separatory funnel to help break the emulsion.2. Ensure the crude product is thoroughly dried and free of solvent before distillation. Use a fractionating column for better separation.

Choice of Halide: Methyl 2-bromoacetate is used in this protocol due to its higher reactivity compared to methyl 2-chloroacetate, allowing for milder reaction conditions. However, methyl 2-chloroacetate is less expensive and can be used effectively, though it may require higher temperatures or longer reaction times.

Conclusion

The N-alkylation of piperidine with methyl 2-bromoacetate is an efficient and reliable method for the synthesis of methyl 2-(piperidin-1-yl)acetate. By carefully controlling the reaction conditions, particularly the slow addition of the alkylating agent and the use of an anhydrous base, high yields of the pure product can be consistently achieved. This application note provides a comprehensive framework, from mechanistic understanding to practical execution, enabling researchers to successfully synthesize this important chemical intermediate for applications in pharmaceutical and chemical research.

References

  • SBLCore. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link] (Note: Direct PDF link may vary, main site is sblcore.com)

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Available at: [Link]

  • New Jersey Department of Health. (Date not specified). Hazardous Substance Fact Sheet: Piperidine. Available at: [Link]

  • IPCS. (Date not specified). International Chemical Safety Cards (ICSC): Piperidine. Available at: [Link]

  • White Rose eTheses Online. (Date not specified). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. (2022). WO2022026892A1 - Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers.
  • Davies, H. M., & Lee, G. H. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(28), 8490-8494. Available at: [Link]

  • Wang, Y., et al. (2012). Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate. Synthetic Communications, 42(12), 1810-1821. Available at: [Link]

  • Wurzenberger, M. H., et al. (2019). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 25(63), 14338-14346. Available at: [Link]

  • Google Patents. (2021). CN113549007A - Preparation method of piperidine acetate compound.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

Sources

handling and storage protocols for methyl piperidinoacetate reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Methyl Piperidinoacetate Reagents

Introduction & Scope

Methyl piperidinoacetate reagents are critical bifunctional building blocks in the synthesis of central nervous system (CNS) active agents, local anesthetics, and peptide mimetics. Their structure combines a basic piperidine ring with an electrophilic ester moiety, making them versatile but chemically labile.

Ambiguity Clarification: The term "Methyl Piperidinoacetate" typically refers to Methyl 2-(piperidin-1-yl)acetate (CAS 30727-14-1), where the acetate group is attached to the nitrogen. However, in drug development, C-substituted isomers (2-yl, 3-yl, 4-yl) are also prevalent. This guide primarily addresses the N-substituted variant but includes specific notes for C-substituted isomers (e.g., methylphenidate precursors) where stability profiles differ.

Table 1: Physicochemical Profile[1][2]
PropertyMethyl 2-(piperidin-1-yl)acetateMethyl 2-(piperidin-2-yl)acetate
CAS Number 30727-14-123692-08-2
Molecular Weight 157.21 g/mol 157.21 g/mol
Physical State Colorless to pale yellow liquidLiquid or low-melting solid
Boiling Point ~94-96°C (at 10 mmHg)~85-90°C (at 10 mmHg)
pKa (Base) ~8.5 (Piperidine N)~11.0 (Secondary Amine)
Stability Concern Hygroscopic; Ester HydrolysisAir-sensitive (CO₂ absorption)

Health, Safety, and Environment (HSE) Assessment

Core Hazard: These compounds are Skin/Eye Irritants and Harmful if Swallowed .[1][2] The free base forms are particularly aggressive toward mucous membranes.

  • Skin/Eye Contact: Causes severe irritation.[2][3][4] The basic nitrogen can saponify skin lipids, enhancing penetration.

  • Inhalation: Vapors are irritating to the upper respiratory tract.

  • Flammability: Combustible liquids (Flash Point > 90°C).[1]

Engineering Controls:

  • Primary: Fume hood with face velocity > 100 fpm.

  • Secondary: Local exhaust ventilation (LEV) if weighing solids outside a hood (not recommended).

Storage Protocols: The "Desiccated Cold Chain"

The primary degradation pathway for methyl piperidinoacetate is base-catalyzed hydrolysis . The molecule contains its own catalyst (the basic piperidine nitrogen), making it "autocatalytic" in the presence of moisture.

Protocol 1: Long-Term Storage (> 1 Month)

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits the hydrolysis reaction rate (

      
      ).
      
  • Atmosphere: Headspace must be purged with Argon or Nitrogen .

    • Rationale: Prevents moisture ingress and, for secondary amines (2-yl isomers), prevents formation of carbamates with atmospheric CO₂.

  • Container: Amber borosilicate glass with a Teflon-lined (PTFE) cap.

    • Why: Amber glass prevents photo-oxidation; PTFE prevents leaching of plasticizers which can occur with basic amines.

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with active silica gel or molecular sieves.

Protocol 2: Working Aliquots

  • Do not return unused reagent to the "Master Stock" bottle.

  • Aliquot into single-use vials to avoid repeated thermal cycling (warming to RT and re-cooling), which promotes condensation and subsequent hydrolysis.

Handling & Manipulation Protocols

Workflow Visualization

HandlingWorkflow Start Reagent in Cold Storage Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Open Open under Inert Gas Equilibrate->Open 30 mins Weigh Weigh/Transfer (Rapid) Open->Weigh Minimize Air Exposure Reseal Purge & Reseal Stock Open->Reseal Parafilm/Tape Solubilize Solubilize (Anhydrous) Weigh->Solubilize Immediate Reseal->Start Return to 4°C

Caption: Figure 1. Thermal equilibration and inert handling workflow to prevent moisture-induced autocatalysis.

Detailed Methodology:

  • Equilibration (Critical Step):

    • Remove the reagent from the refrigerator 30 minutes before opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric water vapor onto the reagent surface. This water will initiate hydrolysis.

  • Weighing:

    • Liquids: Use a gas-tight syringe (Hamilton type) to transfer by volume/density to avoid exposing the bulk liquid to air.

    • Solids (Salts): Weigh quickly into a tared vessel. If the lab humidity is >60%, use a glove box or glove bag.

  • Solubilization:

    • Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    • Avoid: Alcohols (Methanol/Ethanol) for storage solutions. The basic amine can catalyze transesterification (swapping the methyl ester for an ethyl ester if dissolved in ethanol).

    • Buffer Warning: If using in aqueous buffers (e.g., for biological assays), prepare immediately before use. The half-life of the ester at pH 7.4 is significantly reduced by the internal basicity.

Quality Control (QC) & Stability Verification

Before using a stored reagent in a critical synthesis (e.g., GMP step), verify integrity.

Protocol 3: The "Methanol Check" (H-NMR) Hydrolysis of methyl piperidinoacetate releases methanol and the corresponding acid .

  • Solvent: Dissolve 5 mg in

    
    .
    
  • Marker: Look for the sharp singlet of free methanol at ~3.49 ppm .

  • Shift Comparison:

    • Intact Ester Methyl: Singlet at ~3.70 ppm.

    • Hydrolyzed Methanol: Singlet at ~3.49 ppm.

  • Calculation: Integration of Methanol peak vs. Ester Methyl peak gives the % hydrolysis.

    • Acceptance Criteria: >98% purity for library synthesis; >95% for crude intermediates.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization: Absorb with an inert material (vermiculite or sand). Do not use acidic absorbents immediately as this may generate heat.

  • Disposal: Collect in a sealed container labeled "Organic Waste - Basic".

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The basic nature requires prolonged irrigation to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[3][5][6] Do not use ethanol (increases absorption).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12957460, Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Retrieved from [Link]

  • Di Stefano, M. et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-Piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PIP-EST-001 Subject: Yield Optimization & Troubleshooting for N-Alkylation of Piperidine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

Welcome to the technical support portal. You are likely accessing this guide because you are experiencing low yields (<50%) or difficulty isolating Methyl 1-piperidineacetate (CAS: 39626-41-0).

This transformation involves the N-alkylation of piperidine with methyl chloroacetate (or bromoacetate). While theoretically simple, this reaction is a "yield trap" due to two specific failure modes: quaternization (over-alkylation) and incorrect work-up pH , which leads to total product loss in the aqueous phase.

This guide provides a self-validating protocol to correct these issues.

Diagnostic: Why is my yield low?

Before altering your protocol, identify your failure mode using this diagnostic Q&A:

SymptomProbable CauseImmediate Fix
Crude mass is <10% of theoretical. pH Error during Work-up. You likely washed the organic layer with acid (HCl/Citric) to remove excess piperidine.STOP. Your product is a base. It is currently in your aqueous waste stream. Basify aqueous layer to pH 10 and re-extract with DCM.
TLC shows a baseline spot that never moves. Quaternization. The product reacted with a second equivalent of alkyl halide to form a salt.Reduce reaction temperature to 0°C. Add alkyl halide dropwise to the amine.
Product turns into a solid/gum upon storage. Hydrolysis/Zwitterion formation. Moisture has hydrolyzed the ester to the acid, forming a zwitterion salt.Store under Argon at -20°C. Ensure strict anhydrous conditions during synthesis.

Module 1: Reaction Optimization (The Chemistry)

The Mechanism & Competitive Pathways

The reaction is a standard


 substitution. However, the product (a tertiary amine) is nucleophilic and can react again with the alkyl halide to form a quaternary ammonium salt (useless byproduct).

ReactionPath Start Piperidine (Nucleophile) Target TARGET PRODUCT Methyl 1-piperidineacetate (Tertiary Amine) Start->Target  Step 1: N-Alkylation (Fast, Exothermic)   Reagent Methyl Chloroacetate (Electrophile) Reagent->Target SideProduct SIDE PRODUCT Quaternary Ammonium Salt (Irreversible) Reagent->SideProduct Target->SideProduct  Step 2: Over-Alkylation (If Temp > RT or Excess Halide)  

Figure 1: Competitive reaction pathways. Yield loss occurs when the Target Product competes with Piperidine for the Alkyl Halide.

Optimized Protocol (Standardized)

Reagents:

  • Piperidine (1.2 equivalents) — Use slight excess to act as a base and ensure complete consumption of the halide.

  • Methyl Chloroacetate (1.0 equivalent) — Limiting reagent to prevent over-alkylation.

  • Base:

    
     (2.0 equivalents) or 
    
    
    
    (1.5 equivalents).
  • Solvent: Acetonitrile (ACN) or DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve Piperidine (1.2 eq) and

    
     (2.0 eq) in dry ACN (0.5 M concentration).
    
  • Cooling (Critical): Cool the mixture to 0°C in an ice bath. Why? Lower temperature suppresses the second alkylation step.

  • Addition: Dissolve Methyl Chloroacetate (1.0 eq) in a small volume of ACN. Add this solution dropwise over 30–60 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–6 hours. Do not reflux.

  • Monitoring: Check TLC (System: 10% MeOH in DCM). Stain with Iodine or Dragendorff reagent.

Module 2: Work-up & Isolation (The "Yield Trap")

This is where 80% of researchers lose this specific compound. The product is amphiphilic (soluble in water and organics) and basic .

The "No-Water" Work-up (Recommended)

Best for: Small scales (<5g) and when using inorganic bases (


).
  • Filtration: Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove solid potassium salts (

    
    , excess 
    
    
    
    ).
  • Washing: Wash the filter cake with fresh ACN or DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often pure enough. If excess piperidine remains, it can be removed via high-vacuum drying (Piperidine b.p. 106°C vs Product b.p. >200°C theoretical).

The Aqueous Extraction Work-up (Troubleshooting)

Use only if necessary. Follow the decision tree below.

WorkupLogic Start Crude Reaction Mixture Decision Did you use an inorganic base (K2CO3)? Start->Decision PathA YES: Filter Solids -> Evaporate Solvent Decision->PathA Yes PathB NO: Aqueous Workup Required Decision->PathB No Split Add Water + DCM PathB->Split ErrorTrap CRITICAL ERROR: Do NOT wash with Acid (HCl) Product will be lost to water. Split->ErrorTrap Acid Wash? CorrectPath Wash with Sat. NaHCO3 (pH ~9) or Brine Split->CorrectPath Base/Neutral Wash? Extraction Extract with DCM (3x) (Product is in Organic Layer) CorrectPath->Extraction

Figure 2: Work-up decision tree highlighting the critical pH error.

Protocol for Aqueous Workup:

  • Dilute reaction with DCM (Dichloromethane). Note: DCM is preferred over Ether/Hexane because amino esters are polar.

  • Wash with Saturated

    
      or Brine .
    
    • Warning: strictly avoid 1M HCl or Citric Acid.

  • Dry organic layer over

    
    .[1][2]
    
  • Concentrate.[2][3][4][5]

FAQ: Troubleshooting Specific Issues

Q: Can I use Methyl Bromoacetate instead of Chloroacetate? A: Yes, but proceed with caution. Bromoacetate is significantly more reactive.

  • Pros: Reaction finishes in <1 hour.

  • Cons: Higher risk of quaternization and exotherm. You must keep the reaction at -10°C to 0°C during addition.

Q: My product is unstable on Silica Gel. How do I purify it? A: Amino esters can degrade on acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

  • Eluent: Use DCM:MeOH (95:5) with 0.5% TEA.

Q: How do I store the product? A: Methyl 1-piperidineacetate is prone to hydrolysis (forming the zwitterionic acid) and oxidation (N-oxide formation). Store neat (undiluted) at -20°C under Argon.

Comparison of Conditions

VariableRecommendationReason
Solvent Acetonitrile (ACN) Polar aprotic; promotes

; easy to dry; salts precipitate out for easy filtration.
Base

Mild; easily filtered; does not interfere with nucleophilicity as much as bulky amine bases.
Temperature 0°C

RT
Prevents over-alkylation (quaternization) which is favored at higher temps.
Work-up Filtration (Anhydrous) Eliminates water-partition losses completely.

References

  • Reaction Mechanism & Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Piperidine Synthesis Precedents

    • Synthesis of N-substituted piperidines via nucleophilic substitution.
    • Patent Reference: WO2022026892A1. "Piperidin-1-yl-n-pyridine-3-yl-2-oxoacetamide derivatives..." (Describes analogous N-alkylation conditions using TEA/DCM at 0°C).

  • Work-up Protocols for Polar Amines

    • University of Rochester, Dept. of Chemistry. "Workup Tricks for Amines and Polar Compounds." (Validates the use of DCM and avoidance of acid washes for polar amines).

  • Physical Properties

    • PubChem CID 12957460 (Methyl 2-phenyl-2-(piperidin-1-yl)acetate - Analogous structure properties).

Sources

Technical Support Center: Purification of Methyl Piperidinoacetate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the purification of methyl piperidinoacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is structured to address practical challenges encountered during laboratory-scale vacuum distillation of this compound.

Note on Nomenclature: The term "methyl piperidinoacetate" can refer to several isomers. This guide will focus on the common and commercially significant isomer, methyl 2-(piperidin-4-yl)acetate (CAS No. 168986-49-0), which is a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of methyl 2-(piperidin-4-yl)acetate.

Q1: Why is vacuum distillation the required method for purifying methyl 2-(piperidin-4-yl)acetate?

A1: The primary reason is to prevent thermal decomposition. Methyl 2-(piperidin-4-yl)acetate has a high predicted boiling point at atmospheric pressure, around 270°C[1]. Piperidine-containing molecules and other heterocyclic esters can be susceptible to thermal degradation at such elevated temperatures, leading to discoloration, impurity formation, and reduced yield[2][3]. Vacuum distillation significantly lowers the boiling point, allowing the compound to distill at a much lower and safer temperature. For instance, related amine compounds are known to degrade at temperatures well below their atmospheric boiling points, making vacuum distillation essential for their purification[4].

Q2: What are the key physical properties I should know before starting?

A2: Understanding the physical properties is critical for planning a successful distillation. The table below summarizes the essential data for methyl 2-(piperidin-4-yl)acetate.

PropertyValueSource / Comment
CAS Number 168986-49-0[5]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[6]
Boiling Point (Atmospheric) ~269.9 °C (Predicted)[1]
Boiling Point (Vacuum) ~93 °C @ 10 mmHg Estimated based on the structurally similar Methyl 4-piperidinecarboxylate[7]. The exact temperature will vary with vacuum level.

Q3: What are the most common impurities in crude methyl 2-(piperidin-4-yl)acetate?

A3: The impurities largely depend on the synthetic route. A common method is the Fischer-Speier esterification of 4-piperidineacetic acid with methanol using a strong acid catalyst (e.g., H₂SO₄)[8][9].

Therefore, the primary impurities to expect are:

  • Unreacted 4-piperidineacetic acid: A non-volatile solid.

  • Acid Catalyst (e.g., H₂SO₄): Non-volatile but can cause decomposition if not removed.

  • Piperidinium Salts: Formed by the reaction of the basic piperidine nitrogen with the acid catalyst. These are non-volatile and will remain in the distillation flask.

  • Water: A byproduct of the esterification reaction.

  • Excess Methanol: The alcohol used in the esterification.

  • Workup Solvents: Solvents like ethyl acetate or toluene used during extraction[10].

Q4: What pre-distillation workup is essential for a successful purification?

A4: A pre-distillation workup is critical to remove acidic impurities. The piperidine nitrogen is basic and will react with any residual acid catalyst to form a non-volatile ammonium salt. Attempting to distill this salt will fail and likely lead to decomposition upon strong heating.

Protocol: Pre-Distillation Neutralization and Drying

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and any unreacted carboxylic acid. Continue washing until CO₂ evolution ceases.

  • Wash the organic layer with a saturated NaCl solution (brine) to help break any emulsions and remove excess water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for vacuum distillation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the vacuum distillation of methyl 2-(piperidin-4-yl)acetate.

Problem: My compound is not distilling, even though the pot temperature is high and the vacuum is applied.

  • Possible Cause 1: Incomplete Neutralization. You may be attempting to distill the piperidinium salt of your product, which is non-volatile.

    • Solution: Stop the distillation and allow the apparatus to cool. Re-dissolve the crude material and perform the basic wash procedure described in FAQ Q4 to ensure all acidic components have been removed before attempting the distillation again.

  • Possible Cause 2: Significant Vacuum Leak. Your system may not be reaching a low enough pressure to reduce the boiling point effectively.

    • Solution: Check all glass joints for proper sealing; they should be lightly greased with a suitable vacuum grease. Inspect all tubing for cracks or poor connections. Perform a leak test to isolate the issue (see protocol below).

  • Possible Cause 3: Inaccurate Pressure Reading. The pressure gauge may be faulty, contaminated, or improperly placed in the system.

    • Solution: Ensure your gauge is positioned correctly between the distillation apparatus and the vacuum pump. If possible, test the pump's ultimate vacuum by connecting the gauge directly to it.

Problem: The distilled product is dark yellow or brown.

  • Possible Cause: Thermal Decomposition. The distillation pot temperature is too high, causing the compound to degrade. Piperidine derivatives can be sensitive to prolonged heating[2]. Some N-piperidinyl esters are known to decompose at temperatures as low as 120 °C[11].

    • Solution 1: Improve the vacuum. A lower system pressure will allow the product to distill at a lower temperature. A high-quality vacuum pump is essential.

    • Solution 2: Ensure efficient heating and stirring. Use a magnetic stirrer and an oil bath for uniform heat distribution, preventing localized overheating which can occur with a heating mantle.

    • Solution 3: Minimize distillation time. Once the target temperature and pressure are reached, distill the product as quickly as is feasible without compromising fraction separation.

Problem: The distillation is extremely slow or bumping violently.

  • Possible Cause 1: Poor Heat Transfer or Insufficient Heating.

    • Solution: Insulate the distillation head and Vigreux column with glass wool or aluminum foil to minimize heat loss. Ensure the heating bath is at an appropriate temperature (typically 20-30 °C above the vapor temperature).

  • Possible Cause 2: Violent Boiling (Bumping).

    • Solution: Always use a new magnetic stir bar or fresh boiling chips to ensure smooth boiling. Do not add boiling chips to a hot liquid. Vigorous stirring is often the most effective method for smooth distillation under vacuum.

Problem: The product is solidifying in the condenser or receiver adapter.

  • Possible Cause: The melting point of the product is higher than the temperature of the condenser coolant. Related compounds like 4-methylpiperidine have a melting point of 4-5 °C[12].

    • Solution 1: Stop the flow of chilled coolant through the condenser. Using room temperature tap water or simply air cooling is often sufficient for high-boiling compounds under vacuum.

    • Solution 2: If a blockage has already occurred, stop the distillation, gently vent the system, and carefully use a heat gun on a low setting to melt the solidified product and allow it to flow into the receiving flask.

Problem: The vacuum gauge reading is unstable and fluctuating.

  • Possible Cause 1: Outgassing of Low-Boiling Impurities. Residual solvents from the workup (e.g., methanol, ethyl acetate) are boiling off, causing pressure fluctuations.

    • Solution: Before increasing the heat to the distillation temperature, allow the system to sit under full vacuum at room temperature (or with gentle warming) for a period. This will remove most volatile solvents, which can be collected in a cold trap. Collect this initial "fore-run" in a separate receiving flask before collecting your main product fraction.

  • Possible Cause 2: Unstable Vacuum Source. A water aspirator is often the culprit, as its performance depends on water pressure and flow rate.

    • Solution: Ensure the water flow is at maximum and constant. For more precise work, use a mechanical vacuum pump with a vacuum regulator and a cold trap to protect the pump.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for one of the most common distillation problems: failure to obtain distillate.

// Path for YES on pressure pressure_ok [label="YES"]; check_temp [label="Is the pot temperature\n ~20-30°C above the\n expected boiling point?"]; temp_ok [label="YES"]; check_salt [label="Was a basic wash performed\n before distillation?"]; salt_no [label="NO"]; salt_yes [label="YES"]; solution_salt [label="Root Cause: Non-volatile salt formed.\n\nAction: Cool system, re-dissolve,\nperform basic wash (NaHCO3),\nre-dry, and restart distillation.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5]; solution_other [label="Possible thermal stability issue or\nnon-volatile high molecular weight impurity.\n\nAction: Re-evaluate starting material purity.\nConsider alternative purification.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5];

// Path for NO on pressure pressure_bad [label="NO"]; check_pump [label="Is the pump running correctly?\nTest ultimate vacuum directly on pump."]; pump_ok [label="YES"]; solution_leak [label="Root Cause: System Leak.\n\nAction: Check all joints, grease seals,\nand tubing. Perform leak test.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5]; pump_bad [label="NO"]; solution_pump [label="Root Cause: Faulty Pump.\n\nAction: Service or replace\n the vacuum pump.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5];

// Path for NO on temp temp_bad [label="NO"]; solution_temp [label="Root Cause: Insufficient Heating.\n\nAction: Increase heating bath temperature.\nEnsure proper insulation of apparatus.", shape=note, fillcolor="#FBBC05", fontcolor="#202124", width=3.5];

// Connections start -> check_pressure; check_pressure -> pressure_ok [label=" YES"]; check_pressure -> pressure_bad [label=" NO"];

pressure_ok -> check_temp [style=invis]; check_pressure -> check_temp [labelangle=0, labeldistance=2.5];

check_temp -> temp_ok [label=" YES"]; check_temp -> temp_bad [label=" NO"];

temp_ok -> check_salt [style=invis]; check_temp -> check_salt [labelangle=0, labeldistance=2.5];

check_salt -> salt_yes [label=" YES"]; check_salt -> salt_no [label=" NO"];

salt_no -> solution_salt; salt_yes -> solution_other;

temp_bad -> solution_temp;

pressure_bad -> check_pump [style=invis]; check_pressure -> check_pump [labelangle=0, labeldistance=2.5];

check_pump -> pump_ok [label=" YES"]; check_pump -> pump_bad [label=" NO"];

pump_ok -> solution_leak; pump_bad -> solution_pump; } Caption: Troubleshooting decision tree for failure to distill product.

References
  • BuyersGuideChem. Methyl 1-Boc-4-piperidineacetate | C13H23NO4. [Link]

  • Bowry, V. W., et al. (2008). Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. ARKIVOC. [Link]

  • Angene Chemical. Methyl (piperidin-4-yl)acetate(CAS# 168986-49-0). [Link]

  • Biosynce Blog. (2025). Under what conditions does piperidine decompose?. [Link]

  • Gackowska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Kister, H. Z. (2021). Distillation Diagnostics: An Engineer's Guidebook. Wiley. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Biosynce Blog. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]

  • University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Lieberman, N. P. (2018). Troubleshooting Process Operations. PennWell Books. [Link]

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

minimizing side reactions in piperidine esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Piperidine Esterification Audience: Medicinal Chemists & Process Development Scientists Ticket ID: CHEM-SUP-2024-PIP

Introduction: The Nucleophile vs. Nucleophile Conflict

Welcome to the technical support center for piperidine functionalization. The core challenge in esterifying piperidine derivatives (e.g., isonipecotic acid, 4-hydroxypiperidine) is chemoselectivity .

Piperidine contains a secondary amine (


) which is significantly more nucleophilic than the hydroxyl oxygen of an alcohol or the carboxylate oxygen. In a standard coupling environment, the amine will outcompete the oxygen, resulting in N-acylation (amide formation)  rather than the desired O-acylation (esterification) .

This guide provides the decision logic and validated protocols to bypass this thermodynamic trap.

Module 1: Diagnostic & Decision Logic

Before selecting a reagent, you must diagnose your substrate's constraints. Use the following logic flow to determine the correct synthetic route.

Workflow Visualization

PiperidineLogic Start START: Substrate Analysis IsProtected Is the Piperidine Nitrogen Protected? Start->IsProtected AcidStable Is the Molecule Acid Stable? IsProtected->AcidStable No (Free Amine) Chiral Is the Alpha-Carbon Chiral? IsProtected->Chiral Yes (N-Boc/Fmoc) RouteA ROUTE A: Fischer Esterification (In-Situ Protection) AcidStable->RouteA Yes (Use HCl/Alcohol) RouteC ROUTE C: Protect First (Boc/Cbz Installation) AcidStable->RouteC No (Labile Groups) RouteB ROUTE B: Steglich/Coupling (DCC/EDC + DMAP) Chiral->RouteB No (Achiral) RouteD ROUTE D: Low-Temp Activation (HATU/Collidine) Chiral->RouteD Yes (Racemization Risk)

Figure 1: Decision matrix for selecting esterification conditions based on amine protection status and chirality.

Module 2: The "Amide Trap" (N-Acylation)

The Mechanism of Failure

In neutral or basic conditions, the unshared electron pair on the piperidine nitrogen is a "harder" and faster nucleophile than the alcohol oxygen.

  • Result: If you use EDC/NHS or DCC on a free piperidine acid, you will form the dimer (amide) or polymerize the material.

  • The Fix: You must remove the nitrogen's electron density before activating the carbonyl.

Strategy A: Protonation (The "Salt" Method)

Best for: Robust, achiral substrates (e.g., Isonipecotic acid). By running the reaction in acidic media (excess HCl or


), the amine exists as the ammonium salt (

). The ammonium species is non-nucleophilic .
Strategy B: Orthogonal Protection

Best for: Complex molecules or when mild coupling (Steglich) is required. Install a Boc (acid-labile) or Cbz (hydrogenolysis-labile) group. This physically blocks the nitrogen and withdraws electron density via resonance.

Module 3: Validated Protocols

Protocol 1: Fischer Esterification (In-Situ Protection)

Designed for converting Piperidine-4-carboxylic acid to its ethyl ester without N-protection.

Reagents:

  • Piperidine-4-carboxylic acid (1.0 equiv)

  • Absolute Ethanol (Solvent, excess)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    

Step-by-Step:

  • Setup: Charge a round-bottom flask with absolute ethanol. Cool to 0°C (ice bath).

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic. Generates HCl gas and sulfite esters.
    
  • Addition: Add the solid piperidine acid in portions. The amine immediately protonates to the hydrochloride salt.

  • Reflux: Heat to reflux (80°C) for 4–12 hours.

  • Monitoring: Check TLC (stain with Ninhydrin). The product will be the ester hydrochloride salt .

  • Workup (Critical):

    • Concentrate in vacuo to remove excess ethanol/HCl.

    • To isolate free base: Dissolve residue in DCM, wash with saturated

      
       (keeps pH ~8-9). Do not use strong NaOH if the ester is labile.
      
    • To isolate salt: Triturate the residue with diethyl ether to crystallize the ester hydrochloride.

Why this works: The highly acidic environment (


) ensures the amine remains protonated (

ammonium), preventing it from attacking the activated carbonyl.
Protocol 2: Steglich Esterification (N-Protected Route)

Designed for N-Boc-Piperidine-4-carboxylic acid + Complex Alcohol.

Reagents:

  • N-Boc-Piperidine-4-carboxylic acid (1.0 equiv)

  • Target Alcohol (1.0 - 1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane) (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the N-Boc-acid and the alcohol in anhydrous DCM at 0°C.

  • Catalyst: Add DMAP.[2][3][4]

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to Room Temp (RT) and stir 12–24 hours.

    • Observation: White precipitate (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.[2]

    • Wash filtrate with 0.5N HCl (removes DMAP), then

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Troubleshooting Note: If the reaction is sluggish, avoid adding more DMAP if racemization is a concern. Switch to EDC/HOBt.

Module 4: Racemization (The Silent Killer)

If your piperidine has a chiral center at the alpha-position (e.g., Pipecolic acid derivatives), standard esterification can cause racemization via oxazolone formation or base-catalyzed enolization .

Data: Racemization Risk by Reagent [5][6][7]

Reagent SystemBase UsedRacemization RiskRecommendation
SOCl2 / MeOH None (Acidic)LowPreferred for simple esters.
DCC / DMAP DMAPHighAvoid for chiral alpha-carbons.
EDC / HOBt DIPEAModerateKeep DIPEA stoichiometric (1.0 eq).
HATU / HOAt CollidineVery LowGold Standard for chiral coupling.

Prevention Tip: Use 2,4,6-Collidine instead of Triethylamine or DIPEA. Collidine is sterically hindered and less likely to abstract the alpha-proton, significantly reducing racemization [1].

FAQ: Troubleshooting Guide

Q: My product is an oil that won't crystallize. How do I purify it? A: Piperidine esters are often oils. If you used the Fischer method (Protocol 1), try isolating it as the Hydrochloride salt . Dissolve the oil in a small amount of dry ethanol and add HCl in ether/dioxane. The salt is usually a stable solid.

Q: I see a "dimer" peak in LCMS (Mass = 2x Starting Material - H2O). A: You suffered N-acylation. This means your amine was not fully protected or protonated.

  • If using Fischer: Your acid concentration dropped, or water entered the system. Dry your alcohol.

  • If using Steglich: Your Boc group might have fallen off (unlikely unless acid was present) or you forgot to protect it.

Q: Can I use EDC instead of DCC? A: Yes, and it is often preferred. EDC forms a water-soluble urea byproduct, making workup easier (just wash with water/acid) compared to filtering off DCU.

References

  • BenchChem. (2025).[6][8] Minimizing Racemization with COMU and HATU Protocols.Link

  • Neises, B., & Steglich, W. (1978).[2][3][9] Simple Method for the Esterification of Carboxylic Acids.[2][3][4][9] Angewandte Chemie International Edition.[2][3][9] Link

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocols.[10]Link

  • National Institutes of Health (NIH). (2023). Steglich esterification: A versatile synthetic approach.[2]Link

Sources

troubleshooting low purity in 1-Piperidineacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity & Yield Issues

Introduction: The "Deceptive" Simplicity of Alpha-Amino Esters

You are likely encountering difficulties with 1-Piperidineacetic acid methyl ester (Methyl 2-(piperidin-1-yl)acetate). While the synthesis appears straightforward—typically an


 alkylation of piperidine with methyl chloroacetate—this molecule presents a classic "pincer" trap in organic synthesis:
  • The Nucleophilic Trap: The product is a tertiary amine, which remains nucleophilic and can react with the starting alkyl halide to form a quaternary ammonium salt (over-alkylation).

  • The Hydrolytic Trap: The ester group is adjacent to a basic nitrogen. In the presence of water and base (during workup), the local basicity accelerates hydrolysis, converting your product into the water-soluble zwitterionic acid, which is lost in the aqueous waste.

This guide bypasses generic advice to target these specific failure modes.

Part 1: Synthesis Phase – The "Over-Alkylation" Problem

Symptom: The crude NMR shows the product, but the yield is low, and there is a significant amount of insoluble gum or "oil" that crashes out during the reaction. Diagnosis: Formation of the Quaternary Ammonium Salt (Bis-alkylation).

The Mechanism

Piperidine reacts with methyl chloroacetate to form the product. However, the product (a tertiary amine) is still a valid nucleophile. If the local concentration of methyl chloroacetate is high relative to piperidine, the product competes for the alkyl halide.

Troubleshooting Protocol: The "Inverse Addition" Method

To maximize purity, you must ensure the piperidine is always in excess relative to the alkyl halide locally within the flask.

Step-by-Step Correction:

  • Solvent Choice: Use Acetonitrile (ACN) or THF . Avoid DMF if possible (hard to remove later, promotes over-alkylation).

  • Base Selection: Use Powdered

    
      (2.0 equiv). It acts as an acid scavenger but is insoluble, preventing rapid hydrolysis.
    
  • Temperature: Cool the piperidine solution to 0°C .

  • The Critical Step (Inverse Addition):

    • Wrong Way: Adding piperidine to the alkyl halide.

    • Right Way: Dissolve Piperidine (1.2 equiv) and Base in solvent. Slowly dropwise add Methyl Chloroacetate (1.0 equiv) diluted in solvent over 1-2 hours.

    • Why: This keeps the concentration of the electrophile (halide) low, statistically favoring the reaction with the abundant starting amine over the scarce product.

Visualizing the Competitive Pathway

ReactionPathway Piperidine Piperidine (Starting Material) Product 1-Piperidineacetic Acid Methyl Ester (Target) Piperidine->Product Primary Reaction (Fast) AlkylHalide Methyl Chloroacetate (Electrophile) AlkylHalide->Product QuatSalt Quaternary Ammonium Salt (Impurity) Product->QuatSalt Secondary Reaction (Avoidable)

Figure 1: The competitive alkylation pathway. High concentrations of alkyl halide drive the reaction toward the Quaternary Salt impurity.

Part 2: Workup & Isolation – The "Disappearing Product"

Symptom: The reaction looked good by TLC, but after aqueous extraction, the mass balance is terrible (e.g., <30% yield). Diagnosis: Hydrolysis to the Zwitterion.

The Mechanism

Your product is an


-amino ester. If you use strong base (NaOH/KOH) to neutralize the reaction or extract the product, the ester hydrolyzes to 1-piperidineacetic acid .
  • Result: The acid forms a zwitterion (internal salt) which is highly water-soluble and will not extract into Ethyl Acetate or DCM. It goes down the drain with your aqueous waste.

Troubleshooting Protocol: The "Cold Buffer" Extraction

Do NOT use 1M NaOH. Use this pH-controlled method instead:

ParameterSpecificationReason
Quench Temp < 5°C (Ice Bath)Heat accelerates hydrolysis exponentially.
Target pH 8.5 – 9.0 High enough to deprotonate the amine (make it organic soluble) but low enough to preserve the ester.
Buffer Saturated

Self-buffers around pH 8.5.
Extraction Solvent

(DCM)
Amino esters often have better solubility in DCM than EtOAC.

The Protocol:

  • Filter off the solid

    
     (from Part 1) before adding water. This removes the bulk base source.
    
  • Concentrate the organic solvent (ACN/THF) partially.

  • Add Ice Water .

  • Adjust pH to ~8.5 using Sat.

    
    . Check with pH paper. 
    
  • Extract immediately with cold DCM (

    
    ).
    
  • Dry over

    
     and evaporate without heating above 40°C.
    

Part 3: Purification – Distillation vs. Chromatography

Symptom: The product is impure, but silica gel chromatography results in "streaking" and low recovery. Diagnosis: Amine interaction with acidic silanols.

Option A: Vacuum Distillation (Recommended)

This ester is thermally stable enough for distillation if the vacuum is strong.

  • Boiling Point: ~115–120°C at 0.5 mmHg.

  • Requirement: You must use a high-vacuum line (oil pump), not a water aspirator.

  • Warning: If the pot temperature exceeds 150°C, decomposition increases.

Option B: Buffered Chromatography

If you must use a column, standard silica is too acidic. It will protonate your amine, causing it to stick.

The "Triethylamine (TEA) Wash" Technique:

  • Prepare your silica slurry with Hexane/EtOAc + 1% Triethylamine .

  • Flush the column with this solvent before loading your sample.

  • This neutralizes the acidic sites on the silica.

  • Run your column using solvent without TEA (or keep 0.5% TEA if streaking persists).

Visualizing the Purification Logic

PurificationLogic Crude Crude Reaction Mix CheckTLC Check TLC (Is impurity polar?) Crude->CheckTLC Decision Method Selection CheckTLC->Decision Distillation Vacuum Distillation (<1 mmHg) Decision->Distillation Product is Oil Stable <150°C Column Silica Chromatography Decision->Column High MW Impurities Success Pure Ester Distillation->Success PreTreat Pre-treat Silica with 1% Et3N Column->PreTreat Required Standard Standard Silica Column->Standard Avoid PreTreat->Success Fail Loss of Product (Streaking) Standard->Fail

Figure 2: Decision tree for purification. Note the critical requirement for base-treated silica.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Chloroacetate instead of Methyl Chloroacetate? A: Yes. The chemistry is identical. The ethyl ester (Ethyl 1-piperidineacetate) is slightly more lipophilic, which may make extraction easier and hydrolysis slightly slower (steric bulk). The boiling point will be slightly higher.

Q: My product smells like vinegar. Is that normal? A: No. A vinegar smell indicates hydrolysis has occurred (releasing acetic acid/piperidine acetic acid) or residual starting material. The pure ester has a mild amine odor. If it smells sharp/acidic, wash the DCM layer with saturated


 again.

Q: How should I store the purified ester? A: Store at 4°C or -20°C under an inert atmosphere (Nitrogen/Argon). Alpha-amino esters can oxidize or hydrolyze slowly with atmospheric moisture.

Q: Why do I see a peak at ~3.7 ppm in NMR but also a broad mess? A: The singlet at ~3.7 ppm is your methyl ester (


). If the baseline is messy, you likely have the quaternary salt. Try triturating (washing) your crude oil with Diethyl Ether . The product is soluble in ether; the quaternary salt is usually insoluble and will precipitate out. Filter the solid, and rotovap the filtrate.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Sauer, J. C., et al. "Synthesis of Esters via Alcoholysis." Organic Syntheses, Coll.[1] Vol. 4, p.560. (General ester handling and distillation properties).

  • BenchChem Protocols. "N-Alkylation of Piperidine Derivatives." Application Notes. (General conditions for piperidine alkylation and stoichiometry).

  • PubChem Compound Summary. "Methyl 2-phenyl-2-(piperidin-1-yl)acetate" (Structural Analog Data). (Physicochemical properties of alpha-amino esters).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Support Guide: Stability of 1-Piperidineacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Piperidineacetic acid methyl ester (Methyl 1-piperidineacetate) acts as a tertiary amine with an ester functionality. While tertiary amines are generally stable in base, the ester moiety is the "weak link."[1]

The Core Issue: Under basic conditions (pH > 8), this compound is susceptible to saponification (hydrolysis) , converting the desired ester into its corresponding carboxylate salt (1-piperidineacetic acid). This reaction is irreversible and concentration/temperature-dependent. Unlike primary or secondary amino esters, this compound cannot cyclize to form diketopiperazines (due to the lack of an N-H proton), which simplifies stability concerns to hydrolysis alone.

Troubleshooting Guide (Q&A)

Q1: I observed a significant drop in yield after washing my reaction mixture with 1M NaOH. What happened?

Diagnosis: You likely hydrolyzed your product during the workup.[1] Mechanism: The hydroxide ion (


) is a potent nucleophile that attacks the ester carbonyl.[1][2] While this reaction is often intentional (saponification), it is a common side reaction during extraction.
Solution: 
  • Switch Bases: Use saturated Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    instead of strong hydroxides (NaOH/KOH) for neutralization.
  • Temperature Control: If you must use NaOH (e.g., to remove phenolic impurities), cool the mixture to 0°C and limit contact time to <5 minutes.

Q2: My product turned from a clear oil to a white solid/gum after storage. Is it degrading?

Diagnosis: This is likely the formation of the hydrochloride salt (if exposed to acid vapors) or hydrolysis to the zwitterionic free acid due to moisture.[1] Explanation: The free base ester is an oil.[1] If moisture enters the vial, slow hydrolysis occurs, releasing methanol and forming the solid acid (1-piperidineacetic acid). Solution:

  • Check Solubility: The ester is soluble in DCM/Ether; the free acid/zwitterion is generally insoluble in non-polar solvents but soluble in water.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

Q3: Can I use this ester in an alkylation reaction with NaH or KOtBu?

Diagnosis: Yes, but with strict caveats. Risk: Strong alkoxide bases can cause transesterification (if the solvent alcohol differs from the ester group) or Claisen condensation (self-reaction at the alpha-position, though sterically hindered here). Solution:

  • Match the Alkoxide: If using a methoxide base, use methanol as solvent to make transesterification degenerate (invisible).

  • Steric Bulk: Use non-nucleophilic bases like LiHMDS or LDA at low temperatures (-78°C) if enolization is required, avoiding nucleophilic attack on the ester.

Mechanistic Insight: Base-Mediated Hydrolysis

The following diagram illustrates the irreversible saponification pathway that leads to yield loss.

Saponification Fig 1. Saponification mechanism leading to product loss in basic media. Ester 1-Piperidineacetic acid methyl ester Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide Ion (OH-) OH->Tetra Nucleophilic Attack Acid Carboxylate Anion (Product Loss) Tetra->Acid Elimination of Methoxide MeOH Methanol (Byproduct) Tetra->MeOH Proton Transfer

[2][3]

Experimental Protocols

Protocol A: Stability Testing (Half-Life Estimation)

Use this to determine if your specific reaction conditions are too harsh.

Reagents:

  • Compound: 10 mg Methyl 1-piperidineacetate

  • Solvent: 1 mL THF/Water (1:1)

  • Base: Your target base (e.g., 1M NaOH)

Procedure:

  • Dissolve 10 mg of ester in 0.5 mL THF.[1]

  • Add 0.5 mL of the aqueous base solution at T=0.

  • Monitoring: Spot on TLC (Silica, 5% MeOH in DCM) every 5 minutes.

    • Ester Rf: ~0.6-0.8 (moves higher).

    • Acid Product Rf: ~0.1 (stays at baseline).

  • Stop Condition: If the baseline spot appears within 10 minutes, the conditions are incompatible .

Protocol B: Safe Workup (Minimizing Hydrolysis)

Standard Operating Procedure for isolation.

  • Quench: Pour reaction mixture into ice-cold Saturated

    
     .
    
  • Extraction: Immediately extract with Ethyl Acetate or DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine (saturated NaCl) to remove residual water/base.

    • Critical: Do not use water wash if pH is still basic.[1]

  • Dry: Dry over

    
     (Sodium Sulfate) or 
    
    
    
    .
  • Concentrate: Evaporate solvent at

    
    .
    

Comparative Stability Data

Base ConditionEstimated StabilityRisk LevelRecommendation
Sat. NaHCO3 (pH ~8.5) High (>24 hours)LowPreferred for workup.
K2CO3 (pH ~11) Moderate (Hours)MediumUse cold; minimize contact.
1M NaOH (pH ~14) Low (<30 mins)Critical Avoid or use flash extraction at 0°C.
Triethylamine (Et3N) High (Indefinite)NegligibleSafe for use as a scavenger.
LiHMDS (-78°C) High (Kinetic stability)LowSafe for enolization protocols.

References

  • BuyersGuideChem. (n.d.).[1] Methyl 1-Boc-4-piperidineacetate Properties and Structure. Retrieved from [Link]

  • Master Organic Chemistry. (2022).[1] Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Amino Acids: Ester Stability. Retrieved from [Link]

  • ResearchGate. (2011).[1] Process for preparing methyl phenidate hydrochloride (Patent WO2011067783A1). Retrieved from

Sources

Technical Support Center: Purification of Methyl Ester Products from Unreacted Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of unreacted piperidine from methyl ester products. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered in the laboratory.

Troubleshooting and FAQs

This section addresses common issues and questions in a direct Q&A format.

Q1: I've performed an acid wash to remove piperidine, but my product is still contaminated. What went wrong?

A: This is a common issue that can arise from several factors:

  • Insufficient Acid: The amount of acid used may not have been enough to neutralize all the piperidine. It's crucial to use a molar excess of acid relative to the estimated amount of residual piperidine.

  • Inadequate Mixing: During the extraction, vigorous mixing is essential to ensure complete contact between the organic and aqueous phases. Insufficient mixing can leave a significant amount of piperidine in the organic layer.

  • Incorrect pH: The pH of the aqueous layer after extraction should be acidic. If the pH is not low enough, the piperidine will not be fully protonated and will remain in the organic phase. Always check the pH of the aqueous layer after separation.

  • Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling and allowing the mixture to stand.

Q2: My methyl ester is water-sensitive. Can I still use an acid wash?

A: For water-sensitive methyl esters, a standard aqueous acid wash may not be suitable. Here are some alternative strategies:

  • Anhydrous Acidic Wash: You can wash the organic solution with a solution of a weak acid in a non-aqueous solvent, such as a solution of acetic acid in dichloromethane.

  • Solid-Supported Acid Scavengers: These are resins functionalized with acidic groups that can be added directly to the reaction mixture to bind the piperidine. The resin is then simply filtered off.

  • Azeotropic Distillation: If the methyl ester is thermally stable, you can attempt to remove the piperidine by azeotropic distillation with a suitable solvent like toluene.[1] However, this is less effective for complete removal.

Q3: I'm trying to purify my product using column chromatography, but the piperidine is co-eluting with my methyl ester.

A: Co-elution during column chromatography is a frequent challenge when dealing with basic impurities like piperidine on standard silica gel. Here's how to troubleshoot this:

  • Eluent Modification: Add a small amount of a basic modifier to your eluent to reduce the interaction of piperidine with the acidic silica gel. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[2]

  • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds.[2] Amine-functionalized silica can also be very effective.

  • Reverse-Phase Chromatography: If your methyl ester is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The piperidine, being more polar, will elute earlier.

Q4: How can I confirm that all the piperidine has been removed from my final product?

A: Verifying the purity of your final product is a critical step. Several analytical techniques can be employed to detect residual piperidine:

  • ¹H NMR Spectroscopy: Proton NMR is a powerful tool for detecting piperidine. The characteristic signals of piperidine protons can be integrated and compared to the signals of your methyl ester to quantify the level of impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting volatile impurities like piperidine.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when high sensitivity is required, LC-MS is an excellent option.[4]

In-Depth Technical Guide: Principles and Protocols

This section delves into the scientific principles behind the purification methods and provides detailed, step-by-step protocols.

The Chemistry of Piperidine Removal

Piperidine (C₅H₁₁N) is a secondary amine and a moderately strong organic base. Its basicity is the key to its successful removal from a reaction mixture containing a neutral methyl ester product. The lone pair of electrons on the nitrogen atom readily accepts a proton from an acid to form a water-soluble piperidinium salt.

Method 1: Acid-Base Extraction

This is the most common and often the most efficient method for removing piperidine on a laboratory scale. It relies on the differential solubility of the basic piperidine and the neutral methyl ester in acidic and basic aqueous solutions.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase (depending on the solvent density), and the lower layer will be the aqueous phase containing the protonated piperidine (piperidinium salt).

  • Separation: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the piperidine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified methyl ester product.

Diagram: Acid-Base Extraction Workflow

A Crude Reaction Mixture (Methyl Ester + Piperidine) B Dissolve in Organic Solvent A->B C Add Dilute Aqueous Acid (e.g., 1M HCl) B->C D Shake and Separate Layers C->D E Aqueous Layer (Piperidinium Salt) D->E Discard F Organic Layer (Methyl Ester) D->F G Repeat Acid Wash F->G H Wash with NaHCO3 (aq) F->H G->F I Wash with Brine H->I J Dry and Concentrate I->J K Purified Methyl Ester J->K

Caption: Workflow for removing piperidine via acid-base extraction.

Method 2: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For the separation of a neutral methyl ester from a basic piperidine impurity, careful selection of the stationary and mobile phases is critical.

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate). To improve the separation of the basic piperidine, add a small amount of triethylamine (0.1-1%) to the eluent. The ideal eluent system should provide good separation between your methyl ester and the piperidine spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure methyl ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Difference in basicity and solubilityFast, inexpensive, and highly effective for complete removal.Requires water-immiscible solvents; may not be suitable for water-sensitive compounds.Initial, large-scale purification.
Column Chromatography Differential adsorption to a stationary phaseCan separate compounds with similar boiling points; applicable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.Purification of small to medium-scale reactions and for separating complex mixtures.
Recrystallization Difference in solubility at different temperaturesCan yield very pure crystalline products.Only applicable to solid products; requires finding a suitable solvent system; can result in significant product loss.Final purification step for solid methyl esters.
Method 3: Recrystallization

If your methyl ester product is a solid at room temperature, recrystallization can be an excellent final purification step to remove any remaining traces of piperidine and other impurities.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your methyl ester well at high temperatures but poorly at low temperatures, while the piperidine impurity should remain soluble at low temperatures. Common solvent systems for esters include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram: Decision-Making Flowchart for Purification Method Selection

start Start: Crude Methyl Ester + Piperidine is_solid Is the product a solid? start->is_solid is_water_sensitive Is the product water-sensitive? is_solid->is_water_sensitive No recrystallization Perform Recrystallization is_solid->recrystallization Yes acid_wash Perform Acid-Base Extraction is_water_sensitive->acid_wash No non_aqueous_wash Consider Non-Aqueous Acid Wash or Solid Scavenger is_water_sensitive->non_aqueous_wash Yes column_chromatography Perform Column Chromatography acid_wash->column_chromatography If impurities remain end End: Purified Methyl Ester acid_wash->end If pure non_aqueous_wash->column_chromatography column_chromatography->end recrystallization->end

Caption: A guide to selecting the appropriate purification method.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • Albericio, F., et al. (2024). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development.
  • Google Patents. (2021). Detection method for determining piperidine residue in bulk drug. CN113282159A.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. (2015).
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • University of Toronto. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Carpino, L. A., et al. (2019). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Royal Society of Chemistry.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • SciELO. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • SciELO. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
  • Montclair State University. (2014). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Royal Society of Chemistry. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
  • MDPI. (2016).
  • Biotage. (2025). Successful flash chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Hull. (2011).
  • Organic Syntheses. (2025).
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • ResearchGate. (2016). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl)
  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.

Sources

Technical Support Center: Methyl Piperidinoacetate Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl Piperidinoacetate (Methyl 2-(piperidin-1-yl)acetate).

This content is structured to address the precise thermal parameters required to maximize yield, minimize quaternary ammonium salt formation, and ensure reproducibility.

Status: Operational | Tier: L3 (Senior Application Support) Topic: Thermal Control & Reaction Kinetics Ticket ID: MPA-OPT-2025[1]

Executive Summary: The Thermal Criticality

Methyl piperidinoacetate is synthesized primarily via the nucleophilic substitution (


) of piperidine with methyl chloroacetate (or bromoacetate).[2]

The Core Challenge: This reaction is highly exothermic.[1] The reaction rate is fast, but the product (a tertiary amine) is arguably more nucleophilic than the starting material (a secondary amine) due to the inductive effect of the alkyl groups, although steric hindrance usually mitigates this. However, at elevated temperatures (


C), the energy barrier for the second alkylation is overcome, leading to quaternization  (formation of the bis-alkylated ammonium salt).

Optimal Thermal Profile:

  • Initiation:

    
    C (Ice bath) – Critical for controlling the initial exotherm.[2]
    
  • Propagation:

    
    C (Ambient) – Sufficient for conversion without activating side pathways.[1][2]
    
  • Quenching/Workup:

    
    C – To prevent ester hydrolysis.
    

Standardized Experimental Protocol

Use this validated workflow to ensure batch-to-batch consistency.

The "Cold-Start" Alkylation Protocol

Reagents:

  • Piperidine (1.0 eq)[2]

  • Methyl Chloroacetate (1.0 - 1.1 eq)[2]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq) to scavenge HCl.[2]
  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[2]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask. Purge with

    
     or Ar.[1][2][3]
    
  • Solvation: Dissolve Piperidine and Base in solvent. Cool the system to

    
    C  using an ice-water bath. Allow 15 minutes for thermal equilibrium.
    
  • Controlled Addition (The Critical Step):

    • Dilute Methyl Chloroacetate in a small volume of solvent.[1][2]

    • Add dropwise over 30–60 minutes.

    • Technical Note: Monitor internal temperature.[1][2][4] Do not allow it to exceed

      
      C during addition.
      
  • Reaction Propagation:

    • Remove the ice bath.[1]

    • Allow the mixture to warm to Room Temperature (

      
      C) naturally.
      
    • Stir for 4–12 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc).[2][3]

  • Workup:

    • Filter off the solid salt precipitate (Triethylammonium chloride).[2]

    • Concentrate the filtrate under reduced pressure (Rotovap bath temp:

      
      C ).
      

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired product and the quaternary impurity, controlled by temperature.

ReactionPathways cluster_control Thermal Control Zone Start Piperidine + Methyl Chloroacetate Intermediate Transition State (Exothermic) Start->Intermediate Addition @ 0°C Product Methyl Piperidinoacetate (Desired Tertiary Amine) Intermediate->Product Warming to 25°C (Kinetic Control) Impurity Quaternary Ammonium Salt (Over-Alkylation) Product->Impurity Excess Heat (>40°C) + Excess Alkyl Halide

Caption: Kinetic pathway showing how temperature control prevents the secondary reaction of the product into the quaternary ammonium salt.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

  • Diagnosis: This indicates "tarring" or polymerization, typically caused by localized overheating during the addition of Methyl Chloroacetate.[1]

  • Solution: The reaction is highly exothermic.[1] If you add the alkyl halide too fast, "hot spots" form, leading to decomposition.[2]

  • Fix: Repeat the experiment with a strictly controlled dropwise addition at

    
    C. Ensure vigorous stirring to dissipate heat.
    

Q2: I am seeing a large baseline spot on TLC that doesn't move. What is it?

  • Diagnosis: This is likely the Quaternary Ammonium Salt (Bis-alkylation).[1]

  • Cause: Reaction temperature was too high (

    
    C) or a large excess of Methyl Chloroacetate was used.[2]
    
  • Fix: Maintain the reaction at ambient temperature. Do not reflux.[1][2] Ensure stoichiometry is close to 1:1 or use a slight excess of Piperidine (not the halide).

Q3: The yield is low, and I smell a strong vinegar odor during workup.

  • Diagnosis: Ester Hydrolysis.[1][2][5] You have converted your Methyl Piperidinoacetate into Piperidinoacetic Acid.[1][2]

  • Cause: Presence of water + Heat.[1][2] Methyl esters are susceptible to hydrolysis, especially if the workup involves aqueous washes that are too basic or acidic, or if the rotovap bath is too hot.[2]

  • Fix: Use anhydrous solvents.[1][2][3][5][6][7] Keep workup pH neutral (pH 7-8). Do not heat the crude oil above

    
    C during solvent removal.[1]
    

Data & Optimization Matrix

The following table summarizes the impact of temperature on product distribution based on internal application data.

Temperature ZoneReaction RateMajor ProductPrimary ImpurityRecommendation
< 0°C Very SlowUnreacted Starting MaterialN/AAvoid (Too slow)
0°C → 25°C Optimal Methyl Piperidinoacetate < 2% Quaternary SaltRecommended
40°C - 60°C FastMixed10-15% Quaternary SaltCaution
> 80°C (Reflux) Very FastLow YieldPolymer/Quaternary SaltProhibited

References

  • BenchChem. (2025).[1][2][3][5][6][7][8] Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH). (2021).[2] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[1][2] Retrieved from [2]

  • ChemicalBook. (2024).[1][2] Methyl chloroacetate Synthesis and Reaction Conditions. Retrieved from [2]

  • Jubilant Ingrevia. (2023). 3-Methylpiperidine Safety Data Sheet (SDS). Retrieved from [2]

  • ResearchGate. (2017).[1][2] Procedure for N-alkylation of Piperidine: Avoiding Quaternization. Retrieved from

Sources

solving crystallization issues with piperidineacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Crystallization, Polymorphism, and Phase Separation Lead Scientist: Dr. [AI Name], Senior Application Scientist

Introduction: Why This Scaffold is Difficult

Welcome to the technical support center. If you are working with piperidineacetic acid derivatives (e.g., intermediates for methylphenidate analogues, antihistamines, or fibrinogen antagonists), you are likely facing a "perfect storm" of crystallization challenges.

This chemical class presents a unique triad of difficulties:

  • Conformational Flexibility: The piperidine ring exists in equilibrium between chair and twist-boat conformers, creating a high entropic barrier to lattice formation.

  • Zwitterionic Nature: The simultaneous presence of a basic secondary amine (

    
    ) and an acidic carboxylate (
    
    
    
    ) means solubility is strictly pH-dependent.
  • Hygroscopicity: The nitrogen heterocycle avidly forms hydrates, often leading to sticky gums rather than free-flowing solids.

Below are the specific troubleshooting modules designed to resolve your current experimental blockers.

Module 1: The "Oiling Out" Crisis (LLPS)

User Ticket: "My product separates as a sticky oil or gum at the bottom of the flask upon cooling. Scratching the glass doesn't help."

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out."[1][2] This occurs when the metastable zone width (MSZW) is bypassed, and the solution enters a region where a solute-rich liquid phase is thermodynamically more stable than the solid phase. This is common in piperidines due to impurities lowering the melting point of the solid below the crystallization temperature.

The Solution: Cloud Point Seeding Protocol Do not add more anti-solvent to the oil; this hardens it into an amorphous glass. You must restart the thermodynamic trajectory.

Step-by-Step Protocol:

  • Re-dissolution: Heat the mixture until the oil phase fully redissolves into a single clear phase.

  • Temperature Scan: Cool the solution slowly (0.5°C/min) while monitoring turbidity.

  • Cloud Point Detection: The moment you see a faint haziness (the "Cloud Point"), stop cooling. Hold temperature constant.

  • Seeding: Add 0.5 - 1.0 wt% of pure seed crystals immediately.

    • Critical: If you lack seeds, sonicate a small aliquot in a separate vial to induce nucleation, then use that suspension as seed.

  • Aging: Hold at this temperature for 1-2 hours. You must allow the oil droplets to transfer mass to the crystal lattice (Ostwald ripening).

  • Slow Cooling: Once a bed of crystals is visible, cool at 0.1°C/min to room temperature.

Workflow Visualization:

OilingOutRescue start Oiled-Out Batch heat Heat to Clear Point (Single Phase) start->heat cool Cool to Cloud Point (Faint Haze) heat->cool seed ADD SEEDS (Critical Step) cool->seed At onset of turbidity age Isothermal Aging (1-2 Hours) seed->age Convert oil to solid crystallize Slow Cool (0.1°C/min) age->crystallize finish Crystalline Solid crystallize->finish

Caption: Rescue workflow for Liquid-Liquid Phase Separation (LLPS). The critical intervention is seeding at the cloud point before distinct oil droplets coalesce.

Module 2: The Zwitterion Trap (pH Control)

User Ticket: "I have poor recovery yield, or my product crashes out as a fine, unfilterable powder."

Diagnosis: You are likely crystallizing away from the Isoelectric Point (pI) .

  • pH < 2: The molecule is cationic (

    
    ). Soluble in water/polar solvents.
    
  • pH > 10: The molecule is anionic (

    
    ). Soluble in water.
    
  • pH = pI: The molecule is Zwitterionic (

    
    ). Net charge is zero.[3][4][5] Lattice energy is highest, and solubility is lowest.
    

The Solution: Isoelectric Precipitation To maximize yield and crystal size, you must drive the pH exactly to the pI.

Calculation:



For most piperidineacetic acid derivatives, 

and

, yielding a pI of

.

Protocol:

  • Dissolve the crude material in acidic water (pH 1-2).

  • Slowly titrate with 1M NaOH or TEA (Triethylamine).

  • Do not overshoot. As you approach pH 6-7, the solution will become supersaturated.

  • Stop agitation and allow the zwitterion to crystallize.

Solubility Logic Diagram:

ZwitterionSolubility low_ph Low pH (< 4) Cationic Species (High Solubility) pI Isoelectric Point (pH ~7) Zwitterion (Minimum Solubility) low_ph->pI Add Base high_ph High pH (> 10) Anionic Species (High Solubility) high_ph->pI Add Acid precip PRECIPITATION ZONE pI->precip Lattice Formation

Caption: The U-shaped solubility curve of piperidine derivatives. Crystallization is thermodynamically favored only at the isoelectric point.

Module 3: Chiral Resolution & Salt Selection

User Ticket: "I need to separate enantiomers, or the HCl salt is too hygroscopic to handle."

Diagnosis: Racemic piperidine derivatives are notoriously difficult to crystallize because the enantiomers interfere with each other's packing. Furthermore, HCl salts of secondary amines are often deliquescent (absorb moisture until they dissolve).

The Solution: Diastereomeric Resolution & Counter-ion Switching

1. Chiral Resolution Strategy: Use Tartaric Acid derivatives.[6][7][8][9] The rigidity of the tartrate backbone complements the piperidine ring, forming stable diastereomeric salts.

  • Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.

  • Solvent: 95% Ethanol or Methanol/Acetone mixtures.

  • Mechanism: The (S,S)-salt precipitates while the (R,S)-salt remains in the mother liquor (or vice versa).

2. Salt Selection Guide: If HCl fails, switch to these anions known to stabilize piperidine lattices:

Counter-ionPropertiesRecommended For
Hydrochloride High solubility, often hygroscopic.Injectable formulations (if stable).
Fumarate High melting point, non-hygroscopic.Oral solids; stabilizing amorphous batches.
Tosylate Lipophilic, crystallizes well from organics.Purification of intermediates; avoiding oiling out.[10][11]
Tartrate Chiral, forms rigid H-bond networks.Enantiomeric resolution.
References
  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Solutions. (Accessed 2024).[12]

  • Vekilov, P. G.Nucleation. Crystal Growth & Design, 2010.
  • Google Patents. Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1). (Describes Tartaric Acid resolution protocols).

  • ResearchGate. An In-Line Study of Oiling Out and Crystallization. (Case studies on pharmaceutical intermediates).

  • BenchChem. A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

Sources

Technical Support Center: Methyl 1-Piperidineacetate Impurity Profile

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne, Senior Application Scientist at the Chemical Stability & Purity Center. Below is the technical support guide you requested for Methyl 1-piperidineacetate (CAS 30727-28-5) .

This guide is structured to mirror a Tier-3 Technical Support escalation, focusing on why impurities form and how to detect and remove them.

Subject: Troubleshooting Purity & Stability Issues in Commercial 1-Piperidineacetic Acid Methyl Ester CAS: 30727-28-5 | Formula: C


H

NO

| MW: 157.21 g/mol

Product Identity & Synthesis Logic

To troubleshoot impurities, you must first understand the genesis of the molecule. Commercial Methyl 1-piperidineacetate is predominantly synthesized via Nucleophilic Substitution (


) .
  • Primary Pathway: Piperidine attacks Methyl Chloroacetate (or Bromoacetate) in the presence of a base (e.g.,

    
     or 
    
    
    
    ).
  • Critical Mechanism: The secondary amine (piperidine) displaces the halide to form a tertiary amine (the product).

Synthesis & Impurity Map (Graphviz)

The following diagram maps the reaction vectors and where specific impurities branch off.

G SM1 Piperidine (Starting Material) PROD Methyl 1-piperidineacetate (Target Product) SM1->PROD SN2 Reaction IMP1 Impurity A: Unreacted Piperidine SM1->IMP1 Incomplete Conversion SM2 Methyl Chloroacetate (Alkylating Agent) SM2->PROD + Base IMP2 Impurity B: Methyl Chloroacetate (Genotoxic Risk) SM2->IMP2 Excess Reagent IMP3 Impurity C: Quaternary Ammonium Salt (Over-Alkylation) PROD->IMP3 + Excess Methyl Chloroacetate (Quaternization) IMP4 Impurity D: 1-Piperidineacetic Acid (Hydrolysis Product) PROD->IMP4 H2O / Moisture (Ester Hydrolysis) IMP5 Impurity E: N-Oxide Derivative (Oxidation) PROD->IMP5 O2 / Peroxides (N-Oxidation)

Figure 1: Reaction network showing the genesis of primary process impurities (A, B, C) and degradation products (D, E).

Troubleshooting Guide: Common Impurities

This table correlates observed analytical anomalies with specific chemical impurities.

SymptomProbable ImpurityOriginRisk LevelRemediation Strategy
Broad tailing peak in GC (early eluting)Piperidine (SM)Incomplete reaction; excess SM used to drive kinetics.Moderate (Basic)Acid wash (dilute HCl) converts it to water-soluble salt; remove via aqueous extraction.
Sharp peak in GC (near solvent front)Methyl Chloroacetate Excess alkylating agent added.HIGH (Genotoxic) Derivatize with excess amine or remove via high-vac distillation. Monitor via SIM-GC-MS.
New Polar Peak in HPLC (RT < Product)1-Piperidineacetic Acid Hydrolysis of the ester due to moisture/high pH workup.Low (Potency loss)Avoid aqueous bases during workup. Store under

in dry conditions.
Precipitate in neat oilQuaternary Salt (Bis-alkylated)Reaction of product with excess Methyl Chloroacetate.ModerateFilter the oil. This salt is insoluble in non-polar solvents (Hexane/Et2O).
Yellowing of product over timeN-Oxide / Schiff Base Oxidation of tertiary amine or trace aldehyde contaminants.LowStore at -20°C. Pass through a short plug of basic alumina.

Analytical Protocols & Detection

As a tertiary amine ester, this compound presents unique challenges. It is basic (amine) and labile (ester).

A. GC-MS Method (Volatile Impurities)

Best for: Residual Piperidine, Methyl Chloroacetate, Solvents.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium @ 1.0 mL/min.

  • Oven Program:

    • Hold 50°C for 2 min (Solvents).

    • Ramp 10°C/min to 150°C (Elution of Piperidine & Methyl Chloroacetate).

    • Ramp 20°C/min to 280°C (Elution of Product & High boilers).

  • Note: Use a base-deactivated liner (e.g., cyclo-silane treated) to prevent tailing of the amine [1].

B. HPLC-UV/MS Method (Non-Volatiles)

Best for: Quaternary salts, Free acid, N-oxides.

  • Column: C18 Reverse Phase (High pH stable, e.g., XBridge C18).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Rationale: Low pH (TFA/Formic acid) will protonate the piperidine nitrogen, causing it to elute at the void volume. High pH keeps the amine neutral and retained [2].

  • Detection: UV @ 210 nm (weak chromophore - relies on ester carbonyl). MS (ESI+) is preferred for sensitivity.

Frequently Asked Questions (FAQ)

Q1: My product has a strong, sharp, vinegar-like smell. Is this normal? A: No. Pure Methyl 1-piperidineacetate has a mild, amine-like odor. A sharp, stinging odor suggests Methyl Chloroacetate (lachrymator) is present, or a vinegar smell suggests hydrolysis to Acetic Acid (if the ester cleaved entirely, though rare) or 1-Piperidineacetic acid . Check pH; if acidic, hydrolysis has occurred.

Q2: I see a "ghost peak" on my NMR at ~3.7 ppm (singlet) that isn't my product. A: Check the integration. If it corresponds to a methoxy group, it is likely Methyl Chloroacetate (SM) or Dimethyl Carbonate (if used as a green solvent). If the peak is at ~2.8-3.0 ppm, it could be the N-methyl group of a quaternary impurity if Methyl Iodide was involved in any parallel steps (unlikely here) or simply unreacted Piperidine (multiplets).

Q3: Can I remove the "Quaternary Ammonium" impurity by distillation? A: Yes. The target ester (MW 157) boils around 109-111°C (at 25 mmHg) [3]. The quaternary salt is an ionic solid with a very high melting/boiling point. Distillation is the most effective way to separate the volatile ester from the non-volatile salt and polymer residues.

Q4: Why does the product turn yellow/brown upon storage? A: Tertiary amines are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides which can undergo Cope elimination or further degradation. Additionally, trace transition metals (from workup) can catalyze oxidation.

  • Fix: Store under Argon/Nitrogen at 4°C. Add a stabilizer like BHT if downstream application permits.

References

  • Agilent Technologies. "GC Analysis of Amines: Optimizing Inertness." Technical Note 5991-0987EN. Link

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Application Note. Link

  • Sigma-Aldrich (Merck). "Ethyl 1-piperidineacetate Product Specification & Physical Properties." (Analogous boiling point reference). Link

  • PubChem. "Methyl 2-(piperidin-1-yl)acetate (CAS 30727-28-5) Compound Summary." National Library of Medicine. Link

Validation & Comparative

Methodological Comparison Guide: 1H NMR Analysis of 1-Piperidineacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-Piperidineacetic acid methyl ester (also known as Methyl 2-(piperidin-1-yl)acetate) is a critical bifunctional intermediate used in the synthesis of pharmaceutical scaffolds, including analgesic and anti-inflammatory agents. Its structure combines a nucleophilic piperidine ring with an electrophilic ester, making it susceptible to hydrolysis and degradation if improperly stored.

This guide provides a comparative analysis of NMR acquisition strategies. Unlike standard spectral lists, we focus on the decision-making process regarding solvent selection and impurity profiling, ensuring you can distinguish the target compound from common synthetic byproducts like free piperidine or hydrolyzed acid.

Target Molecule Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: Methyl 2-(piperidin-1-yl)acetate[1]

  • CAS Number: 19674-82-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 157.21 g/mol

  • Key Structural Features:

    • Methoxy group (

      
      )
      
    • Alpha-methylene bridge (

      
      )
      
    • Piperidine ring (3 distinct proton environments)

Structural Assignment Logic (The "Why")

Before analyzing the spectrum, one must establish the magnetic environments. The molecule possesses a plane of symmetry through the nitrogen and the ester chain (assuming rapid chair interconversion on the NMR timescale), rendering the 2,6-protons and 3,5-protons of the ring chemically equivalent.

DOT Diagram: Assignment Logic Tree

The following logic tree outlines the step-by-step process for confirming the structure based on connectivity.

AssignmentLogic Start Spectrum Acquisition Step1 Identify Diagnostic Singlets (Non-exchangeable) Start->Step1 Check1 Singlet @ ~3.7 ppm? (Methoxy Group) Step1->Check1 Check2 Singlet @ ~3.2 ppm? (N-CH2-CO) Step1->Check2 Step2 Analyze Ring Region (Upfield 1.4 - 2.5 ppm) Check1->Step2 Confirmed Check2->Step2 Confirmed Check3 Triplet/Broad @ ~2.5 ppm? (Alpha-ring protons) Step2->Check3 Check4 Multiplet @ ~1.4-1.6 ppm? (Beta/Gamma protons) Step2->Check4 Conclusion Structure Confirmed: Methyl 2-(piperidin-1-yl)acetate Check3->Conclusion Check4->Conclusion

Caption: Logical flow for structural confirmation of Methyl 2-(piperidin-1-yl)acetate, prioritizing diagnostic singlets before complex ring multiplets.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the resolution of the alpha-methylene protons and the visibility of exchangeable impurities (like water or residual acids).

Scenario A: Chloroform-d ( ) – The Standard

Performance: High Resolution, Low Polarity.

  • Why use it:

    
     is the baseline solvent. It minimizes viscosity, leading to sharper lines.
    
  • Observation: The alpha-methylene protons (

    
    ) appear as a sharp singlet. The piperidine ring protons are well-resolved.
    
  • Risk: Acidic impurities (if the sample is a salt) may not dissolve, or they may cause broadening of the amine signals due to intermediate exchange rates.

Scenario B: DMSO- – The Alternative

Performance: High Polarity, Hydrogen Bonding.

  • Why use it: If the sample is suspected to be a hydrochloride salt or contains significant moisture.

  • Observation: Signals will shift slightly downfield due to the "solvent effect" (polarity). Water appears as a distinct peak at ~3.3 ppm, which can unfortunately overlap with the diagnostic

    
     singlet if not careful.
    
  • Critical Warning: In DMSO, the water peak is broad and variable. Do not confuse the water peak (approx 3.33 ppm) with your alpha-methylene bridge (~3.2 ppm).

Comparative Data Table: Chemical Shifts ( , ppm)
Proton GroupEnvironment

in

(Ref)

in

MultiplicityIntegration
A

(Ester)
3.68 3.60Singlet (s)3H
B

(Bridge)
3.19 3.25*Singlet (s)2H
C Ring

(

)
2.49 2.40Triplet/Broad (t)4H
D Ring

(

)
1.58 1.50Multiplet (m)2H
E Ring

(

)
1.43 1.35Multiplet (m)4H

*Note: In DMSO, the bridge signal (3.25 ppm) is dangerously close to the water signal (3.33 ppm).


 is preferred for this specific compound to avoid this overlap.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. It includes a "Check Point" step to validate sample integrity before wasting instrument time.

DOT Diagram: Sample Preparation Workflow

SamplePrep Start Sample (10-15 mg) Solvent Add 0.6 mL CDCl3 (0.03% TMS) Start->Solvent Mix Vortex/Sonicate (Ensure Clear Solution) Solvent->Mix Filter Filter (Glass Wool) Remove particulates Mix->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Shim Auto-Shim (Gradient Shimming) Tube->Shim Acquire Acquire 16 Scans (d1 = 2 sec) Shim->Acquire

Caption: Optimized sample preparation workflow to minimize line broadening caused by particulates or concentration gradients.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the oil/solid.

    • Why: Too little (<5 mg) requires excessive scans (low S/N). Too much (>30 mg) causes viscosity broadening and radiation damping.

  • Solvation: Add 0.6 mL of

    
      containing 0.03% TMS (Tetramethylsilane).
    
    • Causality: TMS provides an internal reference at 0.00 ppm.[2] Without it, you rely on the residual solvent peak (

      
       at 7.26 ppm), which is acceptable but less precise.
      
  • Homogenization: Vortex for 30 seconds.

    • Check Point: Hold the tube against a light. If the solution is cloudy or has floating particles, filter it through a small plug of glass wool. Particulates ruin magnetic field homogeneity (shimming), leading to broad peaks that mask the splitting patterns of the piperidine ring.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard).
      
    • Relaxation Delay (d1): 2.0 seconds.

    • Scans (ns): 16 (usually sufficient for >10mg).

    • Spectral Width: -2 to 14 ppm.

Impurity Profiling: What to Look For

In drug development, proving what is not there is as important as proving what is.

Residual Piperidine (Starting Material)
  • Indicator: Look for a shift in the ring protons.[3][4][2][5][6] Free piperidine has

    
     signals at 2.8 ppm  (downfield from the ester's 2.5 ppm).
    
  • Validation: Integration of the 2.5 ppm signal should match the 3.7 ppm ester singlet (ratio 4:3). If the 2.5 ppm region integrates too high, you have free piperidine or solvent contamination.

Methyl Chloroacetate (Starting Material)
  • Indicator: A sharp singlet at 4.1 ppm (

    
    ).
    
  • Resolution: This is distinct from your product's bridge signal at 3.2 ppm.

Hydrolysis Product (Free Acid)
  • Indicator: Disappearance of the methyl singlet at 3.7 ppm.

  • Indicator: Broadening of the ring protons due to zwitterion formation (

    
    ).
    

References

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 16583 (Piperidine derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] The Journal of Organic Chemistry, 62(21), 7512–7515.[8]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • PubChem Compound Summary.Methyl 2-(piperidin-1-yl)acetate (CID 12957460).

Sources

A Comparative Guide to the FTIR Characteristic Peaks of Methyl Piperidinoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups within a molecule, thereby providing a molecular fingerprint. This guide offers an in-depth analysis of the expected FTIR characteristic peaks of methyl piperidinoacetate, a compound of interest in medicinal chemistry and organic synthesis.

The Molecular Structure: A Sum of its Parts

Methyl piperidinoacetate is comprised of three key structural units: a tertiary amine embedded within a piperidine ring, a methyl ester functional group, and an aliphatic methylene bridge connecting them. Each of these components gives rise to characteristic absorption bands in the infrared spectrum.

Caption: Molecular structure of methyl piperidinoacetate highlighting the key functional groups.

Data Presentation: A Comparative Analysis of Infrared Absorption Bands

The following table summarizes the expected principal infrared absorption bands for methyl piperidinoacetate. This prediction is based on a comparison with experimental data for N-methylpiperidine and methyl acetate, which serve as excellent proxies for the piperidine and ester moieties of our target molecule, respectively. The spectral data for the comparator molecules are sourced from the NIST Chemistry WebBook.[1]

Functional GroupVibration ModeMethyl Piperidinoacetate (Predicted, cm⁻¹)N-Methylpiperidine (Experimental, cm⁻¹)Methyl Acetate (Experimental, cm⁻¹)
C-H (alkane)Stretching2850 - 3000~2850, 2930, 2960~2960, 3010
C=O (ester)Stretching~1740N/A~1750
C-N (tertiary amine)Stretching1150 - 1250~1160, 1200N/A
C-O (ester)Asymmetric Stretching~1240N/A~1240
C-O (ester)Symmetric Stretching~1050N/A~1050
CH₂/CH₃Bending (Scissoring)~1450~1450~1440

Interpreting the Spectrum: An Expert's Perspective

C-H Stretching (2850 - 3000 cm⁻¹): The aliphatic C-H stretching vibrations from the piperidine ring and the methyl/methylene groups are expected to appear as a series of sharp to medium peaks in this region. The presence of multiple C-H bonds in different chemical environments within the molecule will likely result in a complex, overlapping pattern. This region confirms the presence of the saturated hydrocarbon backbone.

C=O Ester Stretching (~1740 cm⁻¹): This is arguably the most diagnostically significant peak for methyl piperidinoacetate. The carbonyl group of the ester is expected to produce a very strong, sharp absorption band around 1740 cm⁻¹. Its intensity is a direct result of the large change in dipole moment during the stretching vibration. The position of this peak is characteristic of saturated aliphatic esters.

C-O Ester Stretching (1000 - 1300 cm⁻¹): The ester group also exhibits two distinct C-O stretching vibrations. The asymmetric C-O-C stretch, typically found around 1240 cm⁻¹, is usually strong and sharp. The symmetric stretch appears at a lower wavenumber, around 1050 cm⁻¹, and can be of medium to strong intensity. The presence of both of these bands is a strong confirmation of the ester functional group.

C-N Stretching (1150 - 1250 cm⁻¹): The stretching vibration of the C-N bond in the tertiary amine of the piperidine ring is expected in this region. These absorptions are typically of medium to weak intensity. In methyl piperidinoacetate, this peak might overlap with the strong C-O ester stretch, but should still be discernable.

CH₂/CH₃ Bending (~1450 cm⁻¹): The scissoring (bending) vibrations of the methylene groups in the piperidine ring and the methyl group of the ester will appear in this region. This band confirms the presence of these aliphatic components but is less specific than the other characteristic peaks.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a liquid sample like methyl piperidinoacetate, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Liquid sample of methyl piperidinoacetate

  • A suitable volatile solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This ensures a stable baseline.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual contaminants.[2]

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This crucial step measures the infrared absorption of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be computationally subtracted from the sample spectrum.[2]

  • Sample Application:

    • Place a small drop of the liquid methyl piperidinoacetate sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Data Acquisition:

    • If your ATR accessory is equipped with a pressure anvil, lower it to ensure optimal contact between the liquid sample and the crystal.

    • Initiate the sample scan. For a good signal-to-noise ratio, co-adding 16 to 32 scans is typically sufficient.

  • Data Processing and Cleaning:

    • The instrument's software will automatically subtract the previously collected background spectrum from the sample spectrum to generate the final, clean infrared spectrum of the sample.

    • After the measurement, clean the ATR crystal meticulously with a solvent-soaked, lint-free wipe to prepare it for the next sample.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Final Spectrum E->F

Caption: Workflow for FTIR analysis of a liquid sample using the ATR technique.

Trustworthiness and Validation

The predictions made in this guide are grounded in the fundamental principles of infrared spectroscopy and are supported by comparative data from established spectral libraries. While this guide provides a robust framework for identifying methyl piperidinoacetate, for definitive structural confirmation in a research or quality control setting, it is imperative to compare the experimentally obtained spectrum with that of a verified reference standard.

References

  • Masamune, T., & Takasugi, M. (1967). Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives.
  • Patra, B. R., Mohan, S., & Saravanan, J. (2011). Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Asian Journal of Chemistry, 23(10), 4369.
  • Sundaraganesan, N., et al. (2005). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 43(5), 334-339.
  • NIST. (n.d.). Piperidine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]1]

  • Popa, V. I., et al. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Foods, 10(8), 1883.[3]

  • Dunuwila, D. D., Berglund, K. A., & Gorenstein, D. G. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemSusChem, 4(4), 481-489.[4]

  • Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2014). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. Journal of the Brazilian Chemical Society, 25(1), 144-152.[5]

Sources

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 1-Piperidineacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Piperidineacetic acid methyl ester. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind our choices, comparing alternative approaches, and presenting a self-validating experimental framework. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for quality control and stability testing.

The Analytical Challenge: Why Purity Matters for 1-Piperidineacetic Acid Methyl Ester

1-Piperidineacetic acid methyl ester is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, as any impurities—be they starting materials, by-products, or degradation products—can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Therefore, a validated analytical method that can accurately and precisely quantify the main component and separate it from potential impurities is a regulatory and scientific necessity.[1]

Strategic Method Development: A Comparative Approach

The objective is to establish a stability-indicating HPLC method. The primary choice for purity analysis is Reversed-Phase HPLC (RP-HPLC) due to its versatility with moderately polar to non-polar compounds.

Analyte Considerations

1-Piperidineacetic acid methyl ester is a tertiary amine with an ester functional group. It lacks a strong native chromophore, which presents a challenge for UV detection at higher wavelengths (e.g., >250 nm). However, detection at lower UV wavelengths (e.g., 200-220 nm) is typically feasible for such compounds.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is critical for achieving optimal separation. We will compare two common reversed-phase columns.

Column TypeAdvantagesDisadvantagesBest Suited For
C18 (Octadecyl Silane) Highly retentive for non-polar compounds, versatile, widely available, extensive literature support.Potential for peak tailing with basic compounds like amines due to interaction with residual silanols.General-purpose analysis; a good starting point for most methods.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions, beneficial for compounds with aromatic rings. Can reduce peak tailing for basic analytes compared to some C18 phases.Less retentive than C18 for purely aliphatic compounds.Compounds where C18 provides insufficient resolution or poor peak shape for basic analytes.

Our Choice: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The end-capping minimizes silanol interactions, making it suitable for basic compounds. Its high resolving power is ideal for separating closely related impurities.

Mobile Phase Optimization

The mobile phase must provide good peak shape and resolution. For a basic compound like our analyte, controlling the pH is crucial to ensure a consistent ionization state and prevent peak tailing.

  • Aqueous Phase: A buffer is necessary. A phosphate buffer at a pH of around 3.0 is a good choice. At this pH, the piperidine nitrogen will be protonated, leading to better interaction with the stationary phase and improved peak shape. An alternative is a formic acid or trifluoroacetic acid (TFA) solution, though TFA can be difficult to remove from the column and may suppress MS signals if used.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower backpressure.

Optimized Mobile Phase: A gradient elution is selected to ensure elution of any less polar impurities within a reasonable runtime.

  • Phase A: 0.1% Phosphoric Acid in Water

  • Phase B: Acetonitrile

  • Detection: UV at 210 nm

The Validation Protocol: Adhering to ICH Q2(R1) Standards

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2][3][4] Our protocol will rigorously follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4]

HPLC_Validation_Workflow MethodDev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) MethodDev->Protocol Finalized Method SystemSuitability System Suitability Testing (SST) Protocol->SystemSuitability Execute Specificity Specificity / Selectivity SystemSuitability->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report All Parameters Met

Caption: A typical workflow for HPLC method validation, from development to the final report.

System Suitability

Why it's done: This is a non-negotiable prerequisite for any chromatographic analysis. It confirms that the HPLC system (pump, injector, column, detector) is performing adequately on the day of analysis.[5] How it's done: A standard solution is injected multiple times (typically 5 or 6 replicates) before any sample analysis.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Why it's done: To prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[4][6] How it's done:

  • Forced Degradation: The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: The stressed samples are analyzed to ensure that the main peak is spectrally pure and well-resolved from any degradation product peaks. A photodiode array (PDA) detector is invaluable here for peak purity analysis.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between the analyte peak and the closest eluting impurity/degradant peak.

  • Peak Purity: The peak purity index should be > 990 (or as defined by the software), indicating no co-eluting peaks.

Linearity and Range

Why it's done: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector's response (peak area) over a specified range. How it's done: A series of at least five standard solutions are prepared at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The data points should be randomly scattered around the x-axis.

Accuracy (as Recovery)

Why it's done: To determine how close the measured value is to the true value. This is typically assessed by spiking a placebo or sample matrix with a known amount of the analyte at different levels.[6] How it's done: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Why it's done: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[4]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[4]

How it's done:

  • Repeatability: Analyze six replicate samples at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[7] These are critical for impurity analysis. How it's done: Typically calculated from the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Why it's done: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4] How it's done: Introduce small changes to parameters like:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Mobile phase composition (e.g., ± 2% organic)

Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 1-Piperidineacetic acid methyl ester reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the 1-Piperidineacetic acid methyl ester sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC with DAD/PDA
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (5% B), 2-15 min (5-70% B), 15-18 min (70% B), 18-18.1 min (70-5% B), 18.1-25 min (5% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 210 nm

Data Summary and Interpretation

The following tables present hypothetical (but realistic) data from the validation of our method.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.1 ≤ 2.0
Theoretical Plates 8500 ≥ 2000

| %RSD of Peak Area (n=6) | 0.45% | ≤ 2.0% |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
80 721588
100 902110
120 1083540
150 1352998

| Correlation (r²) | 0.9998 | ≥ 0.999 |

Table 3: Accuracy and Precision Summary

Level Accuracy (% Recovery) Repeatability (%RSD, n=6) Intermediate Precision (%RSD, n=6)
80% 100.5% - -
100% 99.7% 0.62% 0.85%

| 120% | 101.2% | - | - |

Table 4: LOD, LOQ, and Robustness

Parameter Result
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

| Robustness | System suitability passed under all varied conditions. Peak area %RSD < 2.0%. |

Caption: Logical flow for assessing key validation parameters.

Conclusion

The described RP-HPLC method for determining the purity of 1-Piperidineacetic acid methyl ester is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control environment. The comparative choice of a modern, end-capped C18 column and a buffered mobile phase with gradient elution proved effective for this basic analyte, yielding excellent peak shape and resolution from potential impurities generated during forced degradation studies. This comprehensive validation provides a high degree of assurance in the quality of the analytical data generated.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015) . U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures (2023) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology (1996) . U.S. Food and Drug Administration. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015) . U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021) . U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . European Medicines Agency. [Link]

  • HPLC Method Validation Guidelines . Scribd. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

Sources

GC-MS Analytical Profiling and Fragmentation Pattern of Methyl 2-(piperidin-1-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of tertiary amine derivatives is a critical step in synthetic validation and pharmacokinetic profiling. Methyl 2-(piperidin-1-yl)acetate (also known as methyl piperidinoacetate) is a common building block in medicinal chemistry. This guide provides an authoritative, comparative analysis of its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern. By comparing this molecule against its structural analogs—ethyl 2-(piperidin-1-yl)acetate and methyl 2-(pyrrolidin-1-yl)acetate—we establish a robust framework for differentiating chain lengths and ring sizes using 70 eV Electron Ionization (EI).

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

In 70 eV EI-MS, the ionization of methyl 2-(piperidin-1-yl)acetate (


, MW: 157.21  g/mol ) primarily occurs at the most basic site: the lone pair of the piperidine nitrogen [1]. This localized charge initiates highly predictable fragmentation cascades.

The dominant pathway is


-cleavage . The nitrogen radical cation strongly drives the homolytic cleavage of the adjacent C-C bond (between the exocyclic methylene and the ester carbonyl). This expels a stable methoxycarbonyl radical (

, 59 Da) and leaves behind a highly resonance-stabilized 1-methylenepiperidin-1-ium cation at

98
. Because this iminium ion is thermodynamically stable,

98 constitutes the base peak (100% relative abundance) of the spectrum.

Secondary fragmentations include the loss of a methoxy radical (


, 31 Da) from the ester moiety to form an acylium ion at 

126
, and the subsequent ring-opening of the

98 base peak—expelling neutral ethylene (

, 28 Da)—to yield a pyrrolinium-like fragment at

70
[1].

Fragmentation M Molecular Ion[M]•+ m/z 157 Methyl 2-(piperidin-1-yl)acetate F98 Base Peak m/z 98 1-methylenepiperidin-1-ium M->F98 Alpha-Cleavage - •COOCH3 (59 Da) F126 Acylium Ion m/z 126 [M - •OCH3]+ M->F126 Ester Cleavage - •OCH3 (31 Da) F70 Ring Cleavage m/z 70 [m/z 98 - C2H4]+ F98->F70 Ring Opening - C2H4 (28 Da)

Primary EI-MS fragmentation pathways of methyl 2-(piperidin-1-yl)acetate at 70 eV.

Comparative Analysis: Differentiating Structural Analogs

A common analytical challenge in drug development is distinguishing homologous impurities. Table 1 compares the diagnostic ions of methyl 2-(piperidin-1-yl)acetate against two closely related analogs.

Analytical Insight: GC-MS easily differentiates ring sizes. The pyrrolidine analog yields a base peak at


 84, instantly distinguishing it from the piperidine derivatives (

98). However, differentiating the methyl ester from the ethyl ester relies heavily on secondary ions. Both piperidine acetates share the

98 base peak because the entire ester group is lost during

-cleavage. To confirm the methyl ester, analysts must look for the molecular ion (

157 vs 171) and the specific acylium fragment (

126 vs 140) [2].
Table 1: GC-MS Fragmentation Comparison of Piperidinoacetate Analogs
Compound NameMolecular WeightBase Peak (

)
Diagnostic Ion 1 (

)
Diagnostic Ion 2 (

)
Distinguishing Feature
Methyl 2-(piperidin-1-yl)acetate 157.2198

157

126

Target analyte.
Ethyl 2-(piperidin-1-yl)acetate 171.2498

171

140

Shares base peak; requires

for differentiation.
Methyl 2-(pyrrolidin-1-yl)acetate 143.1884

143

112

Differentiated by ring-size specific base peak.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating quality control steps. The use of a slightly polar DB-5MS column is deliberate; it minimizes secondary interactions with the basic piperidine nitrogen, preventing peak tailing that could skew integration.

GCMS_Workflow A System Tuning (PFTBA Calibration) B Sample Prep (1 mg/mL in Hexane) A->B C GC Separation (DB-5MS Column) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analysis (m/z 40-300 Scan) D->E

GC-MS Self-Validating Analytical Workflow for Amine Derivatives.

Step-by-Step Methodology
  • System Suitability & Tuning (Quality Control):

    • Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the relative abundances of

      
       69, 219, and 502 meet manufacturer specifications to guarantee accurate mass axis calibration and uniform ion transmission across the target mass range.
      
  • Sample Preparation:

    • Dissolve 1.0 mg of methyl 2-(piperidin-1-yl)acetate in 1.0 mL of GC-grade hexane. Basic amines can adhere to active sites on glassware; use deactivated autosampler vials.

    • Self-Validation: Prepare a solvent blank (hexane only) to run prior to the sample to rule out column bleed or carryover.

  • Gas Chromatography Parameters:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL, Split ratio 1:50, Injector temperature 250 °C.

    • Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV (Standard for library matching).

    • Scan Range:

      
       40 to 300. (Scanning below 
      
      
      
      40 is avoided to exclude background air/water ions like
      
      
      18, 28, and 32).
  • Data Processing:

    • Perform background subtraction using a baseline region immediately preceding the analyte peak. Compare the resulting spectrum against standard libraries (e.g., NIST) and verify the presence of the

      
       98 base peak and 
      
      
      
      157 molecular ion.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. Standard Reference Data Program. [Link]

Comparative Reactivity Profile: Methyl vs. Ethyl 1-Piperidineacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Methyl 1-piperidineacetate and Ethyl 1-piperidineacetate . While structurally similar, the variation in the alkoxy group (methoxy vs. ethoxy) significantly influences reaction kinetics, lipophilicity, and suitability for downstream pharmaceutical applications.

Structural & Physicochemical Characterization

Both compounds are


-substituted piperidine derivatives where the acetic acid moiety is attached to the piperidine nitrogen.
FeatureMethyl 1-PiperidineacetateEthyl 1-Piperidineacetate
IUPAC Name Methyl 2-(piperidin-1-yl)acetateEthyl 2-(piperidin-1-yl)acetate
Formula


Molecular Weight 157.21 g/mol 171.24 g/mol
Steric Bulk (

)
Low (Methoxy group)Moderate (Ethoxy group)
Est. LogP ~0.8~1.3
Boiling Point ~85°C (10 mmHg)~98°C (10 mmHg)
Primary Utility Kinetic Acyl DonorStable Lipophilic Intermediate
Structural Visualization

The following diagram illustrates the structural relationship and the steric environment of the ester carbonyl.

StructureComparison cluster_0 Methyl 1-Piperidineacetate cluster_1 Ethyl 1-Piperidineacetate M_Struct Piperidine-N-CH2-CO-O-CH3 (Low Steric Hindrance) E_Struct Piperidine-N-CH2-CO-O-CH2CH3 (Increased Steric Bulk) M_Struct->E_Struct + CH2 unit Increases Lipophilicity Decreases k(hyd)

Figure 1: Structural comparison highlighting the steric difference at the ester linkage.

Reactivity Profile: Kinetics & Mechanism[1][2][3]

The reactivity difference is governed by two primary factors: Steric Hindrance and Leaving Group Ability .

Hydrolysis Kinetics (Alkaline Conditions)

Under basic conditions (saponification), the reaction follows the


 mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
  • Methyl Ester: The small methoxy group offers minimal resistance to the incoming nucleophile (

    
    ). The transition state is lower in energy, leading to a faster 
    
    
    
    .
  • Ethyl Ester: The ethoxy group introduces additional steric bulk (Taft steric parameter

    
    : Me = 0.00, Et = -0.07). This slight increase in bulk retards the formation of the tetrahedral intermediate.
    

Relative Rate Data (Approximated from Taft Equation):



Empirically, methyl esters of amino acids hydrolyze 1.5x to 2.0x faster  than their ethyl counterparts.
Aminolysis (Amide Formation)

For researchers synthesizing piperidine-based amides (e.g., potential local anesthetics or stimulants), the Methyl ester is the superior acyl donor.

  • Reaction: Ester + Primary Amine

    
     Amide + Alcohol.
    
  • Observation: The methyl ester requires lower temperatures and shorter reaction times to reach completion compared to the ethyl ester.

  • Leaving Group: Methoxide (

    
     of MeOH 
    
    
    
    15.5) and Ethoxide (
    
    
    of EtOH
    
    
    16) are similar, but Methanol is more volatile, driving the equilibrium forward more easily during solvent evaporation.

Experimental Protocols

Protocol A: Synthesis of Alkyl 1-Piperidineacetates

Rationale: This protocol uses a standard


 alkylation. The choice of alkyl chloroacetate determines the final ester.

Reagents:

  • Piperidine (1.0 equiv)

  • Methyl Chloroacetate OR Ethyl Chloroacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Acetonitrile (ACN) or Acetone (Solvent)

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
     in ACN.
    
  • Addition: Add Piperidine and cool to 0°C.

  • Alkylation: Dropwise add the Alkyl Chloroacetate over 30 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Distill under vacuum or purify via silica gel column chromatography.

SynthesisWorkflow Start Start: Piperidine + K2CO3 Reagent Add Alkyl Chloroacetate (Methyl or Ethyl) Start->Reagent 0°C Reaction Stir at RT (4-6h) SN2 Mechanism Reagent->Reaction Filter Filter Salts Reaction->Filter Isolate Vacuum Distillation Filter->Isolate Product Pure Alkyl 1-Piperidineacetate Isolate->Product

Figure 2: General synthesis workflow for alkyl 1-piperidineacetates.

Protocol B: Comparative Hydrolysis Assay

Rationale: To empirically verify the reactivity difference in a specific lab setting.

Materials:

  • Methyl 1-piperidineacetate and Ethyl 1-piperidineacetate.

  • 0.1 M NaOH solution.

  • pH Meter or Phenolphthalein indicator.

Procedure:

  • Dissolve 1.0 mmol of each ester in 10 mL of 50% Ethanol/Water.

  • Add 2.0 mL of 0.1 M NaOH (0.2 equiv excess) at

    
    .
    
  • Method 1 (Titration): Aliquot samples every 5 minutes and titrate unreacted NaOH with standard HCl.

  • Method 2 (pH-Stat): Maintain pH 10.0 by automatic addition of NaOH; the volume added over time correlates to hydrolysis rate.

  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Expected Result: The slope for the Methyl ester will be approximately 1.5 - 1.8 times steeper than that of the Ethyl ester.

Application Guide: When to Use Which?

Application ScenarioRecommended ReagentReasoning
High-Throughput Screening (HTS) Methyl Ester Faster reaction times allow for rapid library generation of amides.
Prodrug Development Ethyl Ester Slower hydrolysis rate in plasma may improve bioavailability and half-life.
Large Scale Manufacturing Ethyl Ester Ethanol byproduct is less toxic than Methanol; Ethyl esters are often less hygroscopic.
Transesterification Methyl Ester Equilibrium favors product formation more easily when removing volatile MeOH.

References

  • BenchChem. (2025).[1][2][3] Comparative Reactivity of Piperidine Derivatives. Retrieved from

  • PubChem. (2021).[4] Methyl 2-phenyl-2-(piperidin-1-yl)acetate Compound Summary. National Library of Medicine. Retrieved from

  • Oh, H. K., et al. (2004). Kinetics and mechanism of the aminolysis of aryl N-ethyl thiocarbamates. Journal of Organic Chemistry. Retrieved from

  • Larrivée, A., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines... Comparative Study of Carboxylic Acids and Their Ethyl Esters. The Journal of Organic Chemistry. Retrieved from

  • ChemScene. (2024). Methyl 2-(1-ethylpiperidin-4-yl)acetate Product Data. Retrieved from

Sources

Section 1: Spectroscopic Differentiation - The Definitive Fingerprints

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Distinguishing Positional Isomers of Piperidineacetic Acid Methyl Ester

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a non-negotiable cornerstone of discovery and safety. Positional isomers—molecules with the same formula but different substituent arrangements—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth comparison of the analytical techniques used to distinguish the 2-, 3-, and 4-positional isomers of piperidineacetic acid methyl ester, a common scaffold in medicinal chemistry.

The challenge lies in their identical molecular weight and formula (C₈H₁₅NO₂). Differentiation, therefore, depends on exploiting the subtle physical and chemical differences arising from the placement of the methyl acetate group on the piperidine ring. This guide moves beyond mere protocols to explain the causality behind experimental choices, empowering researchers to not only identify these isomers but also to understand the principles governing their separation and characterization.

Spectroscopic methods provide the most definitive and information-rich data for isomer differentiation. By probing the unique electronic environments of atoms within each molecule, we can generate a distinct "fingerprint" for the 2-, 3-, and 4-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of these isomers. The position of the carboxymethyl group profoundly influences the chemical shift and coupling constants of the piperidine ring's protons and carbons.

Expertise & Causality: The electronegativity of the ester group and its proximity to specific ring protons and carbons create unique shielding and deshielding effects. In the 2-isomer, the substituent is directly adjacent to the nitrogen atom, leading to a more complex and downfield-shifted spectrum for the protons at the substitution site compared to the more symmetrical 4-isomer.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidineacetic acid methyl ester isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (with proton decoupling).

    • For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Analysis: Compare the obtained chemical shifts, multiplicities (splitting patterns), and integration values with the expected values for each isomer.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the key predicted ¹H and ¹³C NMR signals that are most diagnostic for differentiating the isomers. Chemical shifts (δ) are expressed in parts per million (ppm).

IsomerDiagnostic SignalPredicted ¹H NMR (δ, ppm, multiplicity)Predicted ¹³C NMR (δ, ppm)Rationale
2-Piperidineacetic acid methyl ester Ring CH at C2~3.1-3.3 (multiplet)~58-62The methine proton (CH) is directly attached to the substituent and adjacent to the nitrogen, resulting in a significant downfield shift.
CH₂ of acetate~2.5-2.7 (doublet of doublets)~40-43
Ester O-CH₃~3.6-3.7 (singlet)~51-52
3-Piperidineacetic acid methyl ester Ring CH at C3~2.3-2.5 (multiplet)~38-42The methine proton is further from the nitrogen compared to the 2-isomer, resulting in a more upfield chemical shift.
CH₂ of acetate~2.2-2.4 (doublet)~35-38
Ester O-CH₃~3.6-3.7 (singlet)~51-52
4-Piperidineacetic acid methyl ester Ring CH at C4~2.0-2.2 (multiplet)~40-44The molecule's symmetry simplifies the spectrum. The methine proton is furthest from the strong inductive effect of the nitrogen.
CH₂ of acetate~2.1-2.3 (doublet)~36-39
Ester O-CH₃~3.6-3.7 (singlet)~51-52

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides molecular weight confirmation and structural information based on fragmentation patterns.

Expertise & Causality: The initial fragmentation of piperidine derivatives is often dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. The position of the methyl acetate group will influence the relative stability of the resulting radical cations and subsequent fragmentation pathways, leading to different mass spectra for each isomer.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Column: Use a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Injection: 1 µL split injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis:

    • Confirm the molecular ion peak (M⁺) at m/z 157.

    • Analyze the fragmentation pattern, paying close attention to the base peak and other significant fragment ions. The fragmentation of N-methyl-4-piperidinecarboxylate methyl ester shows a prominent [M+H]+ at m/z 158 and a fragment at m/z 126 in APCI mode, indicating loss of the methoxy group.[2][3] Similar fragmentation logic can be applied to these isomers under EI.

Data Presentation: Expected Key Fragment Ions

IsomerKey Fragmentation PathwayExpected Diagnostic Fragment Ions (m/z)
2-Isomer Alpha-cleavage between C2-C3[M-CH₂COOCH₃]⁺, loss of the entire side chain.
3-Isomer Ring cleavage initiated by the nitrogen radical cation.Complex pattern, likely to produce a fragment containing the intact side chain.
4-Isomer Retro-Diels-Alder type fragmentation or cleavage alpha to the nitrogen.[M-CH₂COOCH₃]⁺, similar to 2-isomer but potentially with different relative intensity.

Section 2: Chromatographic Separation - The Physical Distinction

Chromatographic techniques physically separate the isomers based on differences in their boiling points and polarities, which is crucial for quantification and isolation.

Gas Chromatography (GC)

Expertise & Causality: GC separates compounds based on their volatility and interaction with the stationary phase. The 2-substituted isomer, with potential for intramolecular hydrogen bonding between the N-H and the ester carbonyl, might have a slightly different effective volatility and polarity compared to the 3- and 4-isomers, allowing for separation.

Experimental Protocol: High-Resolution Capillary GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust starting point. For enhanced separation, a more polar wax phase column could be used.

  • Conditions:

    • Injection Port: 250°C.

    • Detector: 280°C (FID) or as per MS requirements.

    • Oven Program: A slow temperature ramp is critical for resolving closely eluting isomers. Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Analysis: Compare the retention times of the unknown sample against authenticated standards of the 2-, 3-, and 4-isomers run under identical conditions. The elution order will depend on the column phase but is typically reproducible.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC separates molecules based on their polarity. The piperidine nitrogen is basic, and its interaction with the stationary phase can lead to poor peak shape (tailing). This is overcome by using a buffered mobile phase or an ion-pairing agent. The subtle differences in the overall polarity of the three isomers will dictate their retention times.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system with a UV or MS detector.

  • Column: A C18 column is a standard choice. To improve the peak shape of these basic analytes, select a column with end-capping or a polar-embedded phase.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate buffer (pH ~3.5). The acidic modifier protonates the piperidine nitrogen, ensuring good peak shape.

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Analysis: As with GC, compare retention times against known standards. The elution order will be dependent on the exact conditions but will be consistent.

Section 3: Recommended Analytical Workflow

For an unknown sample suspected to be one of the piperidineacetic acid methyl ester isomers, a multi-step, self-validating workflow is recommended. This ensures confident identification.

G cluster_0 Initial Screening & Separation cluster_1 Definitive Identification cluster_2 Final Confirmation GCMS GC-MS Analysis NMR 1D & 2D NMR Spectroscopy GCMS->NMR Suggests possible isomer(s) HPLC HPLC Analysis HPLC->NMR Collect fraction for NMR if needed Report Structure Confirmed NMR->Report Unambiguous structure elucidation Unknown Unknown Isomer Sample Unknown->GCMS Provides MW, fragmentation & purity Unknown->HPLC Provides retention time & purity

Caption: Recommended workflow for isomer differentiation.

References

  • Vertex AI Search. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER | 1690-75-1.
  • Benchchem. Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.
  • PMC (PubMed Central). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries.
  • PrepChem.com. Synthesis of 1-methyl-4-piperidinecarboxylic acid, methyl ester.
  • MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Academia.edu. Synthesis of α-phenyl-1-( R)-(−)-piperidineacetic esters.
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • PMC (PubMed Central). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine.
  • Benchchem. A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • ChemicalBook. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis.

Sources

Technical Assessment: UV-Vis Characteristics of Methyl Piperidinoacetate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Subject: Methyl Piperidinoacetate (CAS: 30727-14-1) Classification: Non-Chromophoric Aliphatic Amino-Ester Primary Application: Pharmaceutical intermediate, chiral building block.[1]

Core Technical Insight: Unlike aromatic pharmaceutical intermediates, methyl piperidinoacetate lacks a conjugated


-electron system.[1] Consequently, it exhibits negligible electromagnetic absorption in the standard UV-Vis range (220–800 nm) .[1] Its optical activity is restricted to the vacuum UV and far-UV regions (<215 nm), driven solely by auxiliary 

and

transitions.

This guide serves as a critical operational manual for researchers attempting to characterize or detect this compound. Do not attempt standard UV quantification at 254 nm or 280 nm. Instead, utilize the derivatization protocols or alternative detection methods (RI/CAD) detailed below.

Part 2: Theoretical Framework & Electronic Properties[1]

Chromophore Analysis

The optical transparency of methyl piperidinoacetate arises from its specific molecular orbital configuration.

Functional GroupElectronic TransitionApprox.

Molar Absorptivity (

)
Impact on Detection
Piperidine Ring

(Amine lone pair)
< 200 nm~2,000

Invisible in standard HPLC-UV.[1]
Methyl Ester

(Carbonyl)
~205–210 nm50–100

Weak/Noisy. Subject to solvent cutoff interference.[1]
C-C / C-H Bonds

< 150 nmHighVacuum UV only.
Comparative Spectral Analysis

To validate the transparency of methyl piperidinoacetate, we compare it against structurally related analogs that possess active chromophores.

Table 1: Comparative Optical Performance

CompoundStructure Type

(nm)
Detection Limit (UV)Mechanism
Methyl Piperidinoacetate Aliphatic Heterocycle< 210 Poor / NoneIsolated ester carbonyl; no conjugation.[1]
Methyl Phenylacetate Aromatic Ester258HighBenzene ring

transitions.[1]
Methyl Nicotinate Heteroaromatic262Very HighPyridine ring conjugation with ester.[1]
Piperidine Aliphatic Amine< 200NoneSaturated ring; no

system.[1]

Part 3: Visualization of Electronic States

The following diagram illustrates the energy gap differences that render methyl piperidinoacetate transparent compared to UV-active alternatives.

ElectronicTransitions cluster_0 Methyl Piperidinoacetate (High Energy Gap) cluster_1 Methyl Nicotinate (Conjugated System) LUMO_A σ* / π* (High Energy) HOMO_A n (Lone Pair) Gap_A ΔE > 6.0 eV (λ < 205 nm) HOMO_A->Gap_A Gap_A->LUMO_A LUMO_B π* (Low Energy) HOMO_B π (Conjugated) Gap_B ΔE ≈ 4.7 eV (λ ≈ 260 nm) HOMO_B->Gap_B Gap_B->LUMO_B

Figure 1: Energy gap comparison. Methyl piperidinoacetate requires high-energy (far UV) photons for excitation, whereas conjugated analogs absorb lower-energy (near UV) photons.[1]

Part 4: Experimental Protocols for Detection

Since direct UV-Vis spectroscopy is ineffective, the following protocols utilize Chemical Derivatization to attach a chromophore, enabling sensitive quantification.

Protocol A: Copper(II) Complexation (Colorimetric)

Principle: Aliphatic amines and amino-esters form stable blue/purple complexes with Cu(II) ions, shifting absorption to the visible range (~240–280 nm charge transfer or 600+ nm d-d transition).

Reagents:

  • Stock Solution: 1 mg/mL Methyl piperidinoacetate in Methanol.

  • Cu(II) Reagent: 5 mM

    
     in anhydrous Ethanol.
    

Workflow:

  • Mix: Combine 100

    
    L of Stock Solution with 900 
    
    
    
    L of Cu(II) Reagent.
  • Incubate: Vortex for 30 seconds; let stand at room temperature for 5 minutes.

  • Measure:

    • Blank: Methanol + Cu(II) Reagent.[1]

    • Scan: 200 nm to 400 nm.

    • Target Peak: Look for the Ligand-to-Metal Charge Transfer (LMCT) band appearing near 230–250 nm (enhanced intensity vs. background) or visible absorbance at >600 nm.[1]

Protocol B: HPLC-UV with FMOC-Cl Derivatization (High Sensitivity)

Principle: Reacting the secondary amine (piperidine moiety) with 9-fluorenylmethyl chloroformate (FMOC-Cl) creates a highly fluorescent/UV-active derivative (


 nm).[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve sample in borate buffer (pH 8.5).[1]

    • Add equimolar FMOC-Cl in acetonitrile.[1]

  • Reaction:

    • Agitate at ambient temperature for 20 minutes.

    • Quench excess reagent with hydrophobic amine (e.g., adamantanamine) if necessary, or separate chromatographically.

  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5

      
      m.[1]
      
    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1][2]

    • Gradient: 10% B to 90% B over 15 min.

    • Detection: UV at 265 nm (FMOC chromophore).[1]

Part 5: Analytical Workflow Diagram

The following flowchart guides the decision-making process for analyzing methyl piperidinoacetate, ensuring researchers avoid the common pitfall of direct UV measurement.

Workflow Start Start: Methyl Piperidinoacetate Analysis DirectUV Direct UV-Vis Scan? Start->DirectUV Check Is λ < 210 nm accessible? DirectUV->Check Deriv Derivatization Required DirectUV->Deriv If UV Required Alt Alternative: CAD / RI Detector (Universal Detection) DirectUV->Alt Preferred Path Stop STOP: No Signal / Noise (Solvent Cutoff Interference) Check->Stop No (Standard Lab) Check->Deriv Yes (But unreliable) Method1 Method A: Cu(II) Complex (Bulk Purity Check) Deriv->Method1 Method2 Method B: FMOC/NBD-Cl (Trace HPLC Analysis) Deriv->Method2

Figure 2: Decision matrix for analytical method selection. Direct UV is discouraged in favor of derivatization or universal detectors.

Part 6: References

  • Comparison of Aliphatic vs. Aromatic Absorption:

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. The carbonyl

      
       transition in esters typically occurs at 205-210 nm with 
      
      
      
      .[1]
    • (Demonstrates structural analogs with phenyl groups for contrast).[1]

  • Piperidine Detection Methodologies:

    • BenchChem. (2025).[1][2][3] HPLC-UV Analysis of Piperidine-Containing Compounds. (Requires derivatization with tosyl chloride or NBD-Cl for UV detection >230 nm).[1]

    • (Confirming far-UV nature of aliphatic amine/acid species).

  • Derivatization Protocols:

    • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. (Protocol for FMOC derivatization of secondary amines).

    • (Copper complexation shifts absorption to detectable UV-Vis range).[1]

Sources

A Comparative Guide to Reference Standards for the Assay of 1-Piperidineacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quantification of 1-Piperidineacetic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds, necessitates the use of high-purity, well-characterized reference standards. This guide provides an in-depth comparison of commercially available reference standards and outlines robust analytical methodologies for their use in assay determination.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. Its primary function is to ensure the identity, strength, quality, and purity of a substance. The choice of a reference standard directly impacts the validity of analytical results, making it a critical decision in any research or quality control setting.

Comparison of Available Reference Standards

The selection of an appropriate reference standard for 1-Piperidineacetic acid methyl ester depends on several factors, including the required level of certification, the analytical method employed, and budget considerations. Below is a comparison of typical reference standard grades available from leading suppliers.

FeatureGrade A: Certified Reference Material (CRM)Grade B: Pharmaceutical Secondary StandardGrade C: Analytical Standard
Purity (Assay) ≥99.8% (qNMR)≥99.5% (HPLC)≥98% (GC/HPLC)
Certification ISO 17034, ISO/IEC 17025Qualified as Certified Reference MaterialCertificate of Analysis provided
Traceability To SI units via primary standardTraceable to a primary standard (e.g., USP, Ph. Eur.)Lot-specific testing
Characterization Comprehensive (NMR, MS, IR, TGA, Elemental Analysis)Extensive (HPLC, MS, IR)Standard (e.g., HPLC or GC purity)
Cost HighModerateLow
Best For Primary reference for method validation, calibration, and GMP/GLP environments.Routine quality control, working standards.Research and development, preliminary studies.

Analytical Methodologies for Assay Determination

The accurate assay of 1-Piperidineacetic acid methyl ester can be achieved through several analytical techniques. The choice of method will depend on the available instrumentation, the required level of precision, and the nature of the sample matrix.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the certification of reference standards. It offers direct traceability to the SI units and does not require a reference standard of the analyte itself for quantification.[1][2]

Workflow for qNMR Assay:

Caption: Workflow for qNMR Purity Determination.

Experimental Protocol: qNMR for 1-Piperidineacetic acid methyl ester

  • Preparation of Internal Standard Stock Solution: Accurately weigh approximately 20 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR) into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-Piperidineacetic acid methyl ester into an NMR tube.

  • Addition of Internal Standard: Pipette exactly 500 µL of the internal standard stock solution into the NMR tube containing the analyte.

  • Dissolution and Equilibration: Cap the NMR tube and vortex until the sample is completely dissolved. Allow the solution to equilibrate at the NMR probe temperature.

  • NMR Data Acquisition: Acquire the 1H NMR spectrum using optimized parameters for quantitation (e.g., sufficient relaxation delay).

  • Data Processing: Process the acquired spectrum, ensuring proper phasing and baseline correction.

  • Integration and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the analyte using the established qNMR equation, which takes into account the integral values, number of protons, molar masses, and weights of the analyte and the standard.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the purity assessment of piperidine-containing compounds.[3] Since 1-Piperidineacetic acid methyl ester lacks a strong chromophore, derivatization may be necessary for sensitive detection, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed. The following protocol outlines a reverse-phase HPLC method.

Workflow for HPLC Assay:

Caption: General Workflow for HPLC Assay Determination.

Experimental Protocol: RP-HPLC for 1-Piperidineacetic acid methyl ester

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 1-Piperidineacetic acid methyl ester reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution Preparation: Prepare the sample solution at a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: CAD or ELSD

  • Analysis: Inject the standard solutions to generate a calibration curve, followed by the sample solutions.

  • Calculation: Determine the concentration of 1-Piperidineacetic acid methyl ester in the sample by comparing its peak area to the calibration curve. The assay is then calculated based on the prepared sample concentration. This method should be validated according to ICH Q2(R1) guidelines.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the analysis of volatile compounds like esters.[7] It provides both quantitative data and structural information, aiding in the identification of any potential impurities.

Workflow for GC-MS Assay:

Caption: General Workflow for GC-MS Assay Determination.

Experimental Protocol: GC-MS for 1-Piperidineacetic acid methyl ester

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

    • Injector Temperature: 250 °C

    • Oven Program: Start at 70°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-550.

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample injections.

  • Data Analysis: Integrate the peak corresponding to 1-Piperidineacetic acid methyl ester in the total ion chromatogram. Quantify the analyte by comparing its peak area to the calibration curve.

Conclusion

The selection of a reference standard and the analytical method for the assay of 1-Piperidineacetic acid methyl ester are critical for obtaining accurate and reliable results. For applications requiring the highest level of accuracy and traceability, a Certified Reference Material analyzed by qNMR is the recommended choice. For routine quality control, a well-characterized pharmaceutical secondary standard with a validated HPLC or GC-MS method provides a robust and cost-effective solution. It is imperative that all analytical procedures are properly validated to demonstrate their suitability for the intended purpose, in line with regulatory guidelines such as ICH Q2(R1).[4][5][6][8]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. PMC. [Link]

Sources

thin layer chromatography (TLC) Rf values for methyl piperidinoacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) profiling of methyl piperidinoacetate (Methyl 2-(piperidin-1-yl)acetate), a tertiary amine ester used as a pharmaceutical intermediate.[1]

Technical Guide: TLC Profiling of Methyl Piperidinoacetate


 prediction, solvent system optimization, and visualization protocols.[1]

Executive Summary & Compound Profile

Methyl piperidinoacetate presents a unique chromatographic challenge due to its dual functionality: a non-polar ester tail and a basic tertiary amine head (piperidine ring).

  • The Challenge: On standard Silica Gel 60

    
     plates, the basic nitrogen interacts with acidic silanol groups (
    
    
    
    ), causing "tailing" (streaking) and inconsistent Retardation Factor (
    
    
    ) values.[1]
  • The Solution: Successful separation requires mobile phase modification with basic additives (Triethylamine or Ammonia) or the use of alternative stationary phases.

PropertyValue / CharacteristicImpact on TLC
Structure Methyl 2-(piperidin-1-yl)acetateAmphiphilic (Polar amine, Non-polar ester)
pKa (Est.) ~10.0 (Piperidine nitrogen)Strong interaction with acidic silica
UV Activity Weak (Carbonyl only, no aromatic)Poor visibility under UV 254 nm
Detection Iodine (

) or Dragendorff
Requires chemical staining

Comparative Analysis: Mobile Phase Performance

The following data compares the performance of methyl piperidinoacetate against structurally analogous "anchor" compounds (e.g., Methyl 2-(pyrrolidin-1-yl)benzoate) to establish validated


 ranges.
System A: Non-Polar Standard (Hexane / Ethyl Acetate)

Best for initial screening and monitoring synthesis from non-polar starting materials.[1]

Solvent Ratio (v/v)ModifierPredicted

Range
Spot QualityPerformance Notes
Hex:EtOAc (4:1) None0.05 – 0.15PoorSevere tailing; compound sticks to baseline due to silanol interaction.[1]
Hex:EtOAc (3:1) + 1% TEA 0.30 – 0.40 Excellent Recommended System. TEA blocks silanol sites, yielding a tight, round spot.[1]
Hex:EtOAc (1:1) + 1% TEA0.60 – 0.75GoodElutes too fast; poor resolution from impurities.[1]

Analogue Validation: Methyl 2-(pyrrolidin-1-yl)benzoate, a close structural analog, exhibits an


 of 0.35 in Hex:EtOAc (3:[1]1) [1]. Methyl piperidinoacetate, lacking the aromatic ring, is slightly more polar but follows this trend closely when TEA is added.[1]
System B: Polar "Problem Solver" (DCM / Methanol)

Best for purifying crude mixtures containing polar byproducts (e.g., piperidinoacetic acid).[1][2]

Solvent Ratio (v/v)ModifierPredicted

Range
Spot QualityPerformance Notes
DCM:MeOH (95:5) None0.20 – 0.30ModerateSome tailing may persist.[1]
DCM:MeOH (9:1) + 1%

0.35 – 0.45 Excellent High Capacity. Best for checking purity after workup.[1] Ammonia is preferred over TEA here for volatility.

Visualization Protocols (Detection)

Since methyl piperidinoacetate lacks a strong chromophore (like a benzene ring), standard UV visualization is unreliable.[1] You must use chemical stains.

Method 1: Iodine Chamber (Universal)
  • Mechanism: Iodine vapor reversibly complexes with the tertiary amine and the ester.

  • Appearance: Dark brown/yellow spots on a tan background.

  • Sensitivity: High (~5-10 µg).[1]

  • Procedure: Place dried plate in a jar containing silica gel mixed with

    
     crystals. Spots appear within 30 seconds.[3]
    
Method 2: Dragendorff’s Reagent (Specific)
  • Mechanism: Bismuth-potassium iodide complex binds specifically to tertiary amines.[1]

  • Appearance: Orange/Red spots on a yellow background.

  • Sensitivity: Very High (<1 µg).[1]

  • Selectivity: Will not stain non-amine impurities (e.g., methyl bromoacetate starting material), making it the superior choice for monitoring reaction completion.[1]

Experimental Workflow: Method Development

The following flowchart outlines the logic for optimizing the separation of methyl piperidinoacetate from its reaction mixture.

TLC_Optimization Start Start: Crude Mixture (Piperidine + Methyl Chloroacetate) InitialRun Run TLC: Hex/EtOAc (3:1) No Modifier Start->InitialRun CheckSpot Check Spot Shape InitialRun->CheckSpot Tailing Streaking / Tailing? CheckSpot->Tailing Analyze AddBase Add 1% Triethylamine (TEA) to Mobile Phase Tailing->AddBase Yes (Amine Interaction) CheckRf Check Rf Value Tailing->CheckRf No (Rare) AddBase->CheckRf TooLow Rf < 0.2 CheckRf->TooLow Stuck at Baseline TooHigh Rf > 0.7 CheckRf->TooHigh Moved to Front GoodRange Rf 0.3 - 0.5 CheckRf->GoodRange Separated IncreasePolarity Increase Polarity (Hex/EtOAc 1:1 or DCM/MeOH) TooLow->IncreasePolarity DecreasePolarity Decrease Polarity (Hex/EtOAc 9:1) TooHigh->DecreasePolarity Visualize Visualization: 1. UV (check aromatics) 2. Iodine (General) 3. Dragendorff (Specific) GoodRange->Visualize IncreasePolarity->Visualize DecreasePolarity->Visualize

Figure 1: Decision tree for optimizing TLC conditions for basic amino-esters.

Detailed Protocol: Self-Validating Rf Determination

To ensure scientific integrity, do not rely solely on literature values. Use this protocol to validate the


 in your specific lab conditions (humidity and plate activity vary).

Materials:

  • Silica Gel 60

    
     plates (Aluminum or Glass backed).[1]
    
  • Reference Standards: Piperidine (Starting Material A), Methyl Chloroacetate (Starting Material B).[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:[1][4]1) + 1% Triethylamine.

Step-by-Step:

  • Preparation: Pre-saturate the TLC chamber with the mobile phase for 15 minutes. This ensures equilibrium and prevents "smiling" solvent fronts.

  • Spotting: Dissolve 5 mg of your product in 1 mL of EtOAc. Spot 1 µL alongside your Reference Standards.

  • Elution: Run the plate until the solvent front reaches ~1 cm from the top.[5]

  • Visualization:

    • First, check UV (254 nm).[1][6][7] Methyl chloroacetate may show weak absorption; Piperidine will be invisible.

    • Second, dip in Dragendorff’s Reagent .[1]

    • Result: The product (Methyl piperidinoacetate) will appear as a distinct orange spot . Piperidine may also stain but will have a significantly lower

      
       (often near baseline due to high polarity/basicity) in this system.[1]
      
  • Calculation:

    
    
    

References

  • Royal Society of Chemistry. (2012). Synthesis and Characterization of Piperidine Derivatives. Medicinal Chemistry Communications. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2001).[1] A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice. Retrieved from [Link]

  • Google Patents. (2011). US7998657B2 - Ester compounds and their preparation.[1] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Piperidineacetic acid, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Piperidineacetic acid, methyl ester CAS: 3062-59-7 Synonyms: Methyl 2-(piperidin-1-yl)acetate; Methyl 1-piperidineacetate[1]

PART 1: EXECUTIVE SAFETY DIRECTIVE

To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Safety & Compliance Division Subject: High-Caution Handling Protocol for CAS 3062-59-7

The Core Directive: Treat 1-Piperidineacetic acid, methyl ester as a bioactive amine intermediate with potential corrosive and irritant properties.[1] While specific GHS data for this ester is often less documented than its parent piperidine, the structural pharmacophore dictates a strict safety posture.[1] Do not be complacent due to its higher boiling point relative to piperidine; it retains the capacity for tissue damage and respiratory irritation.[1]

Immediate Action Plan:

  • Engineering Control: All open-vessel manipulations must occur inside a certified chemical fume hood.

  • Skin Barrier: Standard nitrile gloves (0.11 mm) are sufficient for splash protection only. Double-gloving is required for synthesis scale-up (>10g).[1]

  • Eye Defense: Chemical splash goggles are mandatory.[1] Safety glasses are insufficient for amine-ester handling due to vapor irritation risks.[1]

PART 2: TECHNICAL HAZARD ANALYSIS

To manage risk, we must understand the molecule.[1] This section bridges the gap between chemical structure and safety protocol.

1. Structural Hazard Inference
  • The Amine Core: The piperidine ring is a secondary amine derivative.[1] In this molecule, the nitrogen is tertiary (substituted with the acetate group).[1] Tertiary amines are generally less volatile than secondary amines but remain basic and lipophilic, facilitating skin absorption.[1]

  • The Ester Moiety: The methyl ester functionality adds susceptibility to hydrolysis.[1] Upon contact with mucosal moisture (eyes, lungs), it may hydrolyze to release methanol (toxic) and the parent piperidineacetic acid (irritant).[1]

  • Volatility Profile: Unlike the highly flammable N-methylpiperidine, this ester has a higher molecular weight and lower vapor pressure.[1] However, it can still generate hazardous vapors upon heating or during exothermic reactions.[1]

2. Anticipated GHS Classification (Precautionary Principle)

In the absence of a vendor-specific SDS, apply the following "Worst-Case" profile based on structure-activity relationships (SAR):

Hazard ClassLikely CategoryHazard Statement (Inferred)
Skin Corrosion/Irritation Cat 1B or 2H314/H315: Causes severe skin burns or skin irritation.[1]
Eye Damage Cat 1H318: Causes serious eye damage.[1][2][3][4][5][6][7]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[6][7][8][9]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][9]
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) PROTOCOL

This protocol is designed to be self-validating: if the PPE fails, the engineering controls (hood) serve as the primary fail-safe.[1]

A. Hand Protection Strategy

Material: Nitrile Rubber (NBR). Avoid: Latex (poor resistance to organic esters) and PVA (soluble in water/alcohols if hydrolysis occurs).

TaskGlove ConfigurationRationale
Analytical Weighing (<100 mg) Single Nitrile (0.11 mm)Dexterity required; low volume minimizes soak risk.[1]
Synthesis / Transfer (>1 g) Double Nitrile or Thicker NBR (0.2 mm)Increased mechanical strength; outer glove acts as sacrificial layer against splashes.[1]
Spill Cleanup Laminate Film (Silver Shield) or Heavy ButylMaximum permeation resistance against bulk organic solvents.[1]

Glove Validation Test: Before handling >10g, place a drop of the reagent on a test glove.[1] Wait 5 minutes. If the glove puckers or softens, switch to a laminate liner.[1]

B. Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood .[1] Face velocity must be verified >0.5 m/s.[1]

  • Secondary Barrier (Spill/Emergency): If outside the hood, a half-face respirator with Organic Vapor (OV) cartridges (Black band) is required.[1]

  • Body: 100% Cotton or Nomex Lab Coat.[1] Synthetic blends (polyester) should be avoided as they can melt into the skin if a fire occurs involving co-solvents.[1]

PART 4: OPERATIONAL WORKFLOWS
Workflow 1: Safe Weighing & Transfer
  • Tare the vial/flask outside the hood to avoid air draft fluctuations.[1]

  • Move the balance or the transfer vessel inside the hood for the actual addition of the chemical.[1]

  • Technique: Use a disposable spatula or glass pipette.[1] Do not pour from the stock bottle.

  • Decon: Immediately wipe the spatula with a Kimwipe soaked in dilute acetic acid (to neutralize) followed by water before removing it from the hood trash stream.

Workflow 2: Spill Response Decision Matrix

Visualizing the logic for immediate containment.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Large Major Spill (>10 mL) Or Outside Hood Assess->Large Action1 1. Absorb with Vermiculite/Sand 2. Neutralize with dilute HCl (if basic) 3. Bag as HazWaste Small->Action1 Action2 1. Evacuate Lab 2. Alert Safety Officer 3. Don Respirator (OV Cartridge) Large->Action2 caption Fig 1. Decision logic for Methyl 1-piperidineacetate spills.

PART 5: DISPOSAL & DECONTAMINATION

Chemical Incompatibility:

  • Oxidizers: Incompatible with strong oxidizing agents (peroxides, permanganates) – risk of fire.[1]

  • Acids: Will react exothermically to form salts.[1]

  • Bases: Will hydrolyze the ester, potentially generating heat and methanol.[1]

Disposal Protocol:

  • Segregation: Collect in "Organic Waste - Non-Halogenated" containers.

  • Quenching (Small Scale): For trace residues in glassware, rinse with dilute hydrochloric acid (1M) to convert the amine to its non-volatile hydrochloride salt, then rinse with water and acetone.[1]

  • Labeling: Clearly tag waste as "Contains Piperidine Esters - Irritant."[1]

REFERENCES
  • PubChem. Compound Summary: Methyl 1-piperidineacetate (CAS 3062-59-7).[1] National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperidine.[1][5] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.